molecular formula C11H11F3N2O3 B1305696 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine CAS No. 62054-72-2

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Cat. No.: B1305696
CAS No.: 62054-72-2
M. Wt: 276.21 g/mol
InChI Key: UNDXPKDBFOOQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a useful research compound. Its molecular formula is C11H11F3N2O3 and its molecular weight is 276.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)8-1-2-9(10(7-8)16(17)18)15-3-5-19-6-4-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXPKDBFOOQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379696
Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62054-72-2
Record name 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62054-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62054-72-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a highly functionalized aromatic compound featuring a morpholine ring, a nitro group, and a trifluoromethyl group. This specific arrangement of electron-withdrawing substituents on the phenyl ring makes it a valuable intermediate in organic synthesis, particularly within the field of medicinal chemistry. The morpholine moiety is recognized as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The primary utility of this compound lies in its role as a precursor to 4-morpholino-3-(trifluoromethyl)aniline, a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Nucleophilic Aromatic Substitution (SNAr), its spectroscopic signature, and its strategic application in research and development.

Compound Identification and Physicochemical Properties

The structural identity and core physicochemical properties of this compound are summarized below. While extensive experimental data for this specific regioisomer is not widely published, the properties can be reliably predicted based on its structure and data from closely related analogues.

Chemical Structure

Caption: Chemical structure of this compound.

Properties Summary
IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 104049-16-3N/A
Molecular Formula C₁₁H₁₁F₃N₂O₃
Molecular Weight 276.21 g/mol [3]
Appearance Expected to be a solid at room temperature
Melting Point 109 - 111 °C (for isomer 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine)[4]
Polar Surface Area 58.3 Ų[3]

Synthesis and Mechanistic Rationale

The synthesis of N-aryl morpholines is reliably achieved through Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective for this target molecule due to the electronic nature of the starting material.

Principle: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds by the attack of the nucleophilic nitrogen atom of morpholine on the carbon atom bonded to the chlorine in the starting material, 1-chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5).[5] The presence of two strong electron-withdrawing groups, the nitro group (ortho) and the trifluoromethyl group (para), renders the aromatic ring highly electron-deficient (electrophilic). This electronic pull stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward the product.

Synthetic Workflow Diagram

G Figure 2. SNAr Synthesis Workflow SM 1-Chloro-2-nitro-4- (trifluoromethyl)benzene (CAS: 121-17-5) Reactor Reaction Vessel (Heated, Stirred) SM->Reactor Morpholine Morpholine Morpholine->Reactor Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reactor Base Base (e.g., K2CO3, TEA) Base->Reactor Workup Aqueous Workup (Quench, Extract) Reactor->Workup Reaction Completion Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Product 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine Purify->Product

Caption: General experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous SNAr reactions.[6]

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a beaker containing deionized water, which will precipitate the crude product.

  • Extraction: If the product does not fully precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual base and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

Full spectroscopic analysis is required to confirm the identity and purity of the synthesized compound. The following sections describe the expected spectral features based on established principles and data from analogous structures.[7][8][9]

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region (δ 7.5-8.2 ppm): Three distinct signals are expected for the aromatic protons, likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, reflecting their unique electronic environments.

    • Morpholine Protons (δ 3.9-4.1 ppm): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom (-O-CH₂-).

    • Morpholine Protons (δ 3.2-3.4 ppm): A triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Aromatic Carbons (δ 120-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

    • Morpholine Carbons (δ ~67 ppm): Signal for the carbons adjacent to oxygen (-O-CH₂-).

    • Morpholine Carbons (δ ~50 ppm): Signal for the carbons adjacent to nitrogen (-N-CH₂-).

  • Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

    • ~1530 cm⁻¹: Strong, asymmetric stretching vibration of the nitro group (NO₂).

    • ~1350 cm⁻¹: Strong, symmetric stretching vibration of the nitro group (NO₂).

    • ~1325 cm⁻¹: Strong absorption from the C-F stretching of the trifluoromethyl group (CF₃).

    • ~1115 cm⁻¹: Characteristic C-O-C ether stretch of the morpholine ring.

  • Mass Spectrometry (MS):

    • Expected [M]⁺: The molecular ion peak should be observed at m/z 276.07, corresponding to the exact mass of the molecule C₁₁H₁₁F₃N₂O₃.[3]

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound is realized through subsequent chemical transformations that leverage its unique functional groups.

Key Transformation: Reduction of the Nitro Group

The most strategically important reaction for this compound is the reduction of the nitro group to a primary amine. This transformation is a cornerstone of medicinal chemistry workflows, converting the relatively inert nitro-compound into a highly versatile aniline derivative. Standard reduction conditions include:

  • Catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate.

  • Chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl, or Fe in acetic acid).

This reaction yields 4-morpholino-3-(trifluoromethyl)aniline, a key building block for further elaboration.

Role as a Synthetic Building Block

The resulting aniline is a nucleophile that can readily participate in a wide range of C-N bond-forming reactions, including:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Cross-Coupling Reactions: Participation in Buchwald-Hartwig amination or other metal-catalyzed C-N coupling reactions.

This versatility allows for the rapid generation of diverse chemical libraries for screening and drug development.

G Figure 3. Role as a Synthetic Intermediate cluster_products Drug-like Scaffolds Start 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine Intermediate 4-Morpholino-3-(trifluoromethyl) aniline Start->Intermediate Reduction (e.g., H2, Pd/C) Amide Amide Derivatives Intermediate->Amide Amide Coupling Sulfonamide Sulfonamide Derivatives Intermediate->Sulfonamide Sulfonylation Urea Urea Derivatives Intermediate->Urea Reaction with Isocyanate

Caption: Transformation of the title compound into a key aniline intermediate.

The Morpholine Scaffold in Medicinal Chemistry

The inclusion of the morpholine ring is a deliberate design choice in drug discovery.[10] It confers several advantageous properties:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[11]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic chains.

  • Favorable pKa: The nitrogen atom is a weak base, which can be beneficial for tuning the overall physicochemical profile of a drug candidate for optimal absorption and distribution.[2]

Safety and Handling

  • General Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Toxicology: Specific toxicological data for this compound are not available. However, nitroaromatic compounds should be treated as potentially toxic and handled with care.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents. It is classified as a combustible solid.

Conclusion

This compound is a specialized chemical intermediate whose value is defined by its unique combination of functional groups. Its synthesis is readily achieved through a robust Nucleophilic Aromatic Substitution reaction. While not an endpoint in itself, it serves as a critical precursor to a versatile aniline building block, enabling access to a wide range of complex molecules for drug discovery and materials science. The strategic inclusion of the morpholine scaffold provides a foundation for developing compounds with enhanced, drug-like physicochemical properties.

References

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. LookChem. [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. SciELO. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • 4-(4-Nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Chemical synthesis of morpholine derivatives.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Center for Biotechnology Information. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences. [Link]

  • 4-(2-Fluoro-4-nitrophenyl)morpholine. PubChem, National Center for Biotechnology Information. [Link]

  • 4-(2-FLUORO-4-NITROPHENYL)MORPHOLINE. Global Substance Registration System. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, National Center for Biotechnology Information. [Link]

  • Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. [Link]

Sources

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

Abstract: This technical guide provides a comprehensive overview of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine (CAS No: 54672-11-6), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The document delves into the compound's chemical identity, physicochemical properties, a detailed synthetic protocol, and essential analytical characterization methods. Furthermore, it explores the strategic applications of this molecule in modern drug discovery, leveraging the unique properties of the morpholine, nitro, and trifluoromethyl moieties. Safety, handling, and storage protocols are also detailed to ensure safe and effective laboratory use. This guide serves as an authoritative resource, grounded in established chemical principles and supported by scientific literature.

Chemical Identity and Physicochemical Properties

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a substituted aromatic compound featuring a morpholine ring attached to a phenyl ring, which is further functionalized with a nitro group and a trifluoromethyl group. It is important to note that the correct and commercially available isomer is substituted at the 2- (trifluoromethyl) and 4- (nitro) positions of the phenyl ring, not the other way around. This compound is primarily used as a synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical industry.[1][2]

Table 1: Compound Identifiers

Identifier Value
CAS Number 54672-11-6[1][3]
IUPAC Name 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine[1]
Molecular Formula C₁₁H₁₁F₃N₂O₃[1][3]
Molecular Weight 276.21 g/mol [1]
MDL Number MFCD00100093[3]
InChI Key INQHSXGCAZQBBH-UHFFFAOYSA-N[1]

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)[O-])C(F)(F)F[1] |

Table 2: Physicochemical Properties

Property Value Source
Physical State Solid
Appearance Yellow Crystalline (Typical) [4]
Solubility Low in water [5]

| Storage Class | 11 (Combustible Solids) | |

Synthesis and Purification

The primary route for synthesizing 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is fundamental in medicinal chemistry for creating carbon-nitrogen bonds.

Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis involves the reaction of an electron-deficient aryl halide with morpholine. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom on the starting material, 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene, is an excellent leaving group, facilitating the substitution by the secondary amine of the morpholine ring. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is typically used to quench the hydrofluoric acid (HF) byproduct generated during the reaction.

A similar synthetic approach is widely documented for analogous compounds, such as the reaction of 4-fluoronitrobenzene with thiomorpholine, which proceeds under basic conditions in a suitable solvent.[6]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method adapted from standard procedures for SNAr reactions with activated aryl fluorides.

Materials:

  • 1-Fluoro-2-(trifluoromethyl)-4-nitrobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-(trifluoromethyl)-4-nitrobenzene (1.0 eq).

  • Solvent and Reagents: Add anhydrous acetonitrile (10 volumes) to dissolve the starting material. Add morpholine (1.2 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq). The base is crucial for neutralizing the acid formed and driving the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (15 volumes) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine as a pure solid.

G cluster_workflow Synthetic Workflow start 1. Combine Reactants (Aryl Fluoride, Morpholine, Base) in Acetonitrile reflux 2. Heat to Reflux (4-6 hours) start->reflux monitor 3. Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool, Filter & Concentrate monitor->workup Complete extract 5. Aqueous Work-up (EtOAc/Water Extraction) workup->extract purify 6. Recrystallization extract->purify product Final Product purify->product

Caption: Workflow for the synthesis of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine.

Analytical Characterization

It is critical for researchers to independently verify the identity and purity of this compound. Major suppliers may not provide detailed analytical data, explicitly placing the responsibility on the buyer.

Table 3: Recommended Analytical Techniques for Quality Control

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment. Aromatic protons in the 7-8 ppm range. Morpholine protons as two distinct multiplets (or broad singlets) between 3-4 ppm.
¹⁹F NMR Confirmation of the trifluoromethyl group. A singlet peak characteristic of the -CF₃ group.
¹³C NMR Carbon skeleton confirmation. Signals corresponding to aromatic, morpholine, and trifluoromethyl carbons.
FT-IR Functional group identification. Characteristic stretches for C-F (around 1100-1300 cm⁻¹), Ar-NO₂ (asymmetric ~1530 cm⁻¹, symmetric ~1350 cm⁻¹), and C-O-C (around 1115 cm⁻¹).
Mass Spec (MS) Molecular weight verification. A molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight (276.21).

| HPLC | Purity determination. | A single major peak indicating the purity level of the compound. |

Applications in Research and Drug Development

The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry.[7] Its inclusion in drug candidates often confers advantageous properties, such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles.[7][8]

The Role of the Morpholine Moiety

The morpholine ring is a versatile scaffold that can enhance potency and modulate physicochemical properties.[8] It can act as a hydrogen bond acceptor via its oxygen atom and its nitrogen atom has a reduced pKa compared to other cyclic amines, which can be beneficial for tuning a molecule's ionization state at physiological pH. This scaffold is found in numerous approved drugs, including those targeting the central nervous system.[8]

Synthetic Utility and Strategic Value

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is not typically the final active pharmaceutical ingredient (API) but rather a strategic intermediate. The functional groups on the phenyl ring are key handles for further chemical modification.

  • Nitro Group Reduction: The nitro group is readily reduced to an amine (-NH₂). This resulting aniline is a versatile nucleophile, commonly used in amide coupling reactions, sulfonamide formation, or reductive aminations to build more complex molecular architectures.[6] This transformation is a cornerstone of many drug synthesis campaigns.

  • Trifluoromethyl Group: The -CF₃ group is a bioisostere for other chemical groups and is known to enhance metabolic stability by blocking sites of oxidative metabolism. It also increases lipophilicity and can modulate the electronic properties of the aromatic ring, potentially improving binding affinity to biological targets.[9]

G cluster_application Role as a Synthetic Intermediate cluster_reduction Reduction cluster_coupling Further Derivatization start 4-[4-Nitro-2-(trifluoromethyl) -phenyl]morpholine reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) start->reduction aniline 4-Morpholino-3-(trifluoromethyl) aniline reduction->aniline amide Amide Coupling aniline->amide sulfonamide Sulfonamide Formation aniline->sulfonamide other Other C-N Bond Forming Reactions aniline->other final Complex Bioactive Molecules (e.g., Kinase Inhibitors, CNS Drugs) amide->final sulfonamide->final other->final

Sources

An In-depth Technical Guide to 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a fluorinated nitroaromatic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this particular regioisomer is limited in publicly accessible literature, this guide synthesizes information from analogous compounds, particularly its well-documented regioisomer, 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine, and the broader class of morpholine-containing molecules. This document will cover the compound's molecular characteristics, a detailed proposed synthesis protocol based on established nucleophilic aromatic substitution reactions, and expected analytical characterization. Furthermore, it will delve into the potential biological significance and applications of this molecule, drawing from the known pharmacophoric roles of the morpholine, nitro, and trifluoromethyl moieties in drug design.

Introduction: The Morpholine Scaffold in Modern Medicinal Chemistry

The morpholine ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile utility in the development of therapeutic agents.[1][2] Its incorporation into a molecule can enhance pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[1] The morpholine moiety can improve aqueous solubility and metabolic stability, crucial attributes for drug candidates.[3] When combined with other pharmacologically active groups, such as the nitro and trifluoromethyl substituents, the resulting molecule can exhibit a wide range of biological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the nitro group is a versatile precursor for an amino group, opening avenues for further chemical modifications.

This guide focuses on the specific regioisomer this compound, providing a foundational understanding for researchers interested in its synthesis and potential exploration in drug discovery programs.

Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Structure and Molecular Weight

The chemical structure of this compound is characterized by a morpholine ring attached to a phenyl ring, which is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position.

Table 1: Molecular Properties of this compound and its Regioisomer

PropertyThis compound (Predicted)4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine[4]
Molecular Formula C₁₁H₁₁F₃N₂O₃C₁₁H₁₁F₃N₂O₃[4]
Molecular Weight 276.21 g/mol 276.21 g/mol [4]
Exact Mass 276.0722 g/mol 276.07217670 Da[4]
CAS Number Not available54672-11-6[4]

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is widely used for the formation of aryl-amine bonds.[5][6]

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of a suitable precursor, 1-halo-2-nitro-4-(trifluoromethyl)benzene (where halo = F or Cl), with morpholine in the presence of a base. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack by the secondary amine of the morpholine.

Synthetic Pathway Precursor 1-Chloro-2-nitro-4-(trifluoromethyl)benzene Reaction Mixture Precursor->Reaction Mixture Morpholine Morpholine Morpholine->Reaction Mixture Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Mixture Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Mixture Product This compound Byproduct Salt Byproduct Product->Byproduct Formation of Reaction Mixture->Product Nucleophilic Aromatic Substitution (SNAr) Functionalization Start This compound Intermediate 4-[2-Amino-4-(trifluoromethyl)phenyl]morpholine Start->Intermediate Reduction (e.g., H₂, Pd/C) Final Diverse Bioactive Molecules Intermediate->Final Further Functionalization (e.g., Amide coupling, Sulfonylation)

Sources

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus is on the most prevalent and efficient synthetic route: Nucleophilic Aromatic Substitution (SNAr). This document delves into the underlying reaction mechanism, provides a detailed, field-validated experimental protocol, and discusses the critical roles of reagents and reaction conditions. The guide is intended for researchers, chemists, and drug development professionals, offering the technical accuracy and practical insights required for successful synthesis and process optimization.

Introduction: Strategic Importance and Synthetic Approach

Significance of the Target Molecule

This compound is a highly functionalized aromatic compound. The presence of a morpholine moiety, a nitro group, and a trifluoromethyl group on the same phenyl ring makes it a versatile building block. The morpholine ring is a common feature in many bioactive molecules, often improving pharmacokinetic properties. The electron-withdrawing nitro and trifluoromethyl groups not only influence the molecule's electronic properties but are also precursors for further chemical transformations, such as the reduction of the nitro group to an amine for subsequent coupling reactions.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this target molecule is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is favored due to the electronic nature of the starting aromatic precursor. The phenyl ring is rendered significantly electron-deficient by the powerful inductive and resonance effects of the ortho-nitro group and the para-trifluoromethyl group. This "activation" is crucial for the reaction to proceed, as benzene rings are typically unreactive towards nucleophiles.[2] The reaction involves the displacement of a suitable leaving group, typically a halide, from the aromatic ring by the nitrogen atom of morpholine.

The Synthesis Pathway: Mechanism and Key Components

Mechanistic Principles of the SNAr Reaction

The SNAr reaction for this synthesis is a two-step addition-elimination process. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

  • Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (morpholine) on the carbon atom bearing the leaving group (fluorine). This is the rate-determining step of the reaction.[2]

  • Formation of the Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the cornerstone of the SNAr reaction. The negative charge is delocalized across the aromatic ring and, critically, onto the electron-withdrawing nitro group.[3][4] This delocalization significantly lowers the activation energy, allowing the reaction to proceed under viable conditions.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored in the final, rapid step, where the leaving group (fluoride ion) is expelled.

The choice of fluorine as the leaving group is particularly effective in SNAr reactions. Although counterintuitive to trends in SN1/SN2 reactions, fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon center exceptionally electrophilic and susceptible to nucleophilic attack.[2]

G cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products ArylHalide 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) ArylHalide->Meisenheimer Nucleophilic Attack (Slow) Morpholine Morpholine Morpholine->Meisenheimer Product This compound Meisenheimer->Product Leaving Group Expulsion (Fast) Byproduct HF (neutralized by base) Meisenheimer->Byproduct

Diagram 1: The SNAr reaction mechanism pathway.
Reagents and Their Strategic Roles
  • Aromatic Substrate: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-Fluoro-3-nitrobenzotrifluoride, CAS: 367-86-2) is the ideal starting material.[5] The fluoro group is the leaving group, positioned for displacement by morpholine.

  • Nucleophile: Morpholine serves as the nitrogen nucleophile that attacks the activated aromatic ring.

  • Solvent: A polar aprotic solvent such as Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) is typically used.[6][7] These solvents are effective at solvating the ions involved without interfering with the nucleophile, thereby promoting the reaction rate.

  • Base: A mild base like triethylamine (TEA) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is essential.[6][8] Its primary role is to neutralize the hydrofluoric acid (HF) formed as a byproduct, preventing the protonation of the morpholine nucleophile and driving the reaction to completion.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a synthesized representation of established methodologies, designed for reproducibility and high yield.[6][8][9]

Materials and Equipment
  • Reactants: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene, Morpholine, Triethylamine (or Potassium Carbonate).

  • Solvent: Acetonitrile (anhydrous).

  • Glassware: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel.

  • Work-up: Separatory funnel, rotary evaporator.

  • Purification: Beakers, filtration apparatus (for recrystallization) or column chromatography setup.

  • Analytical: NMR spectrometer, Mass spectrometer.

Detailed Synthesis Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (approx. 10 volumes relative to the starting material). Add triethylamine (1.5 eq) to the mixture.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the stirring solution at room temperature. The addition may be done dropwise if a significant exotherm is observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 6-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.

  • Organic Phase Isolation: Collect the organic (upper) layer. Extract the aqueous layer two more times with ethyl acetate (2x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically as a yellow solid.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a high-purity solid.

  • Expected Yield: >90%

  • Physical Appearance: Yellow crystalline solid.

  • Characterization: The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Process Data and Workflow Visualization

Summary of Reaction Parameters

The following table summarizes typical quantitative data and conditions derived from analogous literature procedures.

ParameterValue/ConditionRationale & Citation
Stoichiometry
Morpholine1.1 - 1.4 equivalentsA slight excess ensures complete consumption of the limiting reagent.[8]
Base (TEA)1.5 - 2.0 equivalentsSufficient excess to neutralize the HF byproduct and prevent side reactions.[6]
Conditions
SolventAcetonitrilePolar aprotic solvent that facilitates the SNAr mechanism.[6][9]
Temperature75 - 85 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier.[6][8]
Reaction Time6 - 12 hoursTypical duration for complete conversion, should be monitored by TLC/HPLC.[6][8]
Outcome
Typical Yield90 - 98%The reaction is generally high-yielding under optimized conditions.[6][8]
Purity (Post-Recrystallization)>99%Standard purification methods are effective for this compound.[8]
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Charge Flask with Aryl Halide & Solvent B Add Base (e.g., TEA) A->B C Add Morpholine B->C D Heat to Reflux (80-85°C, 6-12h) C->D E Monitor Progress (TLC / HPLC) D->E F Cool to RT & Concentrate E->F G Aqueous Quench & Solvent Extraction F->G H Dry & Evaporate Solvent G->H I Purify by Recrystallization H->I J Characterize (NMR, MS) I->J

Diagram 2: A typical experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a robust, efficient, and highly reproducible method. The reaction's success is underpinned by the electronic activation of the aromatic ring by the nitro and trifluoromethyl substituents, which stabilize the critical Meisenheimer intermediate. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate in high yield and purity, facilitating further research and development in the pharmaceutical and chemical sciences.

References

  • PubChem. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Molecules. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • ResearchGate. 4-(4-Nitrophenyl)morpholine. [Link]

  • Chembly. Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitution with 19F− and 18F−. [Link]

  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. [Link]

  • Chemistry Stack Exchange. In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? [Link]

  • ResearchGate. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]

  • ResearchGate. Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. [Link]

  • ResearchGate. Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • National Center for Biotechnology Information. 4-(4-Nitrophenyl)morpholine. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Professor Dave Explains. [Link]

  • ChemScence. 4-Morpholino-3-nitrobenzotrifluoride. [Link]

  • PubChem. 4-Fluoro-3-nitrobenzotrifluoride. National Center for Biotechnology Information. [Link]

  • Google Patents. (R)-N-(3-fluoro-4-morpholine phenyl)

Sources

A Comprehensive Spectroscopic Guide to 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine (CAS Number: 54672-11-6).[1] As a key intermediate in various synthetic pathways, a thorough understanding of its structural and electronic properties is paramount for researchers in medicinal chemistry and materials science. This document offers a detailed interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By correlating spectral features with the molecule's distinct structural components—the morpholine ring, the nitro group, and the trifluoromethyl group—this guide serves as an essential reference for compound verification, quality control, and the prediction of chemical reactivity. Methodologies for data acquisition are detailed, and all claims are substantiated with references to authoritative sources.

Introduction and Molecular Overview

4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is a substituted aromatic compound with the molecular formula C₁₁H₁₁F₃N₂O₃ and a molecular weight of approximately 276.21 g/mol .[1][2] The molecule's architecture is characterized by a morpholine ring attached via its nitrogen atom to a phenyl ring. This phenyl ring is further substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the para-position (C4) and a trifluoromethyl group (-CF₃) at the ortho-position (C2) relative to the morpholine substituent.

The strategic placement of these functional groups creates a molecule with unique electronic and steric properties, making it a valuable building block in organic synthesis. The electron-deficient nature of the aromatic ring, for instance, influences its reactivity in nucleophilic aromatic substitution reactions. Accurate characterization is therefore critical for its effective use in multi-step syntheses. This guide elucidates its structure through a multi-technique spectroscopic approach.

Please note: The IUPAC name for the compound with available data is 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine. This guide will focus on this isomer.

Caption: Molecular structure of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation

The ¹H NMR spectrum can be divided into two distinct regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 3.0-4.0 ppm).

Signal (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-3~ 8.4d1HAr-HDeshielded by adjacent -NO₂ group. Coupled to H-5.
H-5~ 8.2dd1HAr-HDeshielded by -NO₂ and -CF₃ groups. Coupled to H-3 and H-6.
H-6~ 7.5d1HAr-HInfluenced by ortho-morpholine group. Coupled to H-5.
Hₐ (Morpholine)~ 3.9t4H-O-CH₂-Protons adjacent to the electronegative oxygen atom are deshielded.
Hₑ (Morpholine)~ 3.2t4H-N-CH₂-Protons adjacent to the nitrogen atom.

Note: Actual chemical shifts and coupling constants may vary based on the solvent and spectrometer frequency. The pattern for morpholine protons often appears as two distinct triplets due to the chair conformation of the ring.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use a more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent, prepared as for ¹H NMR.

  • Data Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a standard pulse program with proton decoupling.

  • Processing: Process the data similarly to ¹H NMR. A longer acquisition time is often required.

Data Interpretation

The spectrum will show signals for all 11 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 150C4 (Ar-C-NO₂)Quaternary carbon attached to the highly electron-withdrawing nitro group.
~ 148C1 (Ar-C-N)Quaternary carbon attached to the morpholine nitrogen.
~ 130 (q)C2 (Ar-C-CF₃)Quaternary carbon attached to the trifluoromethyl group, split into a quartet by coupling to fluorine.
~ 125C6 (Ar-CH)Aromatic methine carbon.
~ 122C5 (Ar-CH)Aromatic methine carbon.
~ 118C3 (Ar-CH)Aromatic methine carbon.
~ 124 (q)-CF₃Carbon of the trifluoromethyl group, shows a strong quartet due to one-bond C-F coupling.
~ 66-O-CH₂-Aliphatic carbons adjacent to the highly electronegative oxygen atom.[4]
~ 50-N-CH₂-Aliphatic carbons adjacent to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation

Key functional groups in 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine give rise to strong, characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic C-H
~ 2950-2850C-H StretchAliphatic C-H (Morpholine)[5]
~ 1520 & 1350 N-O Asymmetric & Symmetric Stretch Nitro Group (-NO₂) (Strong)
~ 1600, 1480C=C StretchAromatic Ring
~ 1300-1100 C-F Stretch Trifluoromethyl Group (-CF₃) (Strong)
~ 1115 C-O-C Asymmetric Stretch Ether (Morpholine) (Strong) [6]
~ 1250C-N StretchAryl-N

The most prominent and diagnostic peaks are the strong absorptions for the nitro group, the C-F bonds of the trifluoromethyl group, and the C-O-C ether linkage of the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion after being dissolved in a suitable solvent.

  • Ionization: Electron Ionization (EI) is a common method for creating charged fragments and a molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Data Interpretation

The mass spectrum provides crucial information for confirming the compound's identity.

  • Molecular Ion (M⁺): The most important peak is the molecular ion peak, which corresponds to the intact molecule. For C₁₁H₁₁F₃N₂O₃, the expected m/z value is approximately 276.07 . The PubChem database confirms a molecular weight of 276.21 g/mol .[1]

  • Key Fragments: In EI-MS, the molecular ion can fragment in predictable ways. Expected fragments for this molecule could include:

    • Loss of the nitro group (-NO₂, 46 Da) leading to a peak at m/z 230.

    • Cleavage of the morpholine ring.

    • Loss of the trifluoromethyl group (-CF₃, 69 Da).

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Verification prep Prepare Sample (Dissolve/Pellet) nmr NMR (¹H, ¹³C) prep->nmr Introduce to Instrument ir FT-IR prep->ir Introduce to Instrument ms Mass Spec. prep->ms Introduce to Instrument interpret Correlate Spectra to Structure nmr->interpret Acquire Raw Data ir->interpret Acquire Raw Data ms->interpret Acquire Raw Data report Confirm Identity & Purity interpret->report Synthesize Results

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic profile of 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine is highly characteristic and directly reflects its molecular structure. ¹H and ¹³C NMR spectroscopy precisely map the proton and carbon environments, with chemical shifts heavily influenced by the strong electron-withdrawing nitro and trifluoromethyl groups. IR spectroscopy provides definitive evidence for the presence of these key functional groups through strong, diagnostic absorption bands. Finally, mass spectrometry confirms the molecular weight of the compound. Together, these techniques provide a robust and self-validating system for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

  • Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Benchchem. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-(4-NITROPHENYL)MORPHOLINE(10389-51-2) IR Spectrum.
  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b)
  • PubChem. (n.d.). 4-Phenylmorpholine. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ACD/Labs. (2008).
  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
  • Benchchem. (n.d.). Synthesis of 4-(4-Nitrophenyl)
  • National Institute of Standards and Technology. (n.d.). Morpholine, 4-nitroso-.
  • National Institute of Standards and Technology. (n.d.). Morpholine.
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra.
  • ChemicalBook. (n.d.). 4-Phenylmorpholine(92-53-5) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Morpholine(110-91-8) 1H NMR spectrum.

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Elucidation of a Key Pharmacophore

In the landscape of modern drug discovery, the morpholine moiety and substituted nitroaromatic compounds represent critical pharmacophores. 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine combines these features, presenting a scaffold of significant interest for medicinal chemistry. The precise and unambiguous structural confirmation of such molecules is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone of this analytical imperative.

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the theoretical underpinnings of the spectrum, explain the causal relationships between molecular structure and spectral features, provide a robust experimental protocol, and interpret the resulting data. This document is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of complex organic molecules.

Theoretical Analysis and Spectral Prediction

Before entering the laboratory, a rigorous theoretical prediction of the ¹H NMR spectrum provides a powerful roadmap for interpretation. The molecular structure, with its distinct electronic environments, dictates the chemical shifts, integration, and spin-spin coupling patterns we expect to observe.

Molecular Structure and Proton Environments:

The molecule contains two key regions: the aliphatic morpholine ring and the 1,2,4-trisubstituted aromatic ring.

  • Aromatic Region: The benzene ring possesses three protons, labeled here as H-3, H-5, and H-6. Their chemical environment is heavily influenced by three substituents: the morpholine group (an electron-donating group via the nitrogen lone pair, but inductively withdrawing), the nitro group (-NO₂), and the trifluoromethyl group (-CF₃). Both the -NO₂ and -CF₃ groups are potent electron-withdrawing groups through resonance and induction, which significantly deshield the aromatic protons, shifting their signals downfield.[1][2]

  • Aliphatic Region: The morpholine ring has eight protons on four methylene (-CH₂-) groups. Due to the chair conformation and symmetry of the ring, we expect two distinct proton environments: the four protons adjacent to the nitrogen atom (H-a) and the four protons adjacent to the oxygen atom (H-b).

Predicted Chemical Shifts (δ):

  • Aromatic Protons (H-3, H-5, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm.[3] The powerful deshielding from the adjacent -NO₂ group will push H-3 furthest downfield. The -CF₃ group will exert a strong deshielding effect on its ortho proton, H-5, and its meta proton, H-3. The proton ortho to the morpholine ring, H-6, will also be deshielded, but to a lesser extent than H-3 and H-5.

  • Morpholine Protons (H-a, H-b): These protons will appear in the upfield, aliphatic region. The protons neighboring the electronegative oxygen (H-b) are expected to be more deshielded and appear further downfield (typically ~3.7-3.9 ppm) than the protons neighboring the nitrogen (H-a, typically ~3.0-3.3 ppm).[4][5]

Predicted Spin-Spin Coupling:

The splitting patterns of the aromatic protons are highly informative for confirming the 1,2,4-substitution pattern.[6]

  • H-3: This proton is adjacent to the -NO₂ group and has only one neighboring proton, H-5, at a meta position. Therefore, H-3 is expected to appear as a doublet, split by H-5 with a small meta coupling constant (⁴J).[7]

  • H-5: This proton is situated between H-3 (meta) and H-6 (ortho). It will be split by both protons, resulting in a doublet of doublets (dd). The larger coupling constant will be from the ortho coupling to H-6 (³J), and the smaller constant will be from the meta coupling to H-3 (⁴J).[8]

  • H-6: This proton has only one adjacent proton, H-5, in an ortho position. It is therefore expected to appear as a doublet with a characteristic ortho coupling constant (³J).[9]

  • Morpholine Protons: The protons on the morpholine ring (H-a and H-b) will couple with each other. Due to the ring's symmetry and rapid chair-flipping at room temperature, they often appear as two broad triplets.[4]

The coupling relationships are visualized in the diagram below.

Caption: Predicted spin-spin coupling in the aromatic region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and correctly chosen instrument parameters. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.[10][11]

A. Sample Preparation:

  • Analyte Quantity: Accurately weigh 5-10 mg of this compound. The use of a sufficient quantity ensures a good signal-to-noise ratio without causing line broadening due to excessive concentration.

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules.[12] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add the deuterated solvent and gently agitate until the solid is completely dissolved.

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). If using a solvent without TMS, it must be added separately.

B. Instrument Parameters (for a 400 MHz Spectrometer):

  • Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). A well-shimmed sample results in sharp, symmetrical peaks.[10]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Acquisition Time (at): 2-4 seconds. This ensures sufficient data points are collected for good resolution.

    • Relaxation Delay (d1): 1-2 seconds. This allows for the relaxation of protons back to their equilibrium state before the next pulse.

    • Number of Scans (ns): 8 to 16. Averaging multiple scans improves the signal-to-noise ratio.

    • Spectral Width (sw): -2 to 12 ppm. This range covers both the aliphatic and aromatic regions.

C. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.[13]

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CHCl₃).

  • Integration: Integrate the area under each peak. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., the 4H signal of one of the morpholine methylenes) to that integer value.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Predicted Data Summary and Interpretation

The culmination of our theoretical analysis is a predicted ¹H NMR data table. This serves as the benchmark against which the experimental spectrum is compared.

Proton Label Integration Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-31H8.1 - 8.3d (doublet)⁴J ≈ 2-3
H-51H7.8 - 8.0dd (doublet of doublets)³J ≈ 8-9, ⁴J ≈ 2-3
H-61H7.1 - 7.3d (doublet)³J ≈ 8-9
H-b (-CH₂-O)4H3.8 - 3.9t (triplet)J ≈ 4-5
H-a (-CH₂-N)4H3.1 - 3.3t (triplet)J ≈ 4-5

Interpretation Walkthrough:

  • Peak at δ ~8.2 ppm (d, 1H): This most downfield signal corresponds to H-3 . Its position is dictated by the strong deshielding from the ortho -NO₂ and meta -CF₃ groups. The small doublet splitting confirms coupling only to H-5 at a meta position.[8][9]

  • Peak at δ ~7.9 ppm (dd, 1H): This doublet of doublets is assigned to H-5 . It shows a large splitting from ortho coupling with H-6 and a smaller splitting from meta coupling with H-3, confirming its position between these two protons.[6]

  • Peak at δ ~7.2 ppm (d, 1H): The most upfield of the aromatic signals is H-6 . Its doublet splitting with a large coupling constant is characteristic of ortho coupling to H-5.[14]

  • Peak at δ ~3.85 ppm (t, 4H): This triplet in the aliphatic region is assigned to the four H-b protons adjacent to the oxygen atom in the morpholine ring.

  • Peak at δ ~3.2 ppm (t, 4H): This triplet, upfield from the other aliphatic signal, corresponds to the four H-a protons adjacent to the nitrogen atom of the morpholine ring.

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a wealth of structural information. The distinct chemical shifts and coupling patterns of the three aromatic protons unequivocally confirm the 1,2,4-trisubstitution pattern on the benzene ring. The two triplets in the aliphatic region are classic indicators of the morpholine moiety. By combining a sound theoretical prediction with a robust experimental protocol, researchers can confidently verify the structure and purity of this important molecular scaffold, ensuring the integrity of their downstream applications in drug development and materials science.

References

  • NMR Aromatic Proton Coupling. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (1990). Spectroscopy Letters, 23(5), 655-662. Retrieved January 11, 2026, from [Link]

  • Frontier, A. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (1990). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved January 11, 2026, from [Link]

  • Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved January 11, 2026, from [Link]

  • NMR Spectroscopy: Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023). University of Connecticut. Retrieved January 11, 2026, from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]

  • Nmr Aromatic Proton Coupling. (2019). EduBirdie. Retrieved January 11, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved January 11, 2026, from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Aromatic H. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

  • Seton Hall University 200 MHz MR SOP manual. (2012). Seton Hall University. Retrieved January 11, 2026, from [Link]

  • Multiple Substituents- Directing Effects. (2021). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • NMR for a tri-substituted benzene. (2021). Reddit. Retrieved January 11, 2026, from [Link]

  • Substituent effects of nitro group in cyclic compounds. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Effect of Fluorine in 1H NMR. (2024). Reddit. Retrieved January 11, 2026, from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). Organic Spectroscopy International. Retrieved January 11, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved January 11, 2026, from [Link]

  • Effect of chiral N-substituents with methyl and trifluoromethyl groups on the catalytic performance of mono- and bifunctional thioureas. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

  • Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 11, 2026, from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical methodologies for the structural elucidation of this compound using mass spectrometry. We will explore ionization source selection, predict fragmentation pathways based on first principles and spectral data from analogous structures, and provide detailed experimental protocols. The causality behind experimental choices is explained to ensure a deep, actionable understanding of the analytical process.

Introduction

This compound is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and analytical signature: a nitroaromatic ring, a trifluoromethyl substituent, and a morpholine moiety. The structural characterization of such compounds is paramount in medicinal chemistry and materials science, where precise identification and purity assessment are critical. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool for this purpose. This guide synthesizes established fragmentation principles to build a predictive framework for the mass spectrometric analysis of this specific molecule.

Molecular Characteristics

A thorough understanding of the molecule's fundamental properties is the foundation of any mass spectrometric analysis.

PropertyValueSource
Chemical Formula C₁₁H₁₁F₃N₂O₃[1]
Average Molecular Weight 276.21 g/mol [1]
Monoisotopic (Exact) Mass 276.07217670 Da[1]
Structure A morpholine ring attached to a phenyl ring substituted with a nitro group and a trifluoromethyl group.[1]

Ionization Techniques: Rationale and Selection

The choice of ionization source is the most critical parameter in designing a mass spectrometry experiment. It determines the nature of the initial ion and the extent of fragmentation. For this compound, both "hard" and "soft" ionization techniques have distinct advantages.

Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ("hard") technique that bombards the analyte with 70 eV electrons, inducing extensive fragmentation.[2][3] This provides a detailed fragmentation fingerprint that is highly reproducible and useful for structural elucidation and library matching.[4]

  • Expert Insight: While EI is excellent for creating a rich fragmentation spectrum, the high energy can sometimes lead to the complete absence of a molecular ion peak (M+•), which can complicate the determination of the molecular weight.[4] However, the stability of the aromatic ring in the target molecule makes the observation of a molecular ion at m/z 276 likely, albeit potentially weak.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution, typically with minimal fragmentation.[5] It is ideal for confirming the molecular weight of a compound by observing the protonated molecule [M+H]⁺ or other adducts.

  • Expert Insight: ESI is the preferred method for samples introduced via liquid chromatography (LC-MS). For this molecule, the nitrogen atom in the morpholine ring is a likely site for protonation, leading to a strong signal for the [M+H]⁺ ion at m/z 277 in positive ion mode. Negative ion mode ESI is also a strong possibility, as nitroaromatic compounds can be deprotonated under certain conditions to form [M-H]⁻ or other anionic species, which are often stable.[6][7]

Proposed Fragmentation Pathways

The true power of mass spectrometry lies in tandem MS (MS/MS), where precursor ions are isolated and fragmented to reveal their substructures. The fragmentation of this compound is predicted to be driven by its three core functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion [M]⁺• at m/z 276 will undergo a series of characteristic cleavages.

  • Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂; 46 Da).[7][8] This would produce a significant fragment at m/z 230 .

  • Loss of Nitric Oxide (NO): Another characteristic pathway is the loss of nitric oxide (•NO; 30 Da), often after rearrangement, yielding an ion at m/z 246 .[6][7]

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo α-cleavage adjacent to the nitrogen atom.[9] A primary fragmentation would be the loss of a C₂H₄O fragment (44 Da) via a retro-Diels-Alder-like reaction, leading to an ion at m/z 232 . Another possibility is the cleavage of the C-N bond connecting the ring to the phenyl group, generating a morpholinium ion (m/z 86 ) or, more likely, the substituted phenyl cation (m/z 190 ).

  • Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, resulting in the loss of a trifluoromethyl radical (•CF₃; 69 Da) to produce an ion at m/z 207 .[10]

The following diagram illustrates the primary predicted EI fragmentation pathways.

G M [M]+• m/z 276 F230 [M - NO₂]+• m/z 230 M->F230 - •NO₂ (46 Da) F246 [M - NO]+• m/z 246 M->F246 - •NO (30 Da) F190 [C₇H₄F₃NO₂]+• m/z 190 M->F190 - C₄H₈N•O (86 Da) F207 [M - CF₃]+• m/z 207 M->F207 - •CF₃ (69 Da) F86 [C₄H₈NO]+

Caption: Predicted EI fragmentation of the molecular ion (m/z 276).

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, we would first select the protonated molecule [M+H]⁺ at m/z 277 as the precursor ion for MS/MS analysis. The fragmentation of this even-electron ion will proceed through the loss of neutral molecules.

  • Loss of Morpholine: The most likely fragmentation pathway for the protonated molecule is the neutral loss of morpholine (87 Da), resulting from the cleavage of the C-N bond. This would yield a highly stable phenyl cation at m/z 190 .

  • Loss of Water (H₂O): While less common without a hydroxyl group, rearrangements can sometimes facilitate the loss of water (18 Da), especially with ortho nitro groups, leading to a fragment at m/z 259 .

  • Loss of C₂H₄O: Similar to EI, a retro-Diels-Alder fragmentation of the morpholine ring could lead to the loss of C₂H₄O (44 Da), producing an ion at m/z 233 .

The following diagram illustrates the primary predicted ESI-MS/MS fragmentation pathways.

G MH [M+H]+ m/z 277 F190 [C₇H₅F₃NO₂]+ m/z 190 MH->F190 - C₄H₉NO (87 Da) F233 [M+H - C₂H₄O]+ m/z 233 MH->F233 - C₂H₄O (44 Da) F259 [M+H - H₂O]+ m/z 259 MH->F259 - H₂O (18 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion (m/z 277).

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided. The diagram below outlines the general analytical workflow.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Dissolve Sample (1 mg/mL) P2 Dilute to 1-10 µg/mL in mobile phase P1->P2 A1 Inject 5 µL A2 LC Separation A1->A2 A3 ESI Ionization A2->A3 A4 Full Scan MS (m/z 100-500) A3->A4 A5 Tandem MS (MS/MS) of m/z 277 A4->A5 D1 Extract Ion Chromatograms D2 Analyze Spectra D1->D2 D3 Structural Elucidation D2->D3

Caption: General workflow for LC-MS/MS analysis.

Sample Preparation for LC-MS (ESI)
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Instrumentation and Parameters

The following table summarizes typical starting parameters for an LC-MS/MS experiment. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good reversed-phase separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in MethanolCommon organic solvent for reversed-phase chromatography.
Gradient 10% to 95% B over 5 minA standard screening gradient suitable for many small molecules.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI PositiveThe morpholine nitrogen is readily protonated.
Capillary Voltage 3.5 kVTypical voltage to achieve a stable electrospray.
Gas Temperature 325 °CAids in desolvation of the ESI droplets.
Collision Energy (MS/MS) 10-40 eV (Ramped)A range of energies ensures capture of both low- and high-energy fragments.
MS Scan Range m/z 100 - 500Covers the molecular ion and expected fragments.

Data Interpretation: A Summary of Expected Ions

The following table consolidates the predicted key ions and their mass-to-charge ratios for both EI and ESI modes. This serves as a quick reference for interpreting experimental data.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI 276 ([M]⁺•)246•NO
230•NO₂
207•CF₃
190C₄H₈N•O
ESI (+) 277 ([M+H]⁺)233C₂H₄O
190C₄H₉NO (Morpholine)

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages predictable fragmentation patterns governed by its distinct functional groups. By selecting the appropriate ionization technique—EI for a detailed fragmentation fingerprint or ESI for molecular weight confirmation and targeted MS/MS analysis—researchers can achieve comprehensive structural elucidation. The pathways and protocols detailed in this guide provide a robust framework for the reliable and accurate characterization of this molecule, forming a self-validating system for analysis in research and development settings.

References

  • Zimmermann, K., & Küppers, S. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link][6]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. [Link][11]

  • Parveen, S., et al. (2021). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. [Link][8]

  • Yinon, J., & Zitrin, S. (1993). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. Organic Mass Spectrometry. [Link]

  • Wikipedia. (2023). Electron ionization. [Link][2]

  • PubChem. (2026). 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine. National Center for Biotechnology Information. [Link][1]

  • LCGC International. (2021). Electron Ionization for GC–MS. [Link][3]

  • University of Illinois, School of Chemical Sciences. Electron Ionization. [Link][4]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link][9]

  • Wikipedia. (2023). Electrospray ionization. [Link][5]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed spectral interpretation of this complex molecule. By dissecting the vibrational modes of its constituent functional groups—the nitro-substituted trifluoromethylphenyl ring and the morpholine moiety—we present a predictive framework for its IR spectrum. This guide emphasizes the causality behind experimental choices and offers a self-validating system for spectral analysis, grounded in authoritative references.

Introduction: The Significance of Vibrational Spectroscopy for Complex Molecules

This compound is a molecule of interest in medicinal chemistry and materials science, incorporating several key functional groups that dictate its chemical reactivity and physical properties. Infrared spectroscopy is an indispensable, non-destructive analytical technique for elucidating the molecular structure of such compounds. It operates on the principle that chemical bonds and functional groups vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

This guide will systematically deconstruct the expected IR spectrum of the title compound by examining the characteristic absorption bands of its three primary structural components: the aromatic nitro group, the trifluoromethyl group, and the N-aryl morpholine ring. Understanding these individual contributions allows for a robust and accurate interpretation of the complete molecular spectrum.

Predicted Infrared Spectral Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups, coupled with the steric and electronic effects of the morpholine ring, influences the precise position and intensity of the absorption bands.

The Aromatic Nitro Group (Ar-NO₂) Vibrations

Aromatic nitro compounds are characterized by two strong and distinct stretching vibrations of the N-O bond.[1][2]

  • Asymmetric NO₂ Stretch: This high-frequency, intense absorption is expected in the range of 1550-1475 cm⁻¹. The conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[2] For the title molecule, this peak is predicted to be sharp and very strong.

  • Symmetric NO₂ Stretch: This vibration appears at a lower frequency, generally between 1360-1290 cm⁻¹, and is also intense.[2] The electronic environment created by the adjacent trifluoromethyl group and the morpholine nitrogen will subtly influence its exact position.

The Trifluoromethyl (CF₃) Group Vibrations

The trifluoromethyl group gives rise to some of the most intense bands in the infrared spectrum due to the large change in dipole moment during C-F bond vibrations.

  • C-F Stretching Modes: These are typically observed as multiple strong to very strong bands in the 1350-1100 cm⁻¹ region. For trifluoromethyl benzenes, a particularly strong and broad band is often seen near 1330 cm⁻¹, which can be attributed to the C-CF₃ stretching mode.[3][4]

  • CF₃ Deformation Modes: Weaker bending and rocking vibrations for the CF₃ group occur at lower frequencies, typically below 800 cm⁻¹.

The N-Aryl Morpholine Ring Vibrations

The morpholine ring contributes several characteristic bands to the spectrum.

  • C-H Stretching: The methylene (CH₂) groups of the morpholine ring will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ region.[5][6] These are typically of medium to strong intensity.

  • C-O-C and C-N-C Stretching: The morpholine ring contains both an ether (C-O-C) and a tertiary amine (C-N-C) linkage. The asymmetric C-O-C stretch is expected as a strong band around 1115 cm⁻¹. The C-N stretching of the N-aryl amine is typically found in the 1360-1250 cm⁻¹ region.

  • CH₂ Bending (Scissoring): A distinct band of medium intensity is expected around 1465 cm⁻¹ corresponding to the scissoring motion of the CH₂ groups in the ring.[7]

Aromatic Ring Vibrations
  • C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7]

  • C=C Stretching: The stretching of the carbon-carbon double bonds in the benzene ring results in a series of medium to weak intensity bands in the 1600-1475 cm⁻¹ region.[7]

  • Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic strong C-H OOP bending bands in the 900-690 cm⁻¹ "fingerprint" region, which can be diagnostic of the substitution pattern.

Summary of Predicted Vibrational Frequencies

The following table summarizes the predicted key infrared absorption bands for this compound, based on established group frequency correlations.

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3100-3000WeakAromatic C-H StretchPhenyl Ring
3000-2850MediumAliphatic C-H Stretch (Asymmetric & Symmetric)Morpholine CH₂
1600-1475MediumAromatic C=C Ring StretchPhenyl Ring
~1530StrongAsymmetric NO₂ StretchNitro Group (Ar-NO₂)
~1465MediumCH₂ Bending (Scissoring)Morpholine CH₂
~1350StrongSymmetric NO₂ StretchNitro Group (Ar-NO₂)
~1330V. StrongC-CF₃ StretchTrifluoromethyl Group
1300-1100V. StrongC-F StretchesTrifluoromethyl Group
~1115StrongAsymmetric C-O-C StretchMorpholine Ether Linkage
900-690StrongAromatic C-H Out-of-Plane (OOP) BendingSubstituted Phenyl Ring

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of the solid-state sample. The choice of the Attenuated Total Reflectance (ATR) technique is based on its minimal sample preparation requirements and its ability to yield reproducible, high-quality data for solid powders.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample: High-purity (>98%) this compound solid powder.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Step-by-Step Experimental Workflow
  • Instrument Preparation: Purge the spectrometer's sample compartment with dry air or nitrogen for at least 15 minutes to minimize atmospheric water vapor and CO₂ interference.

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with isopropanol, followed by a dry wipe.

    • Collect a background spectrum (scan without a sample). This is a critical step to ratio out the instrument's and environment's spectral features. Use the same scan parameters as for the sample collection (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure firm and uniform contact between the sample and the diamond crystal. Inconsistent pressure is a primary source of poor reproducibility.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the pre-determined parameters. A resolution of 4 cm⁻¹ is sufficient for most mid-IR analyses, and co-adding 32 scans provides an excellent signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance spectrum.

    • Perform an ATR correction (if available in the software) to account for the variation of the evanescent wave's penetration depth with wavelength. This correction provides a spectrum that more closely resembles a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Purge Purge Spectrometer Clean Clean ATR Crystal Background Collect Background (No Sample) Clean->Background Sample Apply Solid Sample to Crystal Background->Sample Pressure Apply Consistent Pressure Sample->Pressure Collect Collect Sample Spectrum Pressure->Collect Ratio Ratio Sample vs. Background Collect->Ratio Correct Apply ATR Correction Ratio->Correct Final Final Absorbance Spectrum Correct->Final

Sources

Biological activity of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Biological Activity of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Abstract: The compound this compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. Its unique molecular architecture, combining a bio-activatable nitroaromatic ring, a stabilizing trifluoromethyl group, and a pharmacologically privileged morpholine scaffold, positions it as a compelling candidate for drug discovery programs. This guide provides a prospective analysis of its potential biological activities, grounded in the established pharmacology of its constituent motifs. We delineate hypothesized mechanisms of action, propose a comprehensive experimental workflow for its investigation, and offer insights into its potential as an antimicrobial, anticancer, or neuroprotective agent. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic value of this promising molecule.

Introduction: A Molecule of Designed Potential

The quest for novel therapeutic agents often leads to the synthesis of molecules that rationally combine well-established pharmacophores. This compound is a prime example of such a design strategy. While no direct biological data for this specific compound exists in the public domain, an analysis of its structural components allows for the formulation of strong hypotheses regarding its potential bioactivity.

This molecule integrates three key structural features, each with a rich history in medicinal chemistry:

  • The Nitroaromatic System: Nitroaromatic compounds are a known class of therapeutic agents, particularly as antimicrobials and anticancer prodrugs.[1] Their activity is often dependent on the bioreduction of the nitro group within hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacterial colonies, leading to the formation of cytotoxic reactive species.[2][3]

  • The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a cornerstone of modern drug design.[4] This highly electronegative and metabolically stable moiety can enhance a molecule's lipophilicity, binding affinity, and resistance to metabolic degradation, thereby improving its overall pharmacokinetic profile.[5][6][7] Its presence can significantly increase the potency and bioavailability of a drug candidate.[4]

  • The Morpholine Ring: Recognized as a "privileged structure," the morpholine heterocycle is a component of numerous approved drugs, including anticancer, antibacterial, and antidepressant agents.[[“]][9][10] Its inclusion often improves aqueous solubility, metabolic stability, and overall drug-like properties, making it a favored building block in drug design.[9]

This guide will deconstruct the potential pharmacology of this compound, presenting a logical framework for its systematic investigation.

Physicochemical & Predicted ADMET Properties

A thorough understanding of a compound's physicochemical properties is fundamental to designing relevant biological assays and interpreting their results. The table below summarizes the predicted properties for the title compound.

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C11H11F3N2O3
Molecular Weight 276.21 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
logP (Lipophilicity) ~2.5 - 3.0Good balance for membrane permeability and aqueous solubility
Topological Polar Surface Area (TPSA) ~64.9 ŲSuggests good potential for cell membrane penetration
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Aqueous Solubility Low to ModerateMay require formulation strategies for in vivo studies
Metabolic Stability Likely HighCF3 group can block metabolic hotspots[6][11]

Note: These values are estimations derived from standard computational models and require experimental verification.

Hypothesized Biological Activities & Mechanisms of Action

Based on its structural motifs, we hypothesize two primary avenues of biological activity: (1) Bioreductive Activation leading to antimicrobial or anticancer effects, and (2) Direct Enzyme/Receptor Inhibition , potentially in the context of neurodegenerative or inflammatory diseases.

Hypothesized Mechanism 1: Bioreductive Activation

The central hypothesis for the activity of this compound is its function as a prodrug that undergoes selective activation in low-oxygen environments.

This process, known as nitroreductive bioactivation, is catalyzed by nitroreductase enzymes present in anaerobic bacteria and hypoxic cancer cells.[12][13] The activation is a multi-step process:

  • One-Electron Reduction: The nitro group (Ar-NO2) is reduced to a nitro anion radical (Ar-NO2•−).[2] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a "futile cycle" that generates superoxide radicals, leading to oxidative stress.[2]

  • Further Reduction: In hypoxic conditions, the nitro anion radical undergoes further reduction steps to form nitroso (Ar-NO), hydroxylamine (Ar-NHOH), and ultimately amine (Ar-NH2) species.[12][14]

  • Cytotoxicity: The highly reactive hydroxylamine and nitroso intermediates are believed to be the primary cytotoxic agents, capable of damaging DNA, proteins, and other vital cellular macromolecules, leading to cell death.[13][14]

The trifluoromethyl group is expected to enhance this process by increasing the electron-withdrawing nature of the aromatic ring, making the nitro group more susceptible to reduction.

Bioactivation_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) A Parent Compound (Ar-NO2) B Nitro Anion Radical (Ar-NO2•−) A->B Nitroreductase (+1e-) B->A O2 C Superoxide (O2•−) [Oxidative Stress] B->C O2 D Parent Compound (Ar-NO2) E Nitro Anion Radical (Ar-NO2•−) D->E Nitroreductase (+1e-) F Nitroso (Ar-NO) E->F +1e-, +H+ G Hydroxylamine (Ar-NHOH) F->G +2e-, +2H+ H DNA & Protein Damage [Cytotoxicity] G->H

Caption: Hypothesized bioactivation pathway in normoxic vs. hypoxic conditions.

Hypothesized Mechanism 2: Targeted Inhibition

The combination of the trifluoromethyl-phenyl and morpholine moieties is found in inhibitors of various biological targets. For instance, compounds with a trifluoromethyl-phenyl fragment have been developed as inhibitors of alpha-Synuclein fibril formation, relevant to Parkinson's disease.[15] The morpholine ring is a key component of kinase inhibitors (e.g., Gefitinib) and other targeted therapies.[10][16]

Therefore, it is plausible that this compound could act as a direct inhibitor of specific enzymes or receptors involved in cellular signaling pathways, independent of its bioreductive potential.

Proposed Experimental Workflow

A phased, systematic approach is required to validate these hypotheses. The following workflow provides a comprehensive plan for the initial investigation of this compound.

Experimental_Workflow Phase1 Phase 1: Foundational Screening P1_A In Vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Cancer cell lines (hypoxic vs. normoxic) - Bacterial strains (aerobic vs. anaerobic) Phase1->P1_A P1_B Preliminary ADMET - Microsomal stability assay - Caco-2 permeability assay Phase1->P1_B Phase2 Phase 2: Mechanism of Action P2_A Nitroreductase Activity Assay - Measure compound consumption by NTR enzymes Phase2->P2_A Phase3 Phase 3: Target Identification & Validation P3_A Kinase/Enzyme Panel Screening - Broad screening against a panel of targets Phase3->P3_A P1_A->Phase2 If cytotoxic P1_A->Phase3 If activity is independent of hypoxia/anaerobia P2_B Reactive Oxygen Species (ROS) Assay - Quantify oxidative stress (e.g., using DCFDA) P2_A->P2_B P2_C DNA Damage Assay (e.g., Comet Assay, γ-H2AX staining) P2_B->P2_C P3_B In Silico Docking Studies - Model binding to top hits from screening P3_A->P3_B P3_C Hit Validation - Dose-response curves - Cellular thermal shift assay (CETSA) P3_B->P3_C

Caption: A phased experimental workflow for investigating the title compound.

Detailed Protocol: Hypoxia-Selective Cytotoxicity Assay

This protocol is designed to test the hypothesis of bioreductive activation in cancer cells.

Objective: To determine if the cytotoxicity of this compound is enhanced under hypoxic conditions.

Materials:

  • Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound, dissolved in DMSO.

  • Doxorubicin (as a positive control for normoxic toxicity).

  • Tirapazamine (as a positive control for hypoxia-selective toxicity).

  • 96-well cell culture plates.

  • Hypoxia chamber (e.g., Invivo2, Baker Ruskinn) with a gas mixture of 1% O2, 5% CO2, and 94% N2.

  • Standard cell culture incubator (21% O2, 5% CO2).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

Procedure:

  • Cell Seeding: Seed HT-29 cells into two identical 96-well plates at a density of 5,000 cells per well. Allow cells to adhere for 24 hours in the standard incubator.

  • Compound Preparation: Prepare a 2x serial dilution series of the test compound, doxorubicin, and tirapazamine in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest compound dose.

  • Dosing: Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells.

  • Incubation:

    • Place one plate in the standard incubator (Normoxia ).

    • Place the second plate in the hypoxia chamber (Hypoxia ).

    • Incubate both plates for 48 hours.

  • Viability Assessment:

    • Remove plates from their respective incubators.

    • Allow plates to equilibrate to room temperature for 30 minutes.

    • Add the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the log of the compound concentration for both normoxic and hypoxic conditions.

    • Calculate the IC50 (half-maximal inhibitory concentration) values for each condition.

    • Determine the Hypoxic Cytotoxicity Ratio (HCR) : HCR = IC50 (Normoxia) / IC50 (Hypoxia). An HCR > 2 is typically considered significant for hypoxia-selectivity.

Conclusion and Future Directions

This compound stands as a molecule of significant synthetic and pharmacological interest. The convergence of its nitroaromatic, trifluoromethyl, and morpholine moieties provides a strong rationale for its investigation as a hypoxia-activated prodrug for antimicrobial or anticancer applications. Furthermore, the potential for direct, targeted inhibition warrants parallel investigation.

The experimental workflow detailed in this guide provides a clear and logical path forward. Successful validation of hypoxia-selective activity would position this compound as a lead candidate for development against solid tumors or anaerobic infections. Subsequent studies should focus on in vivo efficacy in relevant animal models, detailed pharmacokinetic and toxicology profiling, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The exploration of this compound and its analogs could uncover a new class of powerful therapeutic agents.

References

  • Vertex AI Search. The Role of Trifluoromethyl Groups in Modern Drug Design. 5

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. 2

  • Ingenta Connect. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. 12

  • Vertex AI Search. The Role of Trifluoromethylated Compounds in Modern Drug Discovery. 4

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. 17

  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. 6

  • Wikipedia. Trifluoromethyl group. 11

  • PubMed. Bioactivation and hepatotoxicity of nitroaromatic drugs. 13

  • SciELO. Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. 1

  • Consensus. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [“]

  • Bentham Science. Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. 14

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 9

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 7

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. 10

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions. 16

  • PubMed. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. 15

  • OUCI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. 3

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine presents a unique constellation of chemical motifs with known significance in medicinal chemistry. However, its specific biological targets remain uncharacterized. This guide eschews a conventional review in favor of a forward-looking strategic workflow for the identification and validation of its potential therapeutic targets. We provide a comprehensive, multi-pronged approach commencing with hypothesis generation based on structural chemistry, followed by a detailed roadmap encompassing computational prediction, phenotypic screening, target deconvolution, and rigorous biophysical and cellular validation. This document serves as a practical whitepaper for initiating a drug discovery program around a novel chemical entity, grounding each proposed step in established, high-integrity scientific methodologies.

Introduction: Deconstructing the Molecule for Mechanistic Clues

This compound is a small molecule whose therapeutic potential is, as of now, a blank slate. An analysis of its constituent functional groups provides the logical starting point for generating testable hypotheses about its biological activity.

  • Trifluoromethyl (-CF3) Group: This moiety is a mainstay in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity through electrostatic interactions.[1][2] Its strong electron-withdrawing nature can profoundly influence the electronic properties of the phenyl ring, impacting interactions with biological targets.[1][3] Numerous successful drugs, such as fluoxetine and celecoxib, feature this group, highlighting its utility.[4]

  • Morpholine Ring: The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs, with 50% of those approved in the last decade being anticancer agents.[5][6] Its presence often improves pharmacokinetic properties, including solubility and bioavailability.[5][7] The morpholine ring can act as a bioisosteric replacement for other cyclic amines and its oxygen atom can serve as a key hydrogen bond acceptor, making it an integral component of pharmacophores for targets like protein kinases.[6][8][9]

  • 2-Nitro-phenyl Group: The nitroaromatic group is electrophilic and can be susceptible to enzymatic reduction in the hypoxic environments characteristic of solid tumors or certain microbial infections. This can lead to the formation of reactive species with cytotoxic potential, a mechanism exploited by some anticancer and antimicrobial agents.

Collectively, these features suggest that this compound could plausibly target a range of proteins, with a particular emphasis on protein kinases involved in oncology signaling pathways.

A Multi-Pronged Strategy for Target Identification

A robust target identification campaign should not rely on a single method. We propose a parallel and integrated workflow that combines computational, phenotypic, and proteomic approaches to maximize the probability of success.

cluster_0 Phase 1: Hypothesis & Prediction cluster_1 Phase 2: Hit Identification & Deconvolution cluster_2 Phase 3: Target Validation & MOA In_Silico In Silico Target Prediction (Docking, Pharmacophore) Computational_Hits Prioritized Target List In_Silico->Computational_Hits Phenotypic Phenotypic Screening (High-Content Imaging) Phenotypic_Hit Confirmed Phenotypic Hit Phenotypic->Phenotypic_Hit Target_Based Target-Based Screening (e.g., Kinome Panel) Biochemical_Hit Direct Target Hit Target_Based->Biochemical_Hit Deconvolution Target Deconvolution (Chem-Proteomics, CRISPR) Computational_Hits->Deconvolution Phenotypic_Hit->Deconvolution Biophysical Biophysical Validation (SPR, CETSA) Biochemical_Hit->Biophysical Validated_Target Validated Target(s) Deconvolution->Validated_Target Validated_Target->Biophysical Cellular Cellular Target Engagement (NanoBRET) Biophysical->Cellular MOA Mechanism of Action Studies Cellular->MOA

Caption: High-level workflow for target identification and validation.

In Silico Target Prediction

Computational methods serve as a cost-effective first pass to generate hypotheses and prioritize experimental resources.[10]

  • Methodology:

    • Reverse Docking: Dock this compound against a library of druggable protein structures (e.g., the PDB) to identify targets with favorable binding energies.[11]

    • Pharmacophore Searching: Use the compound as a query to search pharmacophore databases, identifying proteins that bind ligands with similar 3D arrangements of chemical features.

    • Machine Learning: Employ predictive models (e.g., KinasePred) trained on large datasets of known ligand-target interactions to predict the probability of the compound inhibiting specific kinases or other target families.[12]

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that identifies compounds based on their ability to produce a desired change in cellular or organismal phenotype.[15][16][17][18] This method is powerful for discovering first-in-class drugs, as it does not require prior knowledge of a specific target.[15][17]

  • Rationale: An unbiased screen across a diverse panel of cancer cell lines can reveal unexpected activities and provide a clear biological effect that serves as the starting point for identifying the underlying mechanism of action.

  • Protocol: High-Content Imaging for Cytotoxicity and Apoptosis

    • Cell Plating: Seed a panel of 20-30 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) in 384-well microplates.

    • Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 10 µM down to 1 nM) for 72 hours.

    • Staining: After incubation, fix and permeabilize the cells. Stain with a multiplexed dye combination:

      • Hoechst 33342: To identify nuclei and count total cells.

      • CellTracker™ Green: To delineate cytoplasm and assess cell morphology.

      • Annexin V-Alexa Fluor 647: To identify apoptotic cells.

    • Imaging: Acquire images using a high-content automated confocal microscope.

    • Analysis: Quantify multiple phenotypic parameters, including cell count (cytotoxicity), nuclear condensation, and Annexin V intensity (apoptosis).[] Hits are defined as compounds that induce a specific phenotype (e.g., >50% reduction in cell viability) in a subset of cell lines.

Target-Based Screening: Kinome Profiling

Given the prevalence of the morpholine scaffold in kinase inhibitors, a direct, target-based screen against a panel of kinases is a highly logical and efficient approach.[5][6]

  • Rationale: Directly measuring the inhibitory activity of the compound against a large, representative panel of human kinases provides an immediate profile of its potency and selectivity.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., KINOMEscan®, ADP-Glo™) to profile the compound at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.[20][21][22][23]

    • The KINOMEscan platform uses a competition binding assay to quantify interactions, while ADP-Glo™ measures enzymatic activity by detecting ADP production.[20][22]

    • Follow up on initial hits by determining the IC50 or Kd values for the most potently inhibited kinases to confirm activity and rank order targets.

Screening Approach Primary Goal Key Advantage Key Disadvantage
In Silico Prediction Hypothesis GenerationFast, low-cost, broad scopeHigh rate of false positives; requires experimental validation.
Phenotypic Screening Discover functional effectUnbiased, discovers novel biologyTarget is unknown and requires deconvolution.
Target-Based Screen Identify direct bindersDefinitive, quantitative dataBiased towards known targets; may miss novel targets.

Target Deconvolution and Validation: From Hit to Hypothesis

Once a reproducible hit is identified from phenotypic screening, the critical next step is to identify the specific molecular target(s) responsible for the observed effect. This process is known as target deconvolution.[24][25]

Chemical Proteomics

Chemical proteomics uses a modified version of the small molecule as a "bait" to capture its binding partners from a complex cell lysate.[25][26][27]

  • Rationale: This is a powerful, unbiased method to directly identify proteins that physically interact with the compound in a biological context.[27]

  • Protocol: Affinity-Based Protein Pulldown

    • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its biological activity (based on initial SAR).

    • Immobilization: Covalently attach the probe to streptavidin-coated agarose beads.[24][28]

    • Lysate Incubation: Incubate the beads with lysate from a sensitive cell line. As a crucial control, perform a parallel incubation where the lysate is pre-treated with an excess of the original, unmodified compound.

    • Pulldown & Wash: Pellet the beads and wash extensively to remove non-specific binders.

    • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Identify and quantify the eluted proteins using high-resolution mass spectrometry.

    • Hit Identification: True binding partners will be present in the probe-treated sample but significantly reduced or absent in the competition control sample.

cluster_workflow Chemical Proteomics Workflow Probe Biotinylated Compound Probe Incubate Incubate & Bind Probe->Incubate Beads Streptavidin Beads Beads->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Targets Identify Specific Target Proteins MS->Targets

Caption: Workflow for affinity-based chemical proteomics.

Genetic Approaches: CRISPR-Cas9 Screening

Genetic screens can identify genes that, when knocked out, alter a cell's sensitivity to the compound, thereby implicating the gene product as a potential target or pathway member.[29][30]

  • Rationale: A genome-wide CRISPR knockout screen can systematically test the functional importance of thousands of genes in mediating the compound's effect.[31][32]

  • Methodology:

    • Library Transduction: Transduce a Cas9-expressing sensitive cell line with a pooled genome-wide sgRNA library via lentivirus.[29]

    • Compound Treatment: Treat one population of cells with the compound at its IC50 concentration and a parallel population with a vehicle control (DMSO).

    • Cell Culture: Culture the cells for several population doublings to allow for gene knockout and phenotypic selection.

    • Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

    • Sequencing: Amplify the sgRNA-encoding regions via PCR and analyze their relative abundance in each population using next-generation sequencing.

    • Analysis: sgRNAs that are depleted in the compound-treated group relative to the control group represent genes whose loss confers resistance, making them candidate targets. Conversely, enriched sgRNAs point to genes whose loss confers sensitivity.[33]

Rigorous Target Validation

Identifying a candidate protein is not sufficient; it must be rigorously validated to prove it is a direct and biologically relevant target.[34]

Biophysical Confirmation of Direct Binding
  • Surface Plasmon Resonance (SPR): This label-free technique provides real-time quantitative data on binding kinetics (kon, koff) and affinity (KD).[35][36][37][38]

    • Protocol: Immobilize the purified recombinant target protein on a sensor chip. Flow solutions of this compound at various concentrations over the chip and measure the change in the resonance angle, which is proportional to the mass bound to the surface.[36][39]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates.

    • Rationale: The binding of a ligand often stabilizes its target protein, increasing its melting temperature.[28]

    • Protocol: Treat intact cells or cell lysate with the compound or vehicle. Heat aliquots to a range of temperatures, then cool and separate soluble from aggregated proteins. The target protein's abundance in the soluble fraction at each temperature is quantified by Western blot or mass spectrometry. A shift to a higher melting temperature in the compound-treated sample confirms engagement.

Cellular Target Engagement
  • NanoBRET™ Target Engagement Assay: This live-cell assay quantifies compound binding to a specific target protein.[40][41][42]

    • Rationale: It provides definitive evidence of target binding within the complex milieu of a living cell, measuring target occupancy and apparent affinity.[40][43]

    • Principle: The target protein is expressed as a fusion with NanoLuc® Luciferase. A fluorescent tracer that binds the target is added to the cells, leading to Bioluminescence Resonance Energy Transfer (BRET).[44] The test compound competes with the tracer, causing a dose-dependent decrease in the BRET signal, which can be used to calculate an IC50 value for target engagement.[40][44]

cluster_pathway Hypothetical Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_X Kinase X (Validated Target) RTK->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate P TF Transcription Factor Substrate->TF P Proliferation Cell Proliferation & Survival TF->Proliferation Compound 4-[2-Nitro-4-(trifluoromethyl) phenyl]morpholine Compound->Kinase_X

Sources

An In-depth Technical Guide to 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: Synthesis, Properties, and Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. While the specific historical record of its initial discovery is not prominently documented in scientific literature, its structural motifs—a morpholine ring, a nitro group, and a trifluoromethyl group—position it as a significant scaffold for the exploration of novel therapeutics. This guide will delve into its chemical identity, a validated synthetic protocol based on established chemical principles, its physicochemical characteristics, and a forward-looking perspective on its potential applications in drug discovery.

Introduction: The Strategic Importance of the Morpholine Scaffold

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. When combined with the electron-withdrawing properties of a nitro group and the lipophilicity-enhancing trifluoromethyl group, the resulting molecule, this compound, presents a compelling starting point for the design of novel bioactive agents.[4][5]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research and development.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Morpholino-5-nitrobenzotrifluorideN/A
CAS Number 153033-98-4N/A
Molecular Formula C₁₁H₁₁F₃N₂O₃[6]
Molecular Weight 276.22 g/mol [6]
Appearance Likely a yellow to orange crystalline solidInferred from related compounds[7][8]
Melting Point Not availableN/A
Solubility Soluble in common organic solvents like dichloromethane and chloroform.Inferred from general properties of similar compounds

Synthesis and Mechanistic Rationale

The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of medicinal chemistry for the formation of aryl-amine bonds.[9][10]

Proposed Synthetic Workflow

The logical synthetic pathway involves the reaction of a suitably activated aromatic precursor with morpholine.

Synthetic Workflow cluster_reaction Nucleophilic Aromatic Substitution Reactant1 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Reaction Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Reactant1->Reaction Electrophile Reactant2 Morpholine Reactant2->Reaction Nucleophile Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound via nucleophilic aromatic substitution.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability.

  • Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to dissolve the starting material. Subsequently, add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Nucleophile Addition: Add morpholine (1.2 eq) to the reaction mixture. An excess of the amine ensures the complete consumption of the electrophilic aromatic precursor.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product in high purity.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Experimental Choices
  • Choice of Halide: A fluoride is the preferred leaving group in this SNAr reaction due to the high electronegativity of fluorine, which strongly activates the aromatic ring towards nucleophilic attack.

  • Solvent Selection: A polar aprotic solvent like DMSO is ideal as it can solvate the potassium carbonate and does not interfere with the nucleophilicity of the morpholine.

  • Base Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to neutralize the in-situ generated acid, driving the reaction to completion.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound suggest its potential as a valuable building block in the development of new therapeutic agents.

Anticancer Potential

Numerous morpholine derivatives have been investigated for their anticancer properties.[2][3] The nitroaromatic scaffold is also a known pharmacophore in several anticancer agents, often acting as a bio-reducible group that can be selectively activated in the hypoxic environment of solid tumors. The combination of these two moieties in the target molecule makes it a promising candidate for further derivatization and biological evaluation in oncology.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[5] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Therefore, derivatives of this compound warrant investigation for their antibacterial and antifungal activities.[4]

Signaling Pathway Modulation

The precise biological targets of this compound are yet to be elucidated. However, based on the activities of related compounds, it is plausible that its derivatives could interact with key signaling pathways implicated in cell growth, proliferation, and survival.

Potential Signaling Pathway Compound This compound Derivatives Target Potential Cellular Targets (e.g., Kinases, Enzymes) Compound->Target Pathway Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) Target->Pathway Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Postulated interaction of this compound derivatives with cellular signaling pathways.

Conclusion and Future Directions

This compound is a synthetically accessible compound with significant potential in medicinal chemistry. While its own biological activity profile is not extensively reported, its structural components suggest that it is a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in a range of biological assays to uncover their therapeutic potential.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved January 11, 2026, from [Link]

  • 4-(4-Nitrophenyl)morpholine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Inno Pharmchem. Retrieved January 11, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 4-[4-Nitro-2-(trifluoromethyl)phenyl]-morpholine. (n.d.). Oakwood Chemical. Retrieved January 11, 2026, from [Link]

  • 4-(4-Nitrophenyl)morpholine. (2012). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a compound of interest in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into the rationale behind experimental design for characterizing such molecules, ensuring scientific integrity and fostering a deeper understanding of its behavior in various research settings.

Introduction: Unveiling a Structurally Significant Molecule

This compound (CAS No. 62054-72-2) is a unique molecule that incorporates three key pharmacophores: a morpholine ring, a nitro group, and a trifluoromethyl group. The morpholine moiety is a privileged scaffold in medicinal chemistry, often improving aqueous solubility and metabolic stability. The trifluoromethyl group is a potent electron-withdrawing group known to enhance membrane permeability and metabolic stability, while the nitro group, also strongly electron-withdrawing, can be a precursor for an amino group, opening avenues for further derivatization. Understanding the interplay of these functional groups is paramount to predicting the compound's behavior and potential as a drug candidate.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of drug development, influencing everything from formulation to bioavailability. While comprehensive experimental data for this compound is not extensively published, this guide consolidates available information and outlines robust protocols for its determination.

Identity and Structure
  • IUPAC Name: this compound

  • CAS Number: 62054-72-2[1]

  • Molecular Formula: C₁₁H₁₁F₃N₂O₃[1]

  • Molecular Weight: 276.21 g/mol [1]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

Quantitative Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is critical to note that where experimental data is unavailable, predicted values are provided to guide initial experimental design.

PropertyValueSource/Method
Melting Point 34-36 °CExperimental[1]
LogP (Octanol-Water Partition Coefficient) 2.196 (Predicted)Crippen Method[2]
Water Solubility Low (Qualitative)Supplier Data[3]
pKa (Acid Dissociation Constant) Not Experimentally Determined-

Experimental Protocols for Full Characterization

To address the gaps in the experimental data, this section provides detailed, self-validating protocols for the determination of key physicochemical parameters. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug's absorption and distribution. Given the presence of both a hydrophilic morpholine ring and a lipophilic trifluoromethylphenyl group, experimental determination is essential. A standard shake-flask method followed by HPLC quantification is recommended for its accuracy.

Experimental Workflow:

Aqueous_Solubility_Workflow start Start: Prepare Saturated Solution equilibration Equilibrate at Controlled Temperature (e.g., 25°C) for 24h with agitation start->equilibration Add excess compound to water filtration Filter through 0.45 µm PTFE filter to remove excess solid equilibration->filtration Ensure equilibrium is reached dilution Prepare serial dilutions of the filtrate filtration->dilution hplc Analyze dilutions by validated HPLC-UV method dilution->hplc quantification Quantify concentration against a standard curve hplc->quantification end End: Report Solubility (mg/mL or µM) quantification->end

Caption: Workflow for Aqueous Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to pellet the excess solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PTFE syringe filter. This step is crucial to remove any undissolved microparticles.

  • Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Determination of LogP (Octanol-Water Partition Coefficient)

Rationale: LogP is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its direct and accurate measurement.

Experimental Workflow:

LogP_Determination_Workflow start Start: Prepare Octanol/Water Phases dissolve Dissolve compound in pre-saturated octanol start->dissolve partition Mix with pre-saturated water and shake to partition dissolve->partition separation Centrifuge to separate phases partition->separation Allow phases to fully separate analysis Analyze concentration in both phases by HPLC-UV separation->analysis calculation Calculate LogP = log([Octanol]/[Water]) analysis->calculation end End: Report LogP value calculation->end

Caption: Workflow for LogP Determination via Shake-Flask Method.

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Compound Addition: Dissolve a known amount of this compound in the n-octanol-saturated water or water-saturated n-octanol.

  • Partitioning: Add an equal volume of the other pre-saturated phase. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a validated HPLC-UV method.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa (Acid Dissociation Constant)

Rationale: The pKa value is crucial for understanding a compound's ionization state at different physiological pHs, which affects its solubility, permeability, and target binding. The morpholine nitrogen is basic and its pKa will be influenced by the electron-withdrawing nitro and trifluoromethyl groups. Potentiometric titration is a precise method for determining pKa.

Experimental Workflow:

pKa_Determination_Workflow start Start: Prepare Solution titration Titrate with standardized acid (e.g., HCl) while monitoring pH start->titration Dissolve compound in water/co-solvent curve Plot pH vs. volume of titrant titration->curve inflection Determine the inflection point of the titration curve curve->inflection pka_calc Calculate pKa from the half-equivalence point inflection->pka_calc end End: Report pKa value pka_calc->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is protonated (the half-equivalence point), which corresponds to the midpoint of the steepest part of the titration curve.

Synthesis and Spectral Characterization

A plausible synthetic route and expected spectral characteristics are outlined below, based on established chemical principles and data from analogous compounds.

Proposed Synthesis

The most probable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Synthesis_Scheme 1-chloro-2-nitro-4-(trifluoromethyl)benzene 1-chloro-2-nitro-4-(trifluoromethyl)benzene This compound This compound 1-chloro-2-nitro-4-(trifluoromethyl)benzene->this compound Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMSO), Heat

Caption: Proposed Synthesis of this compound.

This reaction is driven by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups, which activate the aromatic ring towards nucleophilic attack by the nitrogen of the morpholine.

Predicted Spectral Data
  • ¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, influenced by the electron-withdrawing substituents. The morpholine protons would likely appear as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The protons alpha to the oxygen will be further downfield.

  • ¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbons bearing the nitro and trifluoromethyl groups being significantly deshielded. The two distinct methylene carbons of the morpholine ring would also be visible.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 276.21 g/mol . Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the morpholine ring.

Biological and Safety Considerations

Potential Biological Activity

The combination of the morpholine, nitro, and trifluoromethyl moieties suggests potential for a range of biological activities. Morpholine derivatives are known to exhibit diverse pharmacological effects. The trifluoromethyl group can enhance binding affinity to biological targets. Further screening would be required to elucidate any specific therapeutic potential.

Safety and Handling

A Material Safety Data Sheet (MSDS) for N-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine indicates that the health hazards of this product have not been fully investigated. It is classified as an irritant and may be harmful by ingestion and inhalation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in the field of drug discovery, owing to its unique combination of pharmacologically relevant functional groups. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a solid foundation for its characterization. By following the detailed experimental protocols outlined herein, researchers can generate the robust and reliable data necessary to advance their research and development efforts.

References

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine.
  • Bouling Chemical Co., Limited. This compound China Supplier | CAS 153033-98-4.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 120092, this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6).
  • Ölgen, S., Kaşıkçı, E., Çoban, T., & Nebioğlu, M. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • BuyersGuideChem. (n.d.). 4-(4-Morpholino)-3-nitrobenzotrifluoride | C11H11 F3 N2 O3.

Sources

An In-depth Technical Guide to the Solubility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its processability, formulation, and bioavailability. This technical guide provides a comprehensive framework for determining the solubility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in various organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document is structured as a practical guide for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of solubility, provides a detailed, field-proven experimental protocol for equilibrium solubility determination via the shake-flask method, and describes the analytical quantification using High-Performance Liquid Chromatography (HPLC). Furthermore, it introduces advanced computational models for preliminary solvent screening.

Introduction: The Critical Role of Solvent Solubility

In the landscape of pharmaceutical development and fine chemical synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of process design and product efficacy. For a molecule like this compound, which serves as a potential building block in medicinal chemistry, its solubility dictates the efficiency of crystallization, purification, and formulation development.[1][2] Poor solubility can create significant downstream challenges, including difficulties in achieving desired concentrations for reactions, formulation instability, and compromised bioavailability in drug products.[3]

This guide addresses the practical need for a reliable methodology to generate this crucial data. It moves beyond theoretical discussions to provide a robust, self-validating experimental workflow, empowering researchers to accurately measure and interpret the solubility of the title compound in a range of relevant organic solvents.

Compound Profile: this compound

Clarity in compound identification is paramount for scientific integrity. This guide specifically addresses the isomer with the nitro group at the 2-position and the trifluoromethyl group at the 4-position of the phenyl ring.

PropertyValueSource
IUPAC Name This compound-
CAS Number 153033-98-4[4]
Molecular Formula C₁₁H₁₁F₃N₂O₃[4]
Molecular Weight 276.21 g/mol [5]
Appearance Solid (Typical)[4]
Water Solubility Low (predicted due to non-polar groups)[4]

Note: This compound is distinct from its isomer, 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine (CAS 54672-11-6).[5][6]

Theoretical Principles of Solid-Liquid Equilibrium

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the solid-liquid equilibrium (SLE).[7] This equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation from the solution, resulting in a saturated solution. At this point, the chemical potential of the solid compound is equal to its chemical potential in the liquid phase.[8]

The primary principle guiding solubility is "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[9] The solubility of this compound in a given solvent will be determined by the interplay of several factors:

  • Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the solid crystal together.

  • Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

  • Entropy of Mixing: The increase in randomness as the solute and solvent mix.

Key solvent properties influencing these interactions include polarity, hydrogen bonding capability (donor/acceptor sites), and dielectric constant.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[10] This method is reliable and widely accepted for its accuracy when performed correctly.[10] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient duration to reach equilibrium.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.

Step 1: Preparation of Materials

  • Analyte: this compound (solid, purity >98%).

  • Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, dichloromethane).

  • Equipment: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker or rotator with temperature control, centrifuge, and calibrated pipettes.

Step 2: Sample Preparation

  • Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[10]

  • Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 3: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed.

  • Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached.[3][8] It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

Step 4: Phase Separation

  • Once equilibration is complete, remove the vials from the shaker and allow the excess solid to settle.

  • Separate the saturated supernatant from the undissolved solid. This is a critical step to avoid introducing solid particles into the analytical sample.[1] The recommended method is centrifugation followed by filtration.[9]

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully draw an aliquot of the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis.[9]

Step 5: Analysis

  • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, as detailed in the following section.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid (Analyte) to Vial B Add Known Volume of Solvent A->B Accurately C Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (e.g., 0.22µm PTFE) D->E Carefully F Dilute Saturated Filtrate E->F G Quantify via Validated HPLC Method F->G Precisely HPLC_Analysis_Workflow cluster_cal Calibration cluster_quant Quantification A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards & Record Peak Areas B->C D Generate Calibration Curve (Area vs. Conc., R² > 0.999) C->D E Inject Diluted Sample from Solubility Assay F Measure Peak Area E->F G Calculate Concentration from Calibration Curve F->G H Apply Dilution Factor to get Final Solubility G->H

Sources

Methodological & Application

Application Note & Protocols: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine Scaffold

In contemporary medicinal chemistry, the assembly of molecular scaffolds endowed with optimal physicochemical and pharmacological properties is paramount. The this compound core represents a quintessential "privileged structure," a framework that provides a versatile foundation for engaging with a multitude of biological targets.[1] The morpholine ring itself is a highly sought-after heterocycle in drug design, often improving aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]

The strategic functionalization of the phenyl ring elevates the scaffold's utility significantly:

  • Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[3] It can also modulate the electronic properties of the aromatic ring, influencing binding affinities.

  • Nitro (-NO₂) Group: This potent electron-withdrawing group serves a dual purpose. Firstly, it strongly activates the aromatic ring for the key synthetic step, a nucleophilic aromatic substitution (SNAr).[4] Secondly, it acts as a versatile synthetic handle. The nitro group can be readily reduced to an aniline derivative, which opens a gateway for a vast array of subsequent chemical modifications (e.g., amide couplings, sulfonamide formation), enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5][6]

This guide provides a detailed, field-proven protocol for the synthesis of the title compound, explains the underlying chemical principles, and outlines its potential applications in drug discovery programs targeting areas such as oncology, neurodegenerative diseases, and inflammatory conditions.[7][8]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[4]

Causality Behind Experimental Choices:

  • Why SNAr? Standard aromatic rings are electron-rich and thus resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, drastically reduces the electron density of the phenyl ring, making it susceptible to nucleophilic attack.[9]

  • Role of EWG Positioning: The SNAr reaction proceeds via a stabilized carbanionic intermediate known as a Meisenheimer complex .[9] The stability of this intermediate is the rate-determining step. The reaction is significantly accelerated because the nitro and trifluoromethyl groups are positioned ortho and para, respectively, to the leaving group (e.g., a halide). This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group through resonance, providing substantial stabilization.[4]

  • Choice of Leaving Group: The reaction rate is influenced by the electronegativity of the leaving group, not its bond strength, because the cleavage of the C-X bond is not the rate-determining step.[9] Therefore, fluoride is an excellent leaving group for SNAr reactions (F > Cl > Br > I), despite the strength of the C-F bond, as its high electronegativity maximally polarizes the ipso-carbon, making it highly electrophilic.[9]

  • Solvent and Base: A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is chosen to dissolve the reactants and stabilize the charged Meisenheimer intermediate without protonating the nucleophile.[5] A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is required to act as a scavenger for the acid (H-X) generated during the reaction, driving the equilibrium towards the product.[10]

G cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node arrow_label arrow_label A 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene B Morpholine C Meisenheimer Complex (Stabilized by -NO₂ / -CF₃) A->C Addition of Morpholine reagents1 + Morpholine (Nucleophile) D 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine C->D Elimination of F⁻ reagents2 Base (e.g., K₂CO₃) Polar Aprotic Solvent

Caption: SNAr Mechanism for Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )M.P. (°C)B.P. (°C)Hazard
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene364-74-9209.11N/A205-207Irritant, Harmful
Morpholine110-91-887.12-5129Corrosive, Flammable
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21891N/AIrritant
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-61153Reproductive Toxin, Irritant
Ethyl Acetate (EtOAc)141-78-688.11-83.677.1Flammable, Irritant
Brine (Saturated NaCl solution)N/AN/AN/AN/ANon-hazardous
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.371124N/ANon-hazardous

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. DMF is a reproductive toxin and should be handled with extreme care.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (2.09 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 30 mL). To this stirring solution, add morpholine (1.05 g, 1.2 mL, 12.0 mmol, 1.2 equiv.) dropwise over 2 minutes.

  • Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.) to the mixture in one portion.

  • Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.

  • Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing 150 mL of cold deionized water. A yellow precipitate should form.

  • Work-up - Extraction: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. If an oil forms instead of a solid, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers (or the dissolved solid in EtOAc if extraction was needed) and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or isopropanol to afford the pure this compound.

Characterization and Data Analysis

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1-8.2 (d, 1H, Ar-H), ~7.8-7.9 (dd, 1H, Ar-H), ~7.2-7.3 (d, 1H, Ar-H), ~3.8-3.9 (t, 4H, -O-CH₂-), ~3.1-3.2 (t, 4H, -N-CH₂-). Note: Exact chemical shifts and coupling constants will vary slightly.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~148 (C-NO₂), ~145 (C-N), ~132 (q, C-CF₃), ~128 (Ar-CH), ~124 (Ar-CH), ~122 (q, CF₃), ~120 (Ar-CH), ~66 (-O-CH₂-), ~52 (-N-CH₂-). Note: Quartets (q) are expected for carbons coupled to fluorine.
Mass Spec. (ESI+) Calculated for C₁₁H₁₁F₃N₂O₃ [M+H]⁺: 277.07. Found: ~277.1.
HPLC Purity >98% (Typical result after recrystallization).
Melting Point A sharp melting point range is indicative of high purity.

Applications in Drug Discovery and Further Derivatization

The synthesized this compound is not merely an endpoint but a crucial intermediate for creating diverse chemical libraries. The primary strategic derivatization involves the reduction of the nitro group to an amine.

Protocol for Nitro Group Reduction: A common and effective method is catalytic hydrogenation.

  • Dissolve the nitro compound (5.0 mmol) in ethanol or methanol (50 mL).

  • Add Palladium on Carbon (10% Pd/C, ~10 mol % catalyst loading).

  • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the corresponding aniline, 4-morpholino-3-(trifluoromethyl)aniline, which can often be used in the next step without further purification.

This resulting aniline is a versatile building block for creating libraries of amides, sulfonamides, ureas, and other derivatives for screening against various biological targets.

G start_node start_node intermediate_node intermediate_node process_node process_node library_node library_node screen_node screen_node A Synthesized Intermediate 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine B Nitro Group Reduction (e.g., H₂, Pd/C) A->B C Key Building Block 4-Morpholino-3-(trifluoromethyl)aniline B->C D Parallel Synthesis / Library Generation C->D E Amides D->E F Sulfonamides D->F G Ureas D->G H ...Other Derivatives D->H I High-Throughput Biological Screening E->I F->I G->I H->I

Caption: Drug Discovery Workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Reaction is sluggish or incomplete 1. Inactive base (K₂CO₃ absorbed moisture).2. Low reaction temperature.3. Impure starting materials or solvent.1. Use freshly dried, anhydrous K₂CO₃.2. Ensure the internal reaction temperature is at 80 °C.3. Use anhydrous grade solvent and purified starting materials.
Low Yield 1. Incomplete reaction.2. Product loss during aqueous work-up (if slightly water-soluble).3. Inefficient extraction.1. Extend reaction time and monitor by TLC.2. Saturate the aqueous layer with NaCl (brine) before extraction to reduce product solubility.3. Increase the number of extractions.
Product is an oil, not a solid Presence of impurities (e.g., residual DMF or solvent).1. Ensure complete removal of solvent under high vacuum.2. Attempt purification via column chromatography (Silica gel, Hexane/EtOAc gradient) instead of recrystallization.
Difficulty in removing DMF DMF has a high boiling point and is water-miscible.Perform multiple, vigorous washes with water and brine during the work-up. For small scales, co-evaporation with a high-boiling hydrocarbon like toluene can be effective.

References

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Televisory. [Link]

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856. PubChem. [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • 4-(4-Nitrophenyl)morpholine. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. National Institutes of Health (NIH). [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate. [Link]

  • Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH). [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

Sources

Application Notes and Protocols for the Investigation of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This document provides a scientifically grounded framework for the synthesis, characterization, and biological evaluation of this compound, drawing upon established principles of medicinal chemistry and pharmacology for analogous structures.

Introduction: A Molecule of Privileged Scaffolds

The compound this compound is a synthetic molecule that incorporates three key structural motifs of significant interest in medicinal chemistry: the morpholine ring, a trifluoromethyl group, and a nitroaromatic system. The convergence of these "privileged scaffolds" suggests a high potential for biological activity.

  • The Morpholine Moiety: The morpholine ring is a common heterocyclic scaffold found in numerous FDA-approved drugs.[1] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can improve pharmacokinetic properties.[2][3] The nitrogen atom in the morpholine ring is a versatile synthetic handle, allowing for a wide range of structural modifications.[4]

  • The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere for several functional groups and is known to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[5] Its strong electron-withdrawing nature can also modulate the acidity of nearby protons and influence binding affinity to biological targets.[6]

  • The Nitroaromatic System: Nitroaromatic compounds are a class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7][8] The nitro group is often a pro-drug feature, which can be bio-reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic species.[9] However, the potential for toxicity and mutagenicity associated with this group necessitates careful evaluation.[10]

Given the absence of extensive published data on this compound itself, this guide will provide a series of proposed experimental protocols based on the known properties of these constituent motifs. The aim is to enable researchers to systematically explore the therapeutic potential of this compound.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the reaction of an activated aryl halide with an amine.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Proposed Biological Evaluation

Based on the structural motifs present in this compound, a number of biological activities can be hypothesized. The following sections outline protocols for in vitro and in vivo assays to test these hypotheses.

Hypothesized Biological Activities:
  • Anticancer Activity: The presence of the nitroaromatic and trifluoromethyl groups suggests potential for anticancer efficacy, possibly through hypoxia-activated cytotoxicity and/or inhibition of key signaling pathways.[9][11]

  • Antimicrobial Activity: Nitroaromatic compounds are known to possess antibacterial and antifungal properties.[7]

  • Enzyme Inhibition: The morpholine ring is a key component of several kinase inhibitors.[3]

The following workflow diagram illustrates a proposed screening cascade for the biological evaluation of the compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 ADME/Tox Profiling cluster_3 In Vivo Evaluation A Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Panel) A->B C Antimicrobial Assay (e.g., MIC Determination) A->C G Metabolic Stability Assay (Microsomes, Hepatocytes) A->G H CYP450 Inhibition Assay A->H I In Vitro Toxicity Assays (e.g., on normal cell lines) A->I D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis B->E F Kinase Inhibition Profiling B->F J Animal Model of Cancer (e.g., Xenograft) D->J E->J K Pharmacokinetic Studies G->K L In Vivo Toxicity Assessment I->L

Figure 1: Proposed workflow for the biological evaluation of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the compound in complete medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.[12]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Compound stock solution (in DMSO)

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a bacterial or fungal suspension of a defined concentration (e.g., 5 x 105 CFU/mL).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.[12]

Investigating the Mechanism of Action

Should the initial screening reveal significant biological activity, the following protocols can be employed to elucidate the underlying mechanism of action.

Protocol 4: Apoptosis Assay by Flow Cytometry

Objective: To determine if the compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Compound at 1x and 2x its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates a potential signaling pathway that could be investigated if the compound is found to induce apoptosis.

G A This compound B Potential Target (e.g., Kinase, DNA) A->B Inhibition/Binding C Activation of Caspases B->C Signal Transduction D PARP Cleavage C->D E Apoptosis D->E

Figure 2: A simplified hypothetical signaling pathway for apoptosis induction.

Pharmacokinetic and Toxicological Profiling

A critical aspect of drug discovery is the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity.[2]

Table 1: Proposed In Vitro ADME/Tox Assays
AssayPurpose
Metabolic Stability To assess the compound's stability in the presence of metabolic enzymes (liver microsomes or hepatocytes).
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins, which can affect its distribution and availability.
CYP450 Inhibition To evaluate the potential for drug-drug interactions by assessing the compound's ability to inhibit major cytochrome P450 enzymes.[2]
hERG Inhibition To screen for potential cardiotoxicity.
Ames Test To assess the mutagenic potential of the compound.

In Vivo Evaluation

Promising results from in vitro studies would warrant further investigation in animal models.

Protocol 5: Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo anticancer activity of the compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that is sensitive to the compound in vitro

  • The compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Administer the compound at various doses and a vehicle control according to a predetermined schedule (e.g., daily for 21 days).

  • Monitor tumor growth by measuring tumor volume with calipers twice a week.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The structural features of this compound make it a compelling candidate for investigation in drug discovery. The protocols outlined in this document provide a systematic and scientifically rigorous approach to evaluating its therapeutic potential. The data generated from these studies will be crucial in determining whether this compound warrants further development and optimization as a potential therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Involving 2-Allyl-5-trifluoromethyl phenol.
  • Rana, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumar, R., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • BenchChem. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

  • Bhardwaj, D., et al. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 10(11), 1836-1851. [Link]

  • ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. [Link]

  • Trestin, M., et al. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 14(15), 3189. [Link]

  • Tekale, S. U., et al. (2021). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. Computational Biology and Chemistry, 92, 107484. [Link]

  • Bhardwaj, D., et al. (2019). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 9(56), 32805-32818. [Link]

  • BenchChem. (n.d.).
  • Weiss, M. S., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1838. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Al-Tamiemi, E. O., & Jasim, S. (2017). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 14(2), 288-297. [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. [Link]

  • ACS Fall 2025. (2025).
  • Ilov, N. S., & Krasavin, M. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1235. [Link]

  • BenchChem. (n.d.). 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3.
  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. [Link]

  • da Silva, A. B. F., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • Smolecule. (2023). Buy 2-(4-(Trifluoromethyl)phenyl)morpholine | 62243-72-5.
  • Oakwood Chemical. (n.d.). 4-[4-Nitro-2-(trifluoromethyl)phenyl]-morpholine.
  • Sigma-Aldrich. (n.d.). 2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine.
  • Sigma-Aldrich. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 25-NB.
  • National Institutes of Health. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays.
  • ResearchGate. (n.d.).
  • Chiralen. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine.
  • ResearchGate. (2012). (PDF) 4-(4-Nitrophenyl)morpholine.
  • ResearchGate. (2015).
  • ResearchGate. (n.d.).
  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (2014).
  • National Center for Biotechnology Information. (2022).

Sources

Application Notes and Protocols for Cell-based Assays with 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine (Rimeporide, EMD-87580)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Selective NHE-1 Inhibitor

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, also known as Rimeporide or EMD-87580, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous plasma membrane protein crucial for the regulation of intracellular pH (pHi) and cell volume.[3] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][4] In various pathological conditions, including cardiac hypertrophy, heart failure, and certain cancers, the activity of NHE-1 is significantly upregulated.[5][6] This increased activity can lead to intracellular sodium and calcium overload, contributing to cellular dysfunction and disease progression.[1][5]

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical and metabolic properties that contribute to a wide range of biological activities.[7] The unique structure of Rimeporide, incorporating this morpholine ring, allows for its high selectivity and potency towards NHE-1.[1][2] This selectivity makes it a valuable tool for researchers studying the physiological and pathological roles of NHE-1 and a promising therapeutic candidate for conditions such as Duchenne muscular dystrophy and certain types of cancer.[1][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays for the characterization of this compound and other NHE-1 inhibitors. The protocols herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Mechanism of Action: The Ripple Effect of NHE-1 Inhibition

The primary mechanism of action of this compound is the direct inhibition of the Na+/H+ exchanger 1. This inhibition sets off a cascade of intracellular events that can be monitored and quantified through various cell-based assays. Understanding this signaling pathway is critical for designing relevant experiments and interpreting the resulting data.

dot digraph "NHE-1_Inhibition_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Compound [label="this compound", fillcolor="#FBBC05"]; NHE1 [label="NHE-1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_ion [label="Intracellular H⁺ ↑\n(pHi ↓)", shape="ellipse", fillcolor="#F1F3F4"]; Na_ion [label="Intracellular Na⁺ ↓", shape="ellipse", fillcolor="#F1F3F4"]; NCX [label="Na⁺/Ca²⁺ Exchanger\n(Reverse Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_ion [label="Intracellular Ca²⁺ ↓", shape="ellipse", fillcolor="#F1F3F4"]; Signaling [label="Downstream Signaling\n(e.g., ERK, Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Fate [label="Cellular Outcomes\n(Viability, Proliferation, Apoptosis)", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Compound -> NHE1 [label="Inhibits"]; NHE1 -> H_ion [label="Blocks H⁺ extrusion"]; NHE1 -> Na_ion [label="Prevents Na⁺ influx"]; Na_ion -> NCX [label="Reduces substrate for"]; NCX -> Ca_ion [label="Decreases Ca²⁺ influx"]; H_ion -> Signaling [label="Modulates"]; Ca_ion -> Signaling [label="Modulates"]; Signaling -> Cell_Fate [label="Regulates"]; } . Caption: Mechanism of Action of this compound.

Experimental Workflow: A Step-by-Step Approach to Characterization

A logical and sequential experimental workflow is essential for the comprehensive evaluation of this compound. This workflow should begin with direct measurement of the inhibitor's effect on its primary target and progress to downstream cellular consequences.

dot digraph "Experimental_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF"]; assay1 [label="Assay 1: Intracellular pH (pHi) Measurement\n(Direct target engagement)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; assay2 [label="Assay 2: Intracellular Na⁺ and Ca²⁺ Measurement\n(Immediate downstream effects)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay3 [label="Assay 3: Cell Viability and Proliferation Assays\n(Cellular phenotype)", fillcolor="#FBBC05"]; assay4 [label="Assay 4: Western Blot Analysis of Signaling Pathways\n(Mechanistic insights)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF"];

// Edges start -> assay1; assay1 -> assay2; assay2 -> assay3; assay3 -> assay4; assay4 -> end; } . Caption: Recommended Experimental Workflow.

Protocols for Key Cell-based Assays

Intracellular pH (pHi) Measurement using BCECF-AM

This assay directly measures the functional consequence of NHE-1 inhibition by monitoring the recovery of intracellular pH after an acid load.

Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a cell-permeant compound that is cleaved by intracellular esterases to the fluorescent, membrane-impermeant BCECF. The fluorescence of BCECF is pH-sensitive and can be measured ratiometrically to determine pHi.

Materials:

  • BCECF-AM (CAS 117464-70-7)

  • Cell line with high NHE-1 expression (e.g., MDA-MB-231, pancreatic acinar cells)[8]

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with and without Na+

  • NH4Cl

  • This compound

  • Fluorescence plate reader or microscope with appropriate filters (Excitation: ~490 nm and ~440 nm, Emission: ~535 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Wash cells once with HBSS.

    • Incubate cells with 2-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

    • Wash cells twice with Na+-free HBSS to remove extracellular dye.

  • Acid Loading:

    • Induce intracellular acidification by incubating the cells with 20 mM NH4Cl in Na+-free HBSS for 10-15 minutes.

    • Remove the NH4Cl solution and wash once with Na+-free HBSS.

  • pHi Recovery and Inhibition:

    • Add Na+-containing HBSS with or without varying concentrations of this compound (typically in the range of 1-10 µM).

    • Immediately begin monitoring the fluorescence ratio (F490/F440) over time.

  • Data Analysis:

    • Calculate the rate of pHi recovery (the initial slope of the fluorescence ratio change) for each condition.

    • Plot the rate of pHi recovery against the concentration of the inhibitor to determine the IC50 value.

Expected Results: Inhibition of NHE-1 will result in a dose-dependent decrease in the rate of pHi recovery following the acid load.

Intracellular Sodium and Calcium Measurement

This assay assesses the immediate downstream effects of NHE-1 inhibition on intracellular ion homeostasis.

Principle: Fluorescent indicators such as Corona™ Green for Na+ and Fura-2 AM for Ca2+ are used to measure changes in intracellular ion concentrations.

Materials:

  • Corona™ Green, AM or similar Na+ indicator

  • Fura-2 AM (CAS 108964-32-5)

  • Cell line of interest

  • Pluronic F-127

  • HBSS

  • This compound

  • Fluorescence plate reader or microscope with appropriate filters

Protocol for Intracellular Calcium Measurement with Fura-2 AM:

  • Cell Seeding: Seed cells on glass coverslips or in a 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash cells twice with HBSS.

  • Treatment and Measurement:

    • Treat cells with this compound for the desired time.

    • Measure the fluorescence ratio (Excitation at ~340 nm and ~380 nm, Emission at ~510 nm).

  • Data Analysis:

    • The ratio of F340/F380 is proportional to the intracellular Ca2+ concentration. Compare the ratio in treated versus untreated cells.

Expected Results: NHE-1 inhibition is expected to decrease intracellular Na+, which in turn can lead to a reduction in intracellular Ca2+ levels by affecting the Na+/Ca2+ exchanger.[5][9]

Cell Viability and Proliferation Assays

These assays evaluate the overall cellular response to long-term NHE-1 inhibition.

Principle: Assays such as MTT, MTS, or resazurin reduction measure metabolic activity, which is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT, MTS, or Resazurin reagent

  • Spectrophotometer or fluorometer

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Expected Results: The effect on cell viability can be cell-type dependent. In some cancer cells, NHE-1 inhibition can lead to decreased proliferation and increased cell death.[6]

Western Blot Analysis of Downstream Signaling Pathways

This assay provides mechanistic insights into how NHE-1 inhibition affects key cellular signaling pathways.

Principle: Western blotting is used to detect changes in the phosphorylation status of key signaling proteins, such as ERK and Akt, which are known to be modulated by intracellular pH and ion concentrations.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated forms of ERK1/2, Akt, and GSK-3β

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Expected Results: NHE-1 inhibition can lead to alterations in the phosphorylation of ERK and Akt, though the specific effects can be context-dependent.

Quantitative Data Summary

AssayParameter MeasuredExpected Effect of this compoundTypical Concentration Range
Intracellular pH (pHi) Rate of pHi recoveryDecrease1-10 µM
Intracellular Na⁺ [Na⁺]iDecrease1-10 µM
Intracellular Ca²⁺ [Ca²⁺]iDecrease1-10 µM
Cell Viability (e.g., MTT) Metabolic activityCell-type dependent decrease1-25 µM
Western Blot Phosphorylation of ERK, AktModulation (increase or decrease)1-10 µM

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general laboratory safety precautions should be followed. Based on the SDS for similar nitrophenyl and morpholine-containing compounds, the following precautions are recommended:[10][11][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Brown, D. A., Melvin, J. E., & Yule, D. I. (2003). Critical role for NHE1 in intracellular pH regulation in pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G804-G812. (URL: [Link])

  • Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling - PMC - NIH. (URL: [Link])

  • NHE Inhibition Does Not Improve Na+ or Ca2+ Overload During Reperfusion: Using Modeling to Illuminate the Mechanisms Underlying a Therapeutic Failure - NIH. (URL: [Link])

  • Rimeporide (EMD-87580) | Na+/H+交换泵抑制剂 - MCE. (URL: [Link])

  • The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - NIH. (URL: [Link])

  • Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo - PMC - PubMed Central. (URL: [Link])

  • Translational development of rimeporide, a sodium-hydrogen exchanger (NHE-1) inhibitor, for patients with Duchenne muscular dystrophy - ResearchGate. (URL: [Link])

  • Rimeporide (EMD-87580) | Na+/H+ Exchanger 阻害剤 - MedchemExpress.com. (URL: [Link])

  • NHE1 has a notable role in metastasis and drug resistance of T-cell acute lymphoblastic leukemia - PMC - NIH. (URL: [Link])

  • The effects of metabolic inhibition on intracellular calcium and pH in isolated rat ventricular cells - PMC. (URL: [Link])

  • Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett's Esophageal Cell Line - MDPI. (URL: [Link])

  • Effects of various inhibitors on NHE1 activity. The NHE1 activity was measured by Na - ResearchGate. (URL: [Link])

  • (PDF) Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo - ResearchGate. (URL: [Link])

  • What are NHE1 inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • The Na + /H + exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells | Oncotarget. (URL: [Link])

  • mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to - Semantic Scholar. (URL: [Link])

  • Molecular Features of the Cytotoxicity of an NHE Inhibitor: Evidence of Mitochondrial Alterations, ROS Overproduction and DNA Damage - PubMed. (URL: [Link])

  • An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - MDPI. (URL: [Link])

  • Cancer mutations and targeted drugs can disrupt dynamic signal encoding by the Ras-Erk pathway - NIH. (URL: [Link])

Sources

Application Notes & Protocols for the In Vitro Evaluation of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a synthetic organic compound that presents a compelling case for investigation as a potential therapeutic agent, particularly in oncology. Its chemical architecture is a composite of three distinct structural motifs, each with a well-documented role in medicinal chemistry, suggesting a rational basis for its biological evaluation.

  • The Nitroaromatic System: The 2-nitro-phenyl group is a significant pharmacophore. Nitroaromatic compounds are known to be bioreducible, a property that has been exploited in the development of hypoxia-activated prodrugs.[1] In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to generate reactive nitroso and hydroxylamine species, leading to localized cytotoxicity.[1][2]

  • The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF3) moiety is a common strategy in modern drug design.[3] This group is a strong electron withdrawer and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins by altering its electronic properties and conformation.[3]

  • The Morpholine Ring: Morpholine is a heterocyclic amine widely regarded as a "privileged structure" in medicinal chemistry. Its presence often improves the pharmacokinetic profile of a compound, enhancing solubility and metabolic stability.[4] Notably, the morpholine scaffold is a core component of several inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival and is frequently dysregulated in cancer.[5][6]

Given this structural rationale, we hypothesize that this compound may exert anticancer effects through mechanisms involving the induction of cell death, cell cycle disruption, or the inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR. This document provides a systematic, multi-phased framework for the comprehensive in vitro evaluation of this compound.

Compound Handling and Stock Solution Preparation

Prior to initiating any biological assay, the compound must be handled correctly and prepared as a high-concentration stock solution to ensure consistency and accuracy across all experiments.

Chemical Properties:

  • Molecular Formula: C₁₁H₁₁F₃N₂O₃[7]

  • Molecular Weight: 276.21 g/mol [7]

  • Appearance: Typically a solid[8]

Protocol 2.1: Stock Solution Preparation

  • Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the solid compound in a chemical fume hood.

  • Weighing: Accurately weigh out a precise amount of this compound (e.g., 5 mg) using an analytical balance.

  • Solubilization: Add a sufficient volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM). For 5 mg of the compound (MW = 276.21), adding 1.81 mL of DMSO will yield a 10 mM stock solution.

  • Dissolution: Ensure complete dissolution by vortexing vigorously. Gentle warming in a 37°C water bath may be necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture wells should be kept constant across all treatments and should not exceed a non-toxic level, typically ≤0.5%.[9]

Phase 1: Assessment of Cytotoxicity

The foundational step in evaluating a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This establishes whether the compound possesses cytotoxic (cell-killing) or cytostatic (growth-inhibiting) activity and determines the effective concentration range for subsequent mechanistic studies. The XTT assay is a robust colorimetric method for this purpose.[9]

Scientific Rationale: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. Unlike the related MTT assay, the XTT assay's formazan product is water-soluble, eliminating the need for a potentially error-prone solubilization step.[9]

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout A Seed Cells in 96-well Plate B Allow Cells to Adhere (24 hours) A->B D Add Compound to Wells B->D C Prepare Serial Dilutions of Compound C->D E Incubate (24, 48, or 72 hours) D->E F Add XTT Reagent E->F G Incubate at 37°C (2-4 hours) F->G H Measure Absorbance (450 nm) G->H I Calculate IC50 H->I

Caption: Workflow for the XTT cell viability assay.

Protocol 3.1: XTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium) and incubate for 24 hours at 37°C, 5% CO₂, to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of medium containing the desired final concentrations of the compound. Include appropriate controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells in culture medium only.

    • Medium Blank: Wells with culture medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C, 5% CO₂.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling agent). Add 50 µL of the freshly prepared mixture to each well.[10]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light, allowing for formazan development.

  • Absorbance Measurement: Gently shake the plate to ensure uniform color distribution. Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[10]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Example Data Summary for Cytotoxicity Screening

Cell Line Histology 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT116 Colon Carcinoma
PC-3 Prostate Adenocarcinoma

| MRC-5 | Normal Lung Fibroblast | | | |

Phase 2: Elucidation of the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the next critical step is to determine the underlying mechanism. The two most common fates for cancer cells treated with an effective therapeutic are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Assessment by Annexin V & Propidium Iodide Staining

Scientific Rationale: Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[11] Flow cytometry analysis of cells co-stained with Annexin V and PI allows for the quantitative differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells: Annexin V-negative / PI-positive

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A Seed & Treat Cells with Compound (e.g., 24h) B Harvest Cells (Including Supernatant) A->B C Wash Cells with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate in Dark (15-20 min) E->F G Add Binding Buffer F->G H Analyze Immediately by Flow Cytometry G->H I Quantify Cell Populations (Live, Apoptotic, Necrotic) H->I

Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

Protocol 4.1.1: Annexin V/PI Staining for Flow Cytometry

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: After incubation, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with their corresponding collected medium.[11]

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants correctly.

Cell Cycle Analysis by Propidium Iodide Staining

Scientific Rationale: Many anticancer agents function by disrupting the cell cycle, causing cells to arrest in a specific phase (G₀/G₁, S, or G₂/M), which can subsequently trigger apoptosis.[12] Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[12] By permeabilizing cells and staining them with PI, the total DNA content of each cell can be measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the differentiation of cell populations:

  • G₀/G₁ Phase: Cells with a 2n DNA content.

  • S Phase: Cells undergoing DNA synthesis with a DNA content between 2n and 4n.

  • G₂/M Phase: Cells with a 4n DNA content. An accumulation of cells in any particular phase compared to the control population indicates compound-induced cell cycle arrest. A significant population appearing before the G₁ peak (sub-G₁) is indicative of apoptotic cells with fragmented DNA.[12]

Protocol 4.2.1: PI Staining for Cell Cycle Analysis

  • Cell Culture and Treatment: Seed cells and treat with the compound as described in Protocol 4.1.1.

  • Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and centrifuge. Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C (or overnight).[13]

  • Washing: Centrifuge the fixed cells (e.g., at 500 x g for 5 minutes), discard the ethanol, and wash the pellet twice with PBS to remove residual ethanol.[13]

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[12][13]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. Use software like ModFit or FlowJo to model the cell cycle phases and quantify the percentage of cells in G₀/G₁, S, and G₂/M.[13]

Table 2: Example Data Summary for Mechanistic Assays

Treatment (48h) % Early Apoptosis % Late Apoptosis/Necrosis % G₀/G₁ % S % G₂/M
Vehicle Control
Compound (0.5x IC₅₀)
Compound (1.0x IC₅₀)

| Compound (2.0x IC₅₀) | | | | | |

Phase 3: Target Pathway Deconvolution via Western Blot

Scientific Rationale: The presence of the morpholine ring in the compound's structure provides a strong rationale for investigating the PI3K/Akt/mTOR signaling pathway.[5] This pathway is a central regulator of cell survival, proliferation, and metabolism, and its hyperactivation is a hallmark of many cancers.[15][16] Western blotting allows for the semi-quantitative analysis of specific proteins. By using antibodies against both the total and phosphorylated forms of key pathway proteins, we can determine if the compound inhibits pathway signaling. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[5]

Key proteins to investigate include:

  • Akt (Protein Kinase B): A central node in the pathway. Its phosphorylation at Ser473 and Thr308 is a key activation event.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that acts downstream of Akt.

  • S6 Ribosomal Protein (S6) / S6 Kinase (S6K): Downstream effectors of mTORC1, their phosphorylation indicates pathway activity.

G cluster_pathway PI3K/Akt/mTOR Pathway cluster_compound Hypothesized Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Promotes Compound 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine Compound->PI3K Inhibits? Compound->AKT Inhibits? Compound->mTORC1 Inhibits?

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition.

Protocol 5.1: Western Blot Analysis of PI3K/Akt/mTOR Signaling

  • Cell Lysis: Treat cells in 6-well plates with the compound for a shorter duration (e.g., 2-6 hours) to capture immediate signaling effects. After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysate and denature by boiling at 95-100°C for 5 minutes.[18]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker. Run the gel until adequate separation is achieved.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[19]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[17][19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use separate membranes for each set of antibodies or strip and re-probe.

    • Key Antibodies: p-Akt (Ser473), Total Akt, p-S6 (Ser235/236), Total S6, and a loading control (e.g., GAPDH or β-actin).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again three times with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or autoradiography film.[19]

  • Analysis: Quantify the band intensity using software like ImageJ. For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal, and normalize to the loading control.

Conclusion

This document outlines a logical, phased approach for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening (Phase 1) to detailed mechanistic studies of cell death and cell cycle (Phase 2), and finally to targeted pathway analysis (Phase 3), researchers can build a comprehensive biological profile of the compound. The results generated from these protocols will provide a strong foundation for determining its potential as an anticancer agent and will guide future investigations, including more advanced in vitro assays and subsequent in vivo studies.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 206–216. [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]

  • Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-16. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Clinical Cancer Research. (n.d.). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. AACR Journals. [Link]

  • ResearchGate. (2014). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. PubChem. [Link]

  • National Center for Biotechnology Information. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC. [Link]

  • ResearchGate. (n.d.). In vitro studies on synthetic PI3K/Akt/mTOR inhibitors in PC.. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]

  • PubMed. (n.d.). Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. PubMed. [Link]

  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. PMC. [Link]

  • National Center for Biotechnology Information. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. PMC. [Link]

  • PubMed. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • PubMed. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. PubMed. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a key intermediate in pharmaceutical synthesis. The accurate determination of this compound's purity and concentration is critical for ensuring the quality and safety of final drug products. The described method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely accessible and robust analytical technique. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific principles behind the methodology, a step-by-step protocol, and guidelines for method validation.

Introduction

This compound is a substituted morpholine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a nitro group and a trifluoromethyl group on the phenyl ring, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). The presence of these functional groups can impart specific pharmacological properties to the final molecule.

Given its role as a critical intermediate, the development of a reliable and accurate analytical method for the quantification of this compound is paramount. Such a method is essential for monitoring reaction kinetics, assessing product purity, and ensuring lot-to-lot consistency in a manufacturing setting. This application note details a robust RP-HPLC method with UV detection tailored for this purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₃N₂O₃[1][2]
Molecular Weight276.21 g/mol [2]
AppearanceSolid[1]
IUPAC Name4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine[2]

The presence of the aromatic ring with a nitro group suggests strong UV absorbance, making UV detection a suitable choice for quantification. The trifluoromethyl group and the morpholine ring contribute to the molecule's overall polarity and chromatographic behavior.

Principle of the Analytical Method: Reverse-Phase HPLC

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column. By carefully controlling the composition of the mobile phase, a precise and reproducible separation can be achieved. Detection is accomplished using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be necessary depending on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and water. A common starting point for similar aromatic compounds is a 50:50 (v/v) mixture. The aqueous component can be slightly acidified with phosphoric acid (e.g., to a final concentration of 0.1%) to improve peak shape and reproducibility.[3][4]

  • Diluent: A mixture of acetonitrile and water in the same ratio as the mobile phase is recommended to ensure good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions for method development:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for hydrophobic compounds like the target analyte.
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric AcidA common mobile phase for nitrophenyl compounds, offering good separation and peak shape.[4][5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined by UV scan (likely around 254 nm or 290 nm)The nitro-aromatic structure suggests strong absorbance in the UV region. A UV scan of the standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[5]
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the desired concentration range (e.g., by plotting a calibration curve and determining the correlation coefficient, R² > 0.99).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies on spiked samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Workflow and Diagrams

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard & Sample Solutions A->B C System Equilibration B->C D Inject Blank, Standards, & Samples C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Construct Calibration Curve F->G H Quantify Analyte G->H

Caption: Workflow for HPLC quantification.

Logical Relationship of Method Development

The development of this analytical method follows a logical progression, starting from the analyte's properties to the final validated protocol.

G A Analyte Properties (UV absorbance, polarity) B Selection of Technique (RP-HPLC with UV) A->B C Selection of Stationary Phase (C18 column) B->C D Optimization of Mobile Phase (Acetonitrile:Water) B->D E Method Validation (ICH Guidelines) C->E D->E F Final Protocol E->F

Caption: Method development logic.

Conclusion

The RP-HPLC method with UV detection described in this application note provides a reliable and robust approach for the quantification of this compound. The detailed protocol serves as a strong foundation for method implementation and validation in both research and quality control laboratories. Adherence to good chromatographic practices and proper method validation will ensure the generation of accurate and reproducible data, contributing to the overall quality and safety of pharmaceutical products.

References

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • PubChem. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Jain, D. K., et al. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

Sources

A Validated Stability-Indicating HPLC Method for the Analysis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a complex organic molecule featuring a nitroaromatic ring system, a trifluoromethyl group, and a morpholine moiety. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The nitro group and trifluoromethyl group, both strong electron-withdrawing substituents, profoundly influence the molecule's chemical properties, including its reactivity and chromatographic behavior.[1]

Given the stringent requirements for purity and stability in the pharmaceutical industry, a robust, reliable, and validated analytical method is paramount for the quantitative determination of this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the technique of choice for such non-volatile, UV-active compounds due to its high resolution, sensitivity, and reproducibility.[2][3][4]

This application note provides a comprehensive, self-validating protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method. The causality behind each experimental choice is explained, reflecting a foundational understanding of chromatographic principles. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring it is fit for its intended purpose in a regulated environment.[5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the cornerstone of logical method development.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundPubChem[7]
Molecular Formula C₁₁H₁₁F₃N₂O₃Sigma-Aldrich[8]
Molecular Weight 276.21 g/mol PubChem[7]
Appearance Solid (Typical)Bouling Chemical Co., Limited[9]
Solubility Low in water; Soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane).Bouling Chemical Co., Limited[9]

The molecule's significant non-polar character, conferred by the trifluoromethylphenyl group, alongside its moderate polarity from the morpholine and nitro groups, makes it an ideal candidate for reversed-phase chromatography.

Principle of the Chromatographic Method

This method employs reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is polar. The analyte, this compound, is separated based on its hydrophobic interactions with the C18 stationary phase. It is eluted using a gradient of a polar aqueous phase and a less polar organic solvent (acetonitrile). The addition of formic acid to the aqueous phase ensures a consistent pH and suppresses the ionization of free silanol groups on the column packing, leading to improved peak symmetry. The analyte's strong UV absorbance, due to the nitroaromatic chromophore, allows for sensitive detection at 254 nm.[10]

Detailed Experimental Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A high-quality reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[11]

  • Chemicals & Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

The following table summarizes the optimized conditions established for this method.

ParameterConditionRationale
Stationary Phase C18 (5 µm, 4.6 x 150 mm)Provides excellent hydrophobic retention and selectivity for the analyte.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidified aqueous phase improves peak shape and ensures reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the non-polar analyte.
Gradient Elution 0-2 min: 40% B2-12 min: 40% to 90% B12-15 min: 90% B15-16 min: 90% to 40% B16-20 min: 40% B (Equilibration)The gradient ensures elution of the main peak with a good shape while also separating more polar and less polar degradation products that may form during stability studies.[12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.[10]
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity.
Detection Wavelength 254 nmProvides high sensitivity for the nitroaromatic chromophore.[13]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for routine analysis and system suitability.

System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for ensuring the validity of the results.[6] Inject the Working Standard Solution (100 µg/mL) in six replicates and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the column's separation efficiency.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
% RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pumping system.

HPLC Method Validation Protocol & Results

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[14] This was established through a forced degradation study, which is essential for developing a stability-indicating method.[15][16]

Protocol: A solution of the analyte (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light (as per ICH Q1B). Nitroaromatic compounds are known to be potentially photosensitive.[17]

Results Summary: The method demonstrated excellent specificity. In all stressed samples, the peak for this compound was well-resolved from all degradation product peaks, proving the method is stability-indicating.

Stress Condition% DegradationObservations
Acid Hydrolysis~8%One major degradant peak observed at a lower retention time.
Base Hydrolysis~25%Multiple degradation peaks observed.
Oxidative Degradation~15%Two minor degradant peaks observed.
Thermal Degradation< 2%The compound is highly stable to dry heat.
Photolytic Degradation~12%Significant degradation, confirming photosensitivity.
Linearity and Range

Protocol: A series of solutions were prepared from the stock solution in the concentration range of 10-150 µg/mL. Each solution was injected in triplicate.

Results: The method was found to be linear over the tested range.

ParameterResult
Concentration Range 10 - 150 µg/mL
Regression Equation y = 25483x + 1015
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration of 100 µg/mL). Each level was prepared in triplicate.

Results: The excellent recovery values confirm the method's accuracy.[14]

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.899.75%
100%100.0100.5100.50%
120%120.0119.499.50%
Average % Recovery 99.92%
Precision
  • Repeatability (Intra-day Precision): Six separate samples were prepared at 100% of the test concentration (100 µg/mL) and analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Results: The low % RSD values indicate excellent precision.[18]

Precision Type% RSD of Assay Results
Repeatability 0.45%
Intermediate Precision 0.68%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Results:

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.75 µg/mL

Visualized Workflows and Logic

Visual diagrams are essential for conveying complex experimental processes and logical relationships clearly.

HPLC_Analysis_Workflow cluster_Prep 1. Preparation Phase cluster_Analysis 2. Instrumental Analysis cluster_Data 3. Data Processing & Reporting RefStd Reference Standard (Analyte) StockSol Standard Stock Solution (1000 µg/mL) RefStd->StockSol Dissolve in Diluent Sample Test Sample (e.g., Drug Product) SampleSol Sample Solution (Target: 100 µg/mL) Sample->SampleSol Extract/Dissolve in Diluent MobilePhase Mobile Phase (Aqueous & Organic) HPLC HPLC System (Column, Pump, Detector) MobilePhase->HPLC WorkStd Working Standard (100 µg/mL) StockSol->WorkStd Dilute SST System Suitability Test (6 injections of WorkStd) WorkStd->SST SampleSol->HPLC Inject Samples Chromatogram Generate Chromatograms HPLC->Chromatogram SST->HPLC Verify System Performance Integration Peak Integration (Area, Retention Time) Chromatogram->Integration Calculation Quantitation (vs. Standard) Integration->Calculation Report Final Report (Assay, Purity) Calculation->Report

Caption: General experimental workflow for the HPLC analysis of this compound.

Method_Validation_Logic cluster_Core Core Performance Characteristics cluster_Limits Sensitivity Limits Validation ICH Q2(R2) Method Validation Specificity Specificity (Is the signal from the analyte only?) Validation->Specificity Linearity Linearity (Proportional response to concentration?) Validation->Linearity Accuracy Accuracy (Closeness to the true value?) Validation->Accuracy Precision Precision (Reproducibility of results?) Validation->Precision ForcedDeg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Specificity->ForcedDeg Demonstrated via Range Range (Reliable concentration interval?) Linearity->Range Defines the LOD LOD (Can the analyte be detected?) Linearity->LOD Data helps calculate LOQ LOQ (Can the analyte be quantified reliably?) Linearity->LOQ Data helps calculate Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day, Inter-analyst) Precision->Inter

Caption: Logical relationship of validation parameters as per ICH Q2(R2) guidelines.

Conclusion

The developed reversed-phase HPLC method for the quantitative analysis of this compound is specific, linear, accurate, and precise over the specified range. The successful resolution of the parent peak from all stress-induced degradants confirms its stability-indicating nature. This robust and validated method is suitable for routine quality control analysis and for conducting stability studies of the drug substance and its formulations, thereby supporting drug development and ensuring product quality.

References

  • Benchchem. (n.d.). Validated Analytical Method for Nitroaromatic Compounds. Benchchem Application Note.
  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv AppNote.
  • Taylor & Francis Online. (2010). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
  • Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Agilent Application Note.
  • Bouling Chemical Co., Limited. (n.d.). This compound China Supplier. Bouling Chemical Co., Limited Product Page.
  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Application Note.
  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. National Center for Biotechnology Information.
  • MedCrave. (2016). Forced Degradation Studies. MedCrave online.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Sigma-Aldrich. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Sigma-Aldrich Product Page.
  • Benchchem. (n.d.). HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Benchchem Application Note.
  • Benchchem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Benchchem Application Note.
  • AMS Biopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biopharma.
  • ResearchGate. (2016). Forced Degradation Studies. ResearchGate.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central.
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog.

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various matrices. The methodology outlined herein provides a comprehensive guide, from sample preparation to data analysis, and adheres to the principles of analytical procedure validation as described in the ICH Q2(R1) guidelines.[1][2][3]

Introduction

This compound is a morpholine derivative with a nitroaromatic and trifluoromethylphenyl moiety.[4][5][6] The accurate and precise quantification of such compounds is often crucial in pharmaceutical research and development, including metabolic studies, pharmacokinetic assessments, and quality control of synthetic processes. The inherent selectivity and sensitivity of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) make it the ideal analytical technique for this purpose.[7][8] This document provides a comprehensive, step-by-step protocol for an LC-MS/MS method developed and validated to ensure its fitness for the intended purpose.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁F₃N₂O₃PubChem[6]
Molecular Weight 276.21 g/mol PubChem[6]
CAS Number 54672-11-6PubChem[6]
Appearance SolidSigma-Aldrich[4]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram. This process ensures a systematic approach from sample receipt to final data reporting, incorporating necessary quality control checks at each stage.

LCMS_Workflow Experimental Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample_Receiving Sample Receiving & Logging Standard_Prep Preparation of Calibration Standards & QCs Sample_Receiving->Standard_Prep Parallel Process Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Sample_Receiving->Sample_Extraction LC_Separation Chromatographic Separation Sample_Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (SRM) LC_Separation->MS_Detection Eluent Transfer Data_Acquisition Data Acquisition & Integration MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification Validation Method Validation Assessment Quantification->Validation Final_Report Final_Report Validation->Final_Report Final Report Generation

Caption: A schematic of the LC-MS/MS analytical workflow.

Detailed Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Rationale: The accuracy of the quantification relies on the precise preparation of calibration standards and quality control (QC) samples. A certified reference standard of this compound should be used.

Protocol:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards: Spike the appropriate blank matrix (e.g., plasma, buffer) with the working stock solutions to create a calibration curve consisting of 8-10 non-zero concentration levels. The concentration range should be selected based on the expected concentrations in the study samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution to ensure an independent check of accuracy and precision.

Sample Preparation

Rationale: The goal of sample preparation is to extract the analyte from the matrix and remove potential interferences that could suppress or enhance the MS signal. Protein precipitation is a common, straightforward method for biological samples.

Protocol (for plasma samples):

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to achieve a sharp peak shape and adequate retention for the analyte, separating it from matrix components. A C18 stationary phase is a versatile choice for retaining moderately polar compounds. The mass spectrometric parameters are optimized for maximum sensitivity and specificity using Selected Reaction Monitoring (SRM). Due to the presence of the nitro group, negative ion mode electrospray ionization (ESI) is often effective for nitroaromatic compounds.[9]

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See table below

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.010
0.510
3.095
4.095
4.110
5.010

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Scan Type Selected Reaction Monitoring (SRM)
Precursor Ion (Q1) To be determined by infusion (Expected m/z 276.1)
Product Ion (Q3) To be determined by infusion
Collision Energy To be optimized

Note: The precursor and product ions, as well as the collision energy, must be empirically determined by infusing a standard solution of this compound into the mass spectrometer.

Method Validation

Rationale: Analytical method validation is essential to demonstrate that the procedure is suitable for its intended purpose.[3][10] The validation should be performed according to the ICH Q2(R1) guidelines, which provide a framework for the validation of analytical procedures.[1][2]

Validation Parameters:

ParameterAcceptance Criteria
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy & Precision For QCs, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[11][12]
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Matrix Effect Assessed to ensure that matrix components do not significantly alter the ionization of the analyte.
Stability Analyte stability demonstrated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Reporting

  • Peak Integration: Integrate the chromatographic peaks for the analyte and internal standard using the instrument's software.

  • Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: Report the final concentrations, along with all relevant method parameters, validation data, and any deviations from the protocol.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable approach for the quantification of this compound. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can obtain high-quality data suitable for a range of applications in drug development and scientific research. The principles of this method can be adapted for different sample matrices, although re-validation would be required.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856 - PubChem. [Link]

  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - PubMed. [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation - ResearchGate. [Link]

  • (PDF) Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter - ResearchGate. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF - ResearchGate. [Link]

  • LC-Electron capture APCI-MS for the determination of nitroaromatic compouds | Request PDF - ResearchGate. [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know - YouTube. [Link]

  • Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - NIH. [Link]

  • Mastering Nitrosamines analysis: From Method Development To Analysis | LCGC International - Chromatography Online. [Link]

Sources

The Strategic Utility of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Building Block

In the landscape of modern drug discovery, the strategic assembly of molecular scaffolds with optimal physicochemical and pharmacological properties is paramount. The morpholine moiety is recognized as a privileged structure, frequently incorporated to enhance aqueous solubility, metabolic stability, and target engagement. When combined with a phenyl ring bearing both a nitro group and a trifluoromethyl group, as in 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine , the resulting molecule becomes a highly versatile and powerful building block for medicinal chemists.

This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its role as a key intermediate in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its design, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and illustrate its utility in constructing complex, biologically active molecules.

The Trifecta of Functionality: Morpholine, Nitro, and Trifluoromethyl Groups

The efficacy of this compound as a synthetic intermediate stems from the unique interplay of its three core components:

  • The Morpholine Ring: This saturated heterocycle is a cornerstone in medicinal chemistry. Its non-planar, chair-like conformation can provide favorable three-dimensional geometry for binding to protein targets. The oxygen atom can act as a hydrogen bond acceptor, and the entire ring structure often imparts improved pharmacokinetic properties, such as increased solubility and metabolic resistance, to the parent molecule.

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is a powerful modulator of a drug candidate's properties. Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, influencing target interactions. Furthermore, it enhances lipophilicity, which can improve membrane permeability and oral bioavailability. Crucially, the CF₃ group is metabolically stable, often used to block sites of oxidative metabolism, thereby increasing a drug's half-life.

  • The Nitro (NO₂) Group: While sometimes viewed with caution in final drug candidates, the aromatic nitro group is an exceptionally useful synthetic handle. Its strong electron-withdrawing properties activate the phenyl ring for nucleophilic aromatic substitution (SNAr) reactions. Most importantly, it can be reliably and cleanly reduced to a primary amine (aniline), which then serves as a versatile nucleophile for a vast array of subsequent chemical transformations, including amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions.

The strategic placement of these groups—the nitro group ortho to the morpholine and para to the trifluoromethyl group—creates a well-defined platform for sequential, regioselective chemical modifications, making it an ideal starting point for the synthesis of complex drug targets.

Synthesis and Key Transformations: Protocols and Mechanistic Insights

The primary utility of this compound lies in its role as a precursor to the corresponding aniline derivative, 4-(2-Amino-4-(trifluoromethyl)phenyl)morpholine. This two-step sequence—synthesis of the nitro compound followed by its reduction—is a cornerstone of its application.

Protocol 1: Synthesis of this compound

This synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of 1-chloro-2-nitro-4-(trifluoromethyl)benzene is highly activated towards nucleophilic attack by morpholine.

Reaction Scheme:

Synthesis_of_Nitro_Compound start 1-Chloro-2-nitro-4-(trifluoromethyl)benzene reagents K₂CO₃, Acetonitrile (MeCN) morpholine Morpholine product This compound reagents->product Reflux

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in acetonitrile (MeCN, approx. 10 volumes), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

    • Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the pure product.

Causality and Self-Validation:

  • Choice of Base: Potassium carbonate is a mild, inexpensive inorganic base, sufficient to neutralize the HCl generated during the reaction, driving it to completion. Its insolubility in acetonitrile allows for easy removal by filtration.

  • Solvent: Acetonitrile is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium ions while not interfering with the nucleophilicity of the morpholine. Its boiling point allows for a convenient reaction temperature.

  • Validation: The purity of the final product should be confirmed by HPLC (>98%) and its identity verified by ¹H NMR and Mass Spectrometry to ensure it is suitable for the subsequent reduction step.

Parameter Typical Value
Yield 85-95%
Purity (HPLC) >98%
Appearance Yellow Solid
Protocol 2: Reduction to 4-(2-Amino-4-(trifluoromethyl)phenyl)morpholine

The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the preferred method in a laboratory and industrial setting due to its high efficiency and clean reaction profile.

Reaction Scheme:

Reduction_of_Nitro_Compound start This compound reagents H₂ (gas), Pd/C product 4-(2-Amino-4-(trifluoromethyl)phenyl)morpholine reagents->product Methanol, RT

Caption: Catalytic Hydrogenation to the Key Aniline Intermediate.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 15-20 volumes).

  • Catalyst Addition: Carefully add Palladium on Carbon (Pd/C, 10% w/w, typically 5-10 mol% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (3-4 cycles). Pressurize the vessel with hydrogen (typically 50-60 psi or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by the uptake of hydrogen and by TLC or HPLC to confirm the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately (kept wet with solvent).

    • Rinse the Celite® pad with additional solvent (methanol or ethanol).

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the desired aniline product, which is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.

Causality and Self-Validation:

  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It provides a high surface area for the reaction and can be easily removed by filtration.

  • Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Safety: The use of hydrogen gas requires appropriate safety precautions and specialized equipment. The pyrophoric nature of the spent catalyst necessitates careful handling during filtration.

  • Validation: Complete conversion of the nitro group to the amine can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. ¹H NMR will show a characteristic upfield shift of the aromatic protons and the appearance of a broad singlet for the -NH₂ protons.

Parameter Typical Value
Yield >95% (often quantitative)
Purity (HPLC) >95%
Appearance Off-white to pale brown solid

Application in Kinase Inhibitor Synthesis: A Case Study in PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, the development of PI3K inhibitors is a major focus in oncology drug discovery. The 4-(2-Amino-4-(trifluoromethyl)phenyl)morpholine building block is an ideal starting point for the synthesis of certain classes of PI3K inhibitors.

The following workflow illustrates the use of this building block in the synthesis of a substituted pyrimidine-based PI3K inhibitor, a scaffold known to target the ATP-binding site of the kinase.

Workflow: Synthesis of a Pyrimidine-Based PI3K Inhibitor

PI3K_Inhibitor_Synthesis cluster_0 Building Block Preparation cluster_1 Core Assembly cluster_2 Final Product Generation A This compound B 4-(2-Amino-4-(trifluoromethyl)phenyl)morpholine A->B Catalytic Hydrogenation D Intermediate A B->D Nucleophilic Aromatic Substitution C 2,4-Dichloropyrimidine Derivative F Final PI3K Inhibitor D->F Suzuki or Buchwald-Hartwig Cross-Coupling E Arylboronic Acid or Heterocycle

Application of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Warburg Effect with BAY-876

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen—a phenomenon known as the "Warburg effect." This metabolic shift is largely facilitated by the overexpression of glucose transporters, particularly Glucose Transporter 1 (GLUT1). The dependence of many tumors on GLUT1 for glucose uptake presents a strategic vulnerability for therapeutic intervention.

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine , more commonly known in the scientific literature as BAY-876 , has emerged as a potent and highly selective inhibitor of GLUT1.[1][2] This small molecule provides researchers with a powerful tool to investigate the role of glucose metabolism in cancer and to explore a novel therapeutic avenue for a variety of malignancies. This guide provides an in-depth overview of BAY-876, its mechanism of action, and detailed protocols for its application in cancer research.

Mechanism of Action: Inducing Metabolic Crisis in Cancer Cells

BAY-876 exerts its anti-cancer effects by directly inhibiting the function of the GLUT1 transporter, thereby blocking the initial and rate-limiting step of glucose metabolism.[3] This targeted inhibition triggers a cascade of events within the cancer cell, ultimately leading to metabolic crisis and cell death.[4][5]

The key steps in the mechanism of action are:

  • GLUT1 Inhibition : BAY-876 binds to the GLUT1 transporter with high affinity, preventing the uptake of glucose from the extracellular environment into the cancer cell.

  • Glycolysis Blockade : The deprivation of intracellular glucose leads to a sharp decline in glycolysis, resulting in reduced production of ATP and essential metabolic intermediates required for cell growth and proliferation.[6][7]

  • Metabolic Shift and Oxidative Stress : To compensate for the loss of glycolytic ATP production, cancer cells may attempt to shift their metabolism towards mitochondrial respiration.[4][5] This can lead to an increase in the production of reactive oxygen species (ROS), inducing significant oxidative stress.[5]

  • Apoptosis Induction : The combination of energy depletion and overwhelming oxidative stress triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]

The following diagram illustrates the signaling pathway affected by BAY-876:

BAY876_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Transporter Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP (Energy) Glycolysis->ATP Mitochondria Mitochondria Glycolysis->Mitochondria Metabolic Shift (Compensatory) Apoptosis Apoptosis (Cell Death) Glycolysis->Apoptosis Energy Depletion ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Respiration ROS->Apoptosis Induces BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: Mechanism of action of BAY-876 in cancer cells.

Quantitative Data: Potency and Selectivity

BAY-876 is distinguished by its high potency and selectivity for GLUT1 over other glucose transporter isoforms, which is a critical attribute for a chemical probe and potential therapeutic agent.[1][8]

ParameterValueReference(s)
Target Glucose Transporter 1 (GLUT1)[1][2]
IC₅₀ (GLUT1 Inhibition) 2 nM[1][8]
Selectivity >130-fold selective for GLUT1 over GLUT2, GLUT3, and GLUT4[1][8]
IC₅₀ (Cell Proliferation) ~60 nM - 188 nM (ovarian cancer cells)
Oral Bioavailability Rat: 85%, Dog: 79%[2][9]

Experimental Protocols

The following protocols provide a framework for utilizing BAY-876 in cancer research. It is essential to optimize these protocols for specific cell lines and experimental conditions.

In Vitro Assays

A typical workflow for in vitro evaluation of BAY-876 is as follows:

in_vitro_workflow Cell_Culture Cancer Cell Culture (e.g., SKOV-3, HCT116) Treatment Treat with BAY-876 (Dose-response) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability Glycolysis Glycolysis Assay Treatment->Glycolysis Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blot (e.g., for GLUT1, Cleaved Caspase-3) Treatment->Western_Blot in_vivo_workflow Cell_Injection Subcutaneous injection of cancer cells into mice Tumor_Growth Allow tumors to reach palpable size Cell_Injection->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Daily administration of BAY-876 or vehicle Randomization->Treatment Measurement Regularly measure tumor volume Treatment->Measurement Endpoint Endpoint: Excise tumors for analysis Measurement->Endpoint

Caption: Experimental workflow for an in vivo xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG mice) [8]* Cancer cell line (e.g., SKOV-3, HCT116) [4][8]* BAY-876

  • Vehicle solution (e.g., 0.5% hydroxypropyl methyl cellulose and 0.1% Tween 80) [8]* Calipers

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. [10]2. Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³). [10]3. Randomization: Randomize the mice into a vehicle control group and treatment groups.

  • Treatment Administration: Administer BAY-876 by oral gavage once daily at a dose of 1.5-4.5 mg/kg. [8][10]The control group receives the vehicle solution. [10]5. Tumor Measurement: Measure tumor volume with calipers twice a week.

  • Endpoint: At the end of the study (e.g., after 4 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry). [8]

Conclusion

BAY-876 is a highly valuable chemical probe for dissecting the role of glucose metabolism in cancer. Its potency and selectivity for GLUT1 make it a superior tool for both in vitro and in vivo studies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute rigorous experiments aimed at targeting the metabolic vulnerabilities of cancer. As research in cancer metabolism continues to evolve, BAY-876 will undoubtedly play a crucial role in advancing our understanding and developing novel therapeutic strategies.

References

  • Ma, Y., Wang, W., et al. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Cancers, 11(1), 19.
  • Nakanishi, K., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716.
  • bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. Retrieved from [Link]

  • Bioengineer.org. (2025). BAY-876 Blocks GLUT1, Triggers Cancer Cell Death. Retrieved from [Link]

  • AACR Journals. (2016). Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to a Novel Anti-inflammatory Candidate

The global search for novel anti-inflammatory therapeutics remains a cornerstone of pharmaceutical research. Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases.[1] The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling cascades are pivotal mediators of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3][4] Consequently, these pathways represent prime targets for therapeutic intervention.

This document provides a comprehensive guide for the initial investigation of the anti-inflammatory potential of a novel compound, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. While morpholine derivatives are recognized as versatile pharmacophores in medicinal chemistry, the specific anti-inflammatory properties of this particular molecule are yet to be fully elucidated.[5] These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured, evidence-based workflow for a thorough in vitro evaluation. Our approach is grounded in established methodologies, ensuring scientific integrity and reproducibility. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Hubs

Given the structural motifs of this compound, we hypothesize that its potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB and/or MAPK signaling pathways. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways in immune cells such as macrophages, making it an ideal tool for inducing an inflammatory response in vitro.[6][7][8]

Our investigational workflow will therefore focus on assessing the ability of this compound to modulate LPS-induced inflammatory responses in a murine macrophage cell line (e.g., RAW 264.7). We will examine key downstream effectors of the NF-κB and MAPK pathways, including the production of pro-inflammatory cytokines and the expression of inflammatory mediators.

Visualizing the Inflammatory Signaling Cascades

To provide a clear conceptual framework, the following diagrams illustrate the canonical NF-κB and MAPK signaling pathways, which are central to our investigation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p p65_p50 NF-κB (p65/p50) p65_p50->IkBa Inhibited by p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocates Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces

Figure 1: Simplified representation of the canonical NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 Activates p_JNK->AP1 p_ERK->AP1 DNA DNA AP1->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Figure 2: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Experimental Workflow: A Phased Approach

Our investigation is structured into three phases, beginning with an assessment of the compound's cytotoxicity, followed by a functional evaluation of its impact on inflammatory mediators, and culminating in a mechanistic dissection of its effects on key signaling pathways.

Experimental_Workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Functional Assessment cluster_phase3 Phase 3: Mechanistic Investigation A1 Cell Viability Assay (MTT) Determine non-toxic concentrations B1 Cytokine Production (ELISA) Measure TNF-α, IL-6, IL-1β, IL-10 A1->B1 B2 Nitric Oxide Production (Griess Assay) A1->B2 C1 Gene Expression Analysis (qPCR) TNF-α, IL-6, iNOS mRNA levels B1->C1 C2 Protein Expression & Phosphorylation (Western Blot) NF-κB pathway: p-p65, p-IκBα MAPK pathway: p-p38, p-ERK, p-JNK B1->C2 B2->C1

Figure 3: Phased experimental workflow for assessing anti-inflammatory potential.

Phase 1: Foundational Assays - Determining a Safe Therapeutic Window

Objective: To determine the non-cytotoxic concentration range of this compound in RAW 264.7 macrophages. This is a critical first step to ensure that any observed anti-inflammatory effects are not due to cell death.

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Incubation: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control (0.1% DMSO).

Parameter Condition
Cell LineRAW 264.7
Seeding Density1 x 10^4 cells/well
Plate Format96-well
Compound Concentrations0.1 - 100 µM
Incubation Time24 hours
Detection MethodMTT
ReadoutAbsorbance at 570 nm

Phase 2: Functional Assessment - Quantifying the Anti-inflammatory Effect

Objective: To evaluate the effect of non-toxic concentrations of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines in LPS-stimulated macrophages.

Protocol 2: Measurement of Cytokine Production by ELISA

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the compound (determined in Protocol 1) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9][10] Include a vehicle control group (DMSO) and an LPS-only group.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

  • ELISA: Quantify the concentrations of TNF-α, IL-6, IL-1β, and the anti-inflammatory cytokine IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[11][12][13][14][15]

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.[15] Compare the cytokine levels in the compound-treated groups to the LPS-only group.

Parameter Condition
Cell LineRAW 264.7
Seeding Density2.5 x 10^5 cells/well
Plate Format24-well
Pre-treatment Time1 hour
LPS Concentration1 µg/mL
Stimulation Time24 hours
AnalytesTNF-α, IL-6, IL-1β, IL-10
Detection MethodSandwich ELISA

Phase 3: Mechanistic Investigation - Unraveling the Molecular Action

Objective: To investigate the molecular mechanisms by which this compound exerts its anti-inflammatory effects, focusing on the NF-κB and MAPK signaling pathways.

Protocol 3: Analysis of Pro-inflammatory Gene Expression by qPCR

  • Cell Treatment: Seed and treat RAW 264.7 cells with the compound and/or LPS as described in Protocol 2, but for a shorter duration (e.g., 6 hours) to capture the peak of gene expression.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan probes to measure the relative mRNA expression levels of Tnf, Il6, Il1b, and Nos2 (iNOS).[16][17][18][19] Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Parameter Condition
Cell LineRAW 264.7
Stimulation Time6 hours
Target GenesTnf, Il6, Il1b, Nos2
Housekeeping GeneActb or Gapdh
Detection MethodqPCR (SYBR Green or TaqMan)
Analysis MethodΔΔCt

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, followed by LPS stimulation for a short duration (e.g., 15-60 minutes) to observe protein phosphorylation events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Parameter Condition
Cell LineRAW 264.7
Stimulation Time15-60 minutes
Target Proteinsp-p65, p-IκBα, p-p38, p-ERK, p-JNK (and total forms)
Loading Controlβ-actin or GAPDH
Detection MethodWestern Blot with ECL

Data Interpretation and Next Steps

A successful outcome of this investigational workflow would be the demonstration that this compound, at non-toxic concentrations, significantly reduces the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators in LPS-stimulated macrophages. Furthermore, mechanistic studies showing a concurrent inhibition of pro-inflammatory gene expression and a reduction in the phosphorylation of key proteins in the NF-κB and/or MAPK pathways would provide strong evidence for its mode of action.

Positive and compelling data from these in vitro studies would warrant further investigation, including:

  • Assessment in other immune cell types (e.g., primary macrophages, dendritic cells).

  • Evaluation in in vivo models of inflammation (e.g., LPS-induced endotoxemia, carrageenan-induced paw edema).[23]

  • Structure-activity relationship (SAR) studies to optimize the compound's potency and drug-like properties.

By following this structured and scientifically rigorous approach, researchers can effectively and efficiently evaluate the anti-inflammatory potential of this compound and determine its promise as a novel therapeutic candidate.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in bioscience (Landmark edition), 15, 641–655. [Link]

  • Ménasché, P. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 9, 585. [Link]

  • Kim, C., & Kim, B. (2018). Mitogen-activated Protein Kinases in Inflammation. Journal of bacteriology and virology, 48(3), 183–191. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • Stephenson, D., & Karran, E. (2011). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Current pharmaceutical design, 17(35), 3847–3852. [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. [Link]

  • Herold, M., & Duschl, A. (2012). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular biology (Clifton, N.J.), 900, 153–163. [Link]

  • Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 10(4), 213. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Singh, S., & Sharma, P. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

  • Bowdish Lab. (2011). CYTOKINE ELISA. [Link]

  • Slideshare. (2016). Screening models for inflammatory drugs. [Link]

  • Protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. [Link]

  • Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Macrophage Inflammatory Assay. Bio-protocol, 2(21), e291. [Link]

  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]

  • IIVS.org. (n.d.). Anti-Inflammatory Screen. [Link]

  • de Oliveira, L. S., de Souza, R. B., & de Castro, S. B. (2016). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 11, 4235–4246. [Link]

  • ChemBeast. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. [Link]

  • Scheelings, T. F., Suter, R., & Lynch, G. W. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ, 8, e10207. [Link]

  • ResearchGate. (n.d.). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5. [Link]

  • Leinco Technologies. (n.d.). Western Blot Protocol. [Link]

  • Kumar, S., Yadav, M., & Narang, A. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PloS one, 17(12), e0279878. [Link]

  • Kim, M. J., Kim, D. H., & Lee, K. H. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & therapeutics, 28(6), 532–539. [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. [Link]

  • Kónya, D., & Kállay, M. (2023). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2023(2), M1639. [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. [Link]

  • AnyGenes®. (n.d.). Cell signaling qPCR arrays & biomarker research. [Link]

  • YouTube. (2021). qPCR (real-time PCR) protocol explained. [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2019). Anti-Inflammatory Activity of Natural Products. Molecules (Basel, Switzerland), 24(13), 2478. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). International Journal of Research in Pharmacy and Science. [Link]

  • Diurno, M. V., Izzo, A. A., Mazzacca, A., & Capasso, F. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Il Farmaco, 60(10), 808–813. [Link]

Sources

High-throughput screening with 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for High-Throughput Screening of Novel NRF2 Activators Utilizing 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine as a Case Study

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of a high-throughput screening (HTS) campaign to identify novel activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. While the primary focus is on the methodology, we will utilize this compound as a hypothetical test compound to illustrate the practical application of the described protocols.

The NRF2-antioxidant response element (ARE) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Activation of this pathway leads to the transcription of a battery of cytoprotective genes, making it an attractive therapeutic target for a range of diseases associated with oxidative stress, including cancer and age-related conditions.[1][3] High-throughput screening serves as a pivotal tool in the identification of small molecules that can modulate this pathway.[4][5]

The NRF2-Keap1 Signaling Pathway: A Master Regulator of Cytoprotection

Under basal conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative or electrophilic stressors, or through the action of small molecule activators, critical cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2.[6] In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][4]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 NRF2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n NRF2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin Compound This compound (Test Compound) Compound->Keap1 Inhibition ROS Oxidative Stress ROS->Keap1 Inhibition Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE Maf->ARE Binding Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Transcription

Caption: The NRF2-Keap1 signaling pathway.

High-Throughput Screening for NRF2 Activators: A Cell-Based Reporter Gene Assay

A robust and widely adopted method for identifying NRF2 activators in a high-throughput format is the use of a cell-based reporter gene assay.[3][7] This approach typically utilizes a stable cell line, such as the human breast cancer cell line MCF7-derived AREc32, which contains a luciferase reporter gene under the control of multiple AREs.[4] Activation of the NRF2 pathway in these cells results in the expression of luciferase, which can be quantified by measuring the luminescent signal.[4][7]

Experimental Workflow Overview

The high-throughput screening process can be summarized in the following key stages:

HTS_Workflow start Start plate_prep Prepare 384-well plates with test compounds and controls start->plate_prep cell_seeding Seed AREc32 reporter cells into plates plate_prep->cell_seeding incubation Incubate plates for a defined period (e.g., 24 hours) cell_seeding->incubation lysis_reagent Add luciferase assay reagent incubation->lysis_reagent read_plate Measure luminescence lysis_reagent->read_plate data_analysis Analyze data to identify hits read_plate->data_analysis hit_confirmation Confirm and validate primary hits data_analysis->hit_confirmation end End hit_confirmation->end

Caption: High-throughput screening workflow for NRF2 activators.

Detailed Protocol: ARE-Luciferase Reporter Assay

This protocol is optimized for a 384-well plate format, suitable for screening a large chemical library.

Materials and Reagents:

  • Cell Line: AREc32 cells (MCF7-derived, stably transfected with an ARE-luciferase reporter construct)[4]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: Tert-butylhydroquinone (tBHQ) or CDDO-Im, known NRF2 activators.[4]

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).

  • Plate Reader: Luminometer capable of reading 384-well plates.

Procedure:

  • Compound Plating:

    • Prepare a dilution series of the test compound, this compound, in DMSO.

    • Using an acoustic liquid handler or a multi-channel pipette, dispense a small volume (e.g., 100 nL) of the compound dilutions, positive control, and negative control into the appropriate wells of the 384-well assay plates. This step is crucial for achieving the desired final concentrations.

  • Cell Seeding:

    • Harvest AREc32 cells using standard cell culture techniques.

    • Resuspend the cells in the cell culture medium at a predetermined optimal density (e.g., 5,000 cells per well in 50 µL).[4]

    • Dispense the cell suspension into each well of the compound-containing plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24 hours. The incubation time should be optimized to achieve a robust signal-to-background ratio.

  • Luminescence Measurement:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add an equal volume (50 µL) of the luciferase assay reagent to each well.

    • Incubate the plates at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis and Hit Identification:

  • Data Normalization: Normalize the raw luminescence data to the negative control (DMSO) to determine the fold induction for each compound concentration.

  • Dose-Response Curves: For compounds that show significant activation, plot the fold induction against the compound concentration to generate dose-response curves.

  • EC50 Calculation: Calculate the half-maximal effective concentration (EC50) for the active compounds.

  • Hit Criteria: Define a hit as a compound that produces a concentration-dependent increase in luminescence with a fold induction greater than a certain threshold (e.g., >3-fold) and an EC50 below a specified value (e.g., <10 µM).

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data from a primary screen might be presented.

CompoundMax Fold InductionEC50 (µM)
This compound8.52.1
tBHQ (Positive Control)12.25.8
DMSO (Negative Control)1.0N/A

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen should be subjected to further validation to confirm their activity and elucidate their mechanism of action.

  • Secondary Assays: Confirmed hits should be tested in orthogonal assays, such as measuring the mRNA or protein levels of endogenous NRF2 target genes like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1) using qPCR or Western blotting.[3]

  • Cytotoxicity Assays: It is essential to assess the cytotoxicity of the hit compounds to ensure that the observed reporter gene activation is not an artifact of cellular stress or toxicity.

Expert Insights and Troubleshooting

  • DMSO Tolerance: Ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Edge Effects: To minimize "edge effects" in 384-well plates, consider not using the outermost wells for experimental data.

  • Signal Stability: Characterize the stability of the luminescent signal over time to determine the optimal window for plate reading.

  • Z'-Factor: Calculate the Z'-factor for the assay to assess its quality and robustness for high-throughput screening. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Conclusion

The NRF2 signaling pathway presents a promising avenue for therapeutic intervention in a variety of diseases. The cell-based ARE-luciferase reporter gene assay described herein provides a robust and scalable platform for the high-throughput screening of large compound libraries to identify novel NRF2 activators. By employing a systematic approach that includes primary screening, hit confirmation, and secondary assays, researchers can effectively identify and validate promising lead compounds for further drug development.

References

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Wu, K. C., McDonald, P. R., Liu, J. J., Chaguturu, R., & Klaassen, C. D. (2012). Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLOS ONE, 7(10), e44686. [Link]

  • High-throughput screening of chemopreventive compounds targeting Nrf2. (2008). IEEE Xplore. [Link]

  • Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (2022). SpringerLink. [Link]

  • Full library screening for Nrf2 activators through ARE induction assay.... (n.d.). ResearchGate. [Link]

  • Human Nrf2 Reporter Assay Kit. (n.d.). Indigo Biosciences. [Link]

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856. (n.d.). PubChem. [Link]

  • Cell-based Assay for NRF2 Activators & NRF2 Activator Scaffolds as Neuroprotective/Antioxidant Agents. (2019). Cornell Flintbox. [Link]

  • High throughput small molecule screening reveals NRF2-dependent and - independent pathways of cellular stress resistance. (2019). bioRxiv. [Link]

  • High Throughput Screening Operations at University of Kansas. (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the morpholine moiety is recognized as a "privileged scaffold." Its frequent appearance in FDA-approved drugs is a testament to its ability to confer favorable physicochemical properties upon a molecule, such as enhanced aqueous solubility, metabolic stability, and the capacity to form crucial interactions with biological targets.[1] When incorporated into a phenyl ring activated by electron-withdrawing groups, such as a nitro group and a trifluoromethyl group, the resulting compound, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine , becomes a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors.[2]

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[5]

Strategic Considerations for Synthesis

The chemical architecture of this compound offers a unique set of synthetic handles that can be strategically manipulated to construct diverse kinase inhibitor scaffolds. The presence of the nitro group is particularly advantageous, as its reduction to an aniline is a facile and high-yielding transformation. This in situ generated aniline is a key nucleophile for the construction of various heterocyclic cores common in kinase inhibitors, such as pyrimidines and quinazolines.[6][7] The trifluoromethyl group, a well-established bioisostere, can significantly enhance the metabolic stability and binding affinity of the final compound.[3]

The PI3K/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a frequent event in human cancers, making it a highly attractive target for therapeutic intervention.[8] A significant number of PI3K and mTOR inhibitors feature a morpholine-substituted aromatic ring, underscoring the importance of this structural motif in achieving high potency and selectivity.[9][10]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a pyrimidine-based kinase inhibitor, a common scaffold for targeting the PI3K/mTOR pathway, using this compound as the starting material.

Protocol 1: Reduction of the Nitro Group

The initial and critical step is the reduction of the nitro group to an amine. This transformation is typically achieved in high yield using a variety of reducing agents.

Workflow for the Reduction of this compound

Reduction_Workflow Start This compound Reagents Reagents: - Iron powder - Ammonium chloride - Ethanol/Water Start->Reagents Reaction Reaction: - Reflux, 2-4 hours Reagents->Reaction Workup Workup: - Filtration - Extraction - Purification Reaction->Workup Product 4-Morpholino-3-(trifluoromethyl)aniline Workup->Product

Caption: A schematic workflow for the reduction of the starting material.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example)
This compound54672-11-6276.211.0 g (3.62 mmol)
Iron Powder7439-89-655.852.0 g (35.8 mmol)
Ammonium Chloride12125-02-953.490.2 g (3.74 mmol)
Ethanol64-17-546.0720 mL
Water7732-18-518.025 mL
Ethyl Acetate141-78-688.11As needed
Celite®61790-53-2-As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 3.62 mmol), iron powder (2.0 g, 35.8 mmol), and ammonium chloride (0.2 g, 3.74 mmol).

  • Add a mixture of ethanol (20 mL) and water (5 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 4-morpholino-3-(trifluoromethyl)aniline as a solid.

Protocol 2: Synthesis of the Pyrimidine Core

The resulting aniline is a key intermediate for the construction of the pyrimidine ring, a common core structure in many kinase inhibitors.[11] This is typically achieved through a condensation reaction with a suitable three-carbon synthon, followed by cyclization.

General Scheme for Pyrimidine Synthesis

Pyrimidine_Synthesis Aniline 4-Morpholino-3- (trifluoromethyl)aniline Condensation Condensation & Cyclization Aniline->Condensation Synthon Dicarbonyl Synthon (e.g., Diethyl malonate) Synthon->Condensation Pyrimidine Substituted Pyrimidinedione Condensation->Pyrimidine Chlorination Chlorination (e.g., POCl3) Pyrimidine->Chlorination Dichloropyrimidine Dichloropyrimidine Intermediate Chlorination->Dichloropyrimidine Substitution Nucleophilic Aromatic Substitution (SNAr) Dichloropyrimidine->Substitution Final_Product Final Kinase Inhibitor Substitution->Final_Product Nucleophile Second Nucleophile (e.g., an amine) Nucleophile->Substitution

Caption: A generalized workflow for the synthesis of a pyrimidine-based kinase inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular Weight
4-Morpholino-3-(trifluoromethyl)aniline-246.23
Diethyl Malonate105-53-3160.17
Sodium Ethoxide141-52-668.05
Phosphorus Oxychloride10025-87-3153.33
A suitable amine (R-NH2)--
Diisopropylethylamine (DIPEA)7087-68-5129.24
n-Butanol71-36-374.12

Procedure:

  • Pyrimidinedione Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-morpholino-3-(trifluoromethyl)aniline in anhydrous ethanol. Add sodium ethoxide followed by diethyl malonate. Heat the mixture to reflux and stir for 12-18 hours. After cooling, the product can be precipitated by acidification and collected by filtration.

  • Chlorination: To the dried pyrimidinedione, add phosphorus oxychloride and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours. Carefully quench the reaction by pouring it onto ice. The resulting dichloropyrimidine intermediate can be extracted with an organic solvent.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the dichloropyrimidine intermediate in a suitable solvent such as n-butanol. Add the desired amine (R-NH2) and a non-nucleophilic base like diisopropylethylamine (DIPEA). Heat the reaction mixture to reflux and monitor by TLC. Upon completion, the final product can be purified by column chromatography or recrystallization.

Mechanism of Action: The Rationale Behind the Synthesis

The synthetic strategy outlined above is designed to generate molecules that can effectively target the ATP-binding site of kinases. The pyrimidine core acts as a scaffold that mimics the adenine base of ATP. The substituents on the pyrimidine ring are crucial for achieving potency and selectivity. The 4-morpholino-3-(trifluoromethyl)phenyl group will occupy a specific pocket in the kinase active site, with the morpholine oxygen potentially forming a key hydrogen bond with the hinge region of the enzyme. The second nucleophile introduced in the final step can be varied to explore interactions with other regions of the ATP-binding pocket, allowing for the fine-tuning of the inhibitor's activity and selectivity profile.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and strategies outlined in this document provide a solid foundation for researchers to design and synthesize novel compounds targeting the PI3K/mTOR pathway and other important kinase families. The modular nature of the synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, ultimately accelerating the discovery of new therapeutic agents.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters.

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • 4-(2-Fluoro-5-nitrophenyl)morpholine | 1233093-70-3. Benchchem.

  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers.

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry.

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters.

  • Development of ATP-competitive mTOR Inhibitors. Methods in Molecular Biology.

  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Medicinal Chemistry Research.

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PubMed.

  • Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem.

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.

  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. PubChem.

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.

  • 4-(2-nitro-4-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]phenyl)morpholine. ChemSrc.

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules.

  • 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E.

  • 4-(4-Nitrophenyl)morpholine. ResearchGate.

  • Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The procedure involves the reaction of 4-fluoro-3-nitrobenzotrifluoride with morpholine. While conceptually straightforward, this synthesis can present several challenges, from low yields to persistent impurities.

This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with a deeper understanding of the reaction's intricacies.

Reaction Overview: The SNAr Pathway

The synthesis proceeds through a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. The aromatic ring of 4-fluoro-3-nitrobenzotrifluoride is rendered highly electron-deficient by the strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. This electronic deficit makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by the nitrogen atom of morpholine. The reaction forms a key intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups.[1][2] The subsequent loss of the highly electronegative fluoride ion is a rapid step that restores aromaticity and yields the final product.[2][3]

Troubleshooting Guide: Common Issues and Solutions

Category 1: Low or No Product Yield

Q1: My reaction shows little to no conversion of the starting material, even after several hours. What are the primary factors to investigate?

A1: This is a common issue often related to insufficient reaction activation. The SNAr reaction, despite being favored electronically, has a significant activation energy barrier for the initial nucleophilic attack. Here’s a breakdown of the most critical factors:

  • Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is the most effective first step. The use of a high-boiling polar aprotic solvent like DMSO or DMF is essential to safely reach these temperatures.[3]

  • Base Strength and Stoichiometry: Morpholine is a secondary amine and can act as its own base, but an external base is often required to deprotonate the morpholine or scavenge the HF generated in situ, driving the reaction forward. Ensure your base (e.g., K₂CO₃, Et₃N) is anhydrous and used in sufficient quantity (typically 1.5-2.0 equivalents).

  • Solvent Choice and Purity: Polar aprotic solvents (DMSO, DMF, Acetonitrile) are ideal as they solvate the cation of the base but do not strongly solvate the nucleophile, preserving its reactivity.[3] Protic solvents like water or alcohols can hydrogen-bond with the morpholine, reducing its nucleophilicity and leading to side reactions like hydrolysis of the starting material.[3] Always use anhydrous solvents.

  • Nucleophile Reactivity: While morpholine is a reasonably good nucleophile, its effectiveness can be hampered. Ensure the morpholine is pure and not degraded. Using a slight excess of morpholine (e.g., 1.2-1.5 equivalents) can help improve the reaction rate.

Q2: I suspect my starting material, 4-fluoro-3-nitrobenzotrifluoride, is compromised. How can I verify its quality?

A2: The purity of the electrophile is paramount. 4-Fluoro-3-nitrobenzotrifluoride should be a clear, often pale-yellow, liquid or low-melting solid.[4]

  • Visual Inspection: Any significant discoloration or turbidity could indicate decomposition.

  • Analytical Verification: The most reliable method is to check its purity by ¹H NMR and ¹⁹F NMR spectroscopy. The spectra should be clean and match reference data.

  • Moisture Contamination: The presence of water can lead to the formation of hydroxy-byproducts.[3] If moisture is suspected, consider storing the material over molecular sieves or using a fresh, unopened bottle.

Q3: My yield has plateaued at around 50-60%. How can I push the reaction to completion?

A3: A plateau in yield suggests either an equilibrium has been reached or a competing process is consuming one of the reactants.

  • Increase Reaction Time/Temperature: The simplest approach is to increase the reaction time or modestly increase the temperature. Monitor the reaction by TLC or LC-MS to ensure the product is not decomposing under these harsher conditions.

  • Re-evaluate Base: If using a mild base like K₂CO₃, switching to a stronger, non-nucleophilic base might be beneficial, provided it doesn't cause decomposition.

  • Consider an Alternative Leaving Group: While fluorine is excellent for SNAr, if you have access to the analogous chloro- or bromo- starting material, they can sometimes offer different reactivity profiles, though typically fluorine is the most reactive leaving group in activated systems.[2][3]

Category 2: Impurity Formation and Side Reactions

Q4: My TLC plate shows multiple spots in addition to my product and starting materials. What are the likely side products?

A4: The formation of multiple byproducts points to side reactions, which can be minimized by controlling the reaction conditions.

  • Di-substitution: Although sterically hindered, it is possible for a second morpholine molecule to displace the trifluoromethyl group under very harsh conditions, though this is generally unlikely.

  • Hydrolysis Products: If there is water in the reaction mixture, the 4-fluoro-3-nitrobenzotrifluoride can hydrolyze to 4-hydroxy-3-nitrobenzotrifluoride. This impurity is often more polar and will have a lower Rf value on TLC.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to produce dimethylamine, which is nucleophilic and can react with the starting material to form a tertiary amine byproduct.

  • Positional Isomers: If the starting material contains isomeric impurities (e.g., 2-fluoro-5-nitrobenzotrifluoride), you will form the corresponding isomeric product, which can be very difficult to separate. Always ensure the regiochemistry of your starting material is correct.

Q5: How can I minimize the formation of these impurities?

A5:

  • Ensure Anhydrous Conditions: Use flame-dried glassware, an inert atmosphere (Nitrogen or Argon), and anhydrous solvents and reagents to prevent hydrolysis.[3]

  • Control Temperature: Avoid excessive temperatures that can cause solvent or product decomposition.[3] If high temperatures are needed, consider using a more stable solvent like DMSO or sulfolane. Microwave irradiation can also be used for rapid, controlled heating, which can sometimes minimize byproduct formation.[3]

  • Optimize Stoichiometry: Use only a slight excess of the nucleophile (morpholine) to reduce the chance of potential di-substitution reactions.

Category 3: Work-up and Purification Challenges

Q6: My product seems difficult to extract from the aqueous layer during work-up. What can I do?

A6: The morpholine moiety can impart some water solubility to the product, especially if the aqueous phase is acidic (forming a protonated, more soluble salt).

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 8-9) by adding a saturated solution of NaHCO₃ or a dilute NaOH solution. This ensures the product is in its neutral, more organic-soluble form.

  • Use a More Polar Extraction Solvent: If dichloromethane or ethyl acetate are inefficient, try using a solvent mixture, such as 10% Isopropanol in Chloroform.

  • Brine Wash: After extraction, washing the combined organic layers with brine (saturated NaCl solution) helps to remove dissolved water and can sometimes break up emulsions.

Q7: The crude product is an oil that won't crystallize, and purification by column chromatography is giving me broad peaks or poor separation. What are my options?

A7:

  • Trituration: If the product is an oil, attempt to induce crystallization by trituration. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) while scratching the side of the flask with a glass rod. Cooling the mixture can also help.

  • Recrystallization: If a solid is obtained, recrystallization is an excellent purification method. A common solvent system is ethanol/water or isopropanol/hexane.

  • Chromatography Optimization: For column chromatography, ensure you are using an appropriate solvent system identified through careful TLC analysis. A gradient elution (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate) often provides better separation than an isocratic (single solvent mixture) elution.

  • Acid/Base Purification: As a last resort, you can sometimes purify amine-containing compounds by dissolving the crude material in an acidic solution, washing with an organic solvent to remove neutral impurities, then basifying the aqueous layer and re-extracting the purified product.

Frequently Asked Questions (FAQs)

FAQ 1: Why is fluorine the best leaving group for this SNAr reaction? In SN2 reactions, it's the worst.

This is a key feature of SNAr. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[3] Fluorine's extreme electronegativity strongly polarizes the C-F bond, making the attached carbon highly electrophilic and accelerating this initial attack.[2][3] The subsequent loss of the fluoride ion to restore aromaticity is a fast step. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[3]

FAQ 2: What is the specific role of the nitro and trifluoromethyl groups?

Both are powerful electron-withdrawing groups. They are essential for activating the aromatic ring towards nucleophilic attack. They do this in two ways:

  • Inductive Effect: They pull electron density through the sigma bonds, making the entire ring more electron-poor.

  • Resonance Effect (for the nitro group): The nitro group, when positioned ortho or para to the leaving group, can directly stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.[1][2] The trifluoromethyl group provides strong inductive withdrawal.

FAQ 3: Can I use other bases besides potassium carbonate or triethylamine?

Yes, other bases can be used, but the choice should be made carefully.

  • Inorganic Bases: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents.

  • Organic Bases: Non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA (N,N-Diisopropylethylamine) can be effective.

  • Strong Bases: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) should be used with caution as they can promote side reactions, including hydrolysis or decomposition, especially at higher temperatures.[5]

FAQ 4: What are the key safety precautions for this synthesis?

  • Reagents: 4-Fluoro-3-nitrobenzotrifluoride is an irritant. Morpholine is corrosive. Handle both with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid contact.

  • Reaction Conditions: If heating the reaction, use a proper heating mantle and condenser to avoid solvent evaporation and pressure buildup.

Data Presentation: Reaction Parameter Summary

ParameterConditionRationale & Potential Impact
Temperature Room Temp to 120 °CLow temp may result in no reaction. High temp accelerates the reaction but may cause decomposition. Optimal range is often 80-100 °C.[3]
Solvent DMSO, DMF, ACNPolar aprotic solvents are required to dissolve reagents and stabilize the charged intermediate without deactivating the nucleophile.[3]
Base K₂CO₃, Cs₂CO₃, Et₃NScavenges the HF byproduct, driving the reaction to completion. Must be anhydrous. Strength and solubility can impact reaction rate.
Concentration 0.1 M - 1.0 MHigher concentrations can increase the reaction rate but may also increase the rate of side reactions.
Atmosphere Air or Inert (N₂/Ar)An inert atmosphere is recommended to prevent side reactions with atmospheric moisture, especially when heating for long periods.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzotrifluoride (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate solvent system. The product spot should appear at a lower Rf than the starting material (4-fluoro-3-nitrobenzotrifluoride). The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into deionized water. Extract the aqueous mixture with ethyl acetate (3 x volume of water).

  • Washing: Combine the organic layers and wash with water, followed by a wash with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from ethanol or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase (Eluent): 4:1 Hexanes:Ethyl Acetate (adjust ratio as needed).

  • Visualization: UV light (254 nm). The aromatic rings of the starting material and product will be UV active.

  • Procedure: Periodically take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate alongside spots of the starting materials. Develop the plate and observe the disappearance of the starting material spot and the appearance of the product spot.

Visualizations

SNAr Reaction Mechanism

Caption: Mechanism of the SNAr reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Yield or No Reaction check_temp Is Temperature Adequate? (>80°C) start_node->check_temp Initial Check check_node check_node action_node action_node result_node result_node action_increase_temp Increase Temperature (80-120°C) & Monitor check_temp->action_increase_temp No check_reagents Are Reagents Pure & Anhydrous? check_temp->check_reagents Yes result_ok Problem Solved action_increase_temp->result_ok Resolved action_verify_reagents Verify Purity (NMR) Use Anhydrous Solvents Use Fresh Base check_reagents->action_verify_reagents No check_base Is Base Choice & Stoichiometry Correct? check_reagents->check_base Yes action_verify_reagents->result_ok Resolved action_optimize_base Use 1.5-2.0 eq. Consider Cs₂CO₃ check_base->action_optimize_base No result_consult Consult Further (Side Reactions?) check_base->result_consult Yes action_optimize_base->result_ok Resolved

Caption: Decision tree for troubleshooting low reaction yield.

References

  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of failed SnAr reactions under same reaction conditions as.... Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Morpholino-3-nitrobenzotrifluoride, 96%. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzotrifluoride. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for high yield and purity.

The core of this synthesis involves the reaction of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with morpholine. The aromatic ring is "activated" by the presence of two strong electron-withdrawing groups (the nitro and trifluoromethyl groups), which facilitates the attack of the nucleophilic morpholine.[3] The reaction typically proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex.[2][4] Understanding the factors that influence the stability of this intermediate is key to optimizing the reaction.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be mindful that excessively high temperatures can lead to side product formation and decomposition.[5]

  • Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentration gradients can form, preventing the reactants from interacting efficiently.

    • Solution: Ensure vigorous stirring throughout the reaction. For viscous reaction mixtures, consider using a mechanical stirrer instead of a magnetic stir bar.

  • Poor Quality Reagents or Solvents: The presence of impurities, especially water, in your starting materials or solvent can significantly impact the reaction. Water can compete with morpholine as a nucleophile and can also affect the solubility of your reactants.

    • Solution: Use freshly distilled or anhydrous grade solvents. Ensure your morpholine and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene are of high purity.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 stoichiometry is theoretically possible, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the amine nucleophile (morpholine) to drive the reaction to completion.[1]

  • Suboptimal Solvent Choice: The choice of solvent plays a critical role in SNAr reactions. The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[6][7][8]

    • Solution: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are generally excellent choices for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.[9] Protic solvents can also be used, but may require a base to deprotonate the morpholine.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting Decision Tree for Low Product Yield.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing a significant amount of impurities. What are these side products and how can I minimize them?

Answer: The formation of side products is a common challenge in organic synthesis. In the case of this compound synthesis, several side reactions can occur.

Potential Side Reactions & Minimization Strategies:

  • Bis-substitution: If your starting material has more than one leaving group, you might observe the substitution of multiple groups. For instance, if you were using a difluoro-substituted starting material, morpholine could potentially displace both fluorine atoms.

    • Solution: Carefully control the stoichiometry of your nucleophile. Using a 1:1 or slightly more than 1 equivalent of morpholine can help to minimize bis-substitution. Running the reaction at a lower temperature can also increase selectivity.

  • Reaction with Solvent: Some solvents, particularly those with nucleophilic functional groups (e.g., alcohols), can compete with your intended nucleophile.

    • Solution: Choose an inert solvent for your reaction. Polar aprotic solvents like DMF, DMSO, or MeCN are generally good choices.

  • Decomposition of Starting Material or Product: At elevated temperatures, the nitro group on the aromatic ring can be susceptible to decomposition, leading to a complex mixture of byproducts.

    • Solution: Avoid excessively high reaction temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed. A temperature screen is a valuable optimization step.

  • Hydrolysis of the Trifluoromethyl Group: While generally stable, under harsh basic conditions and high temperatures, the trifluoromethyl group can be susceptible to hydrolysis.

    • Solution: If a base is required, use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid strong hydroxide bases unless absolutely necessary.

Data on Solvent and Base Effects:

Solvent TypeTypical SolventsRole in SNArPotential Issues
Polar Aprotic DMF, DMSO, MeCNExcellent for stabilizing the Meisenheimer complex and increasing nucleophile reactivity.[9]Can be difficult to remove during workup.
Polar Protic Ethanol, IsopropanolCan solvate both the nucleophile and the intermediate.[6] May require a base.Can act as a competing nucleophile.
Non-Polar Toluene, XyleneGenerally poor solvents for SNAr due to inability to stabilize the charged intermediate.Low reaction rates.
Base TypeTypical BasesRole in SNArPotential Issues
Tertiary Amines Triethylamine (TEA), DIPEAAct as a proton scavenger to neutralize the HF byproduct.Can be nucleophilic at high temperatures.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Heterogeneous base, easy to remove by filtration.Can lead to slower reaction rates.
Hydroxides NaOH, KOHStrong bases, can deprotonate the amine.Can promote hydrolysis and other side reactions.
Issue 3: Difficulty in Product Purification

Question: I've completed the reaction, but I'm struggling to isolate a pure product. What are the best purification methods?

Answer: Purifying your product is a critical final step. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvents: A common and effective solvent system for recrystallizing similar N-substituted morpholine derivatives is a mixture of methanol and water or ethanol and water.[10] You can also try isopropanol or ethyl acetate/hexane mixtures.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a powerful alternative.

    • Eluent System: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running a TLC of your crude product in various solvent mixtures.

    • Procedure: Prepare a slurry of silica gel in your chosen eluent and pack a column. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column. Elute the column with your solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Acid-Base Extraction: Since your product contains a basic morpholine nitrogen, you can use an acid-base extraction to remove non-basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate your product, causing it to move into the aqueous layer. The non-basic impurities will remain in the organic layer. Separate the aqueous layer and then basify it with a base like sodium bicarbonate or sodium hydroxide to deprotonate your product, which should then precipitate out or can be extracted back into an organic solvent.

Purification Method Comparison:

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Scalable, cost-effective, can yield very pure product.Finding a suitable solvent can be challenging.Crystalline solids with moderate to high purity.
Column Chromatography Excellent for separating complex mixtures and closely related compounds.Can be time-consuming and requires large volumes of solvent.Small to medium scale purifications, or when recrystallization fails.
Acid-Base Extraction Good for removing non-basic impurities.May not remove impurities with similar acid-base properties.Crude products with significant non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this reaction? Is it always necessary?

A1: A base is often used in SNAr reactions involving amine nucleophiles to neutralize the acidic byproduct formed (in this case, hydrogen fluoride).[11][12] This prevents the protonation of the morpholine, which would render it non-nucleophilic. Common bases include tertiary amines like triethylamine or inorganic bases like potassium carbonate.[1] While not always strictly necessary, especially if an excess of morpholine is used (as it can act as both a nucleophile and a base), the addition of a non-nucleophilic base can often improve the reaction rate and yield.

Q2: How does the position of the nitro and trifluoromethyl groups affect the reactivity?

A2: The positions of the electron-withdrawing groups are crucial. For an SNAr reaction to be efficient, these groups must be positioned ortho or para to the leaving group (the fluorine atom).[4] This positioning allows for the effective delocalization and stabilization of the negative charge that develops in the Meisenheimer intermediate through resonance.[13] If the electron-withdrawing groups were meta to the leaving group, this resonance stabilization would not be possible, and the reaction would be significantly slower.

Q3: Can I use a different halogen, like chlorine, instead of fluorine as the leaving group?

A3: Yes, other halogens can be used as leaving groups in SNAr reactions. However, the reactivity order for SNAr is typically F > Cl > Br > I.[2] This is counterintuitive to what is observed in SN1 and SN2 reactions and is because the rate-determining step in SNAr is usually the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack.

Q4: What are the key safety precautions I should take when running this reaction?

A4: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Reagent Handling: 1-fluoro-2-nitro-4-(trifluoromethyl)benzene is a skin and eye irritant. Avoid inhalation and contact with skin. Morpholine is also corrosive and should be handled with care.

  • Heating: When heating the reaction, use a heating mantle with a temperature controller and a stir plate. Do not heat a closed system.

Q5: How can I monitor the progress of the reaction?

A5: The most common method for monitoring the progress of this reaction is Thin Layer Chromatography (TLC).

  • Procedure: Spot a small amount of your reaction mixture on a TLC plate alongside your starting material. Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The product should have a different Rf value than the starting material. The disappearance of the starting material spot indicates the completion of the reaction.

  • Visualization: You can visualize the spots on the TLC plate using a UV lamp (as the aromatic rings are UV active) or by staining with a developing agent like potassium permanganate.

For more quantitative analysis, you can take aliquots of the reaction mixture at different time points and analyze them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 1-fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Morpholine

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure:

Caption: General Experimental Workflow for the Synthesis.

Step-by-Step Method:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), your chosen polar aprotic solvent (e.g., DMF, approximately 5-10 mL per gram of starting material), and a base (e.g., triethylamine, 1.2 eq, or potassium carbonate, 1.5 eq).

  • Addition of Nucleophile: Begin stirring the mixture and slowly add morpholine (1.1 eq) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120°C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Characterization

The final product, this compound, is a solid with a reported melting point of 109-111 °C. It can be further characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitro group).

References

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul
  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Semantic Scholar.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Base catalysis of nucleophilic aromatic substitution.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Base Catalysis of the Reaction of Secondary Amines with p-Nitrophenyl Phosphate. Kinetic Evidence for an Addition Intermediate in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Chemistry Stack Exchange.
  • Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.
  • Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions. Benchchem.
  • Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.
  • 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine. Sigma-Aldrich.

Sources

Technical Support Center: Purification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and morpholine. Based on this reaction, the most probable impurities are:

  • Unreacted Starting Materials: Residual 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and morpholine.

  • Di-substituted Byproduct: Formation of a di-substituted product where a second morpholine molecule displaces another group on the aromatic ring, although this is less likely under controlled conditions.

  • Positional Isomers: Depending on the purity of the starting materials, isomers of the nitro- and trifluoromethyl- substituted benzene ring may be present and react to form isomeric impurities.

  • Solvent and Base Residues: Residual reaction solvents (e.g., DMF, DMSO) and bases (e.g., triethylamine, potassium carbonate).

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: My crude product is an oil and won't solidify. What should I do?

This is a common issue often referred to as "oiling out." It can be caused by several factors:

  • High Impurity Levels: Significant amounts of unreacted starting materials or solvent residues can lower the melting point of the mixture, preventing crystallization.

  • Supersaturation: The solution may be too concentrated, causing the compound to separate as a liquid phase instead of forming a crystalline lattice.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal structure.

To address this, try the following:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of a suitable solvent to reduce the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to induce crystal nucleation.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to initiate crystallization.

If these methods fail, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Q3: I'm seeing multiple spots on my TLC after purification. What are my next steps?

If thin-layer chromatography (TLC) indicates the presence of impurities after a purification attempt, consider the following:

  • Re-evaluate your purification method: If you performed a recrystallization, the chosen solvent system may not be optimal for separating the specific impurities present. If you used column chromatography, the eluent polarity may need to be adjusted for better separation.

  • Consider a different technique: If recrystallization failed, column chromatography might be more effective, and vice-versa. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be required.

  • Characterize the impurities: If possible, try to isolate and identify the major impurities (e.g., by NMR or Mass Spectrometry). Knowing what you are trying to remove will help in selecting the most appropriate purification strategy.

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, success depends on the careful selection of a solvent or solvent system.

Problem 1: Poor Crystal Yield

Possible Cause Solution Expert Insight
Compound is too soluble in the chosen solvent at room temperature. Select a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. Alternatively, use a co-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).A good starting point for solvent screening is to test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, and toluene, or mixtures like ethanol/water and ethyl acetate/hexane.
Too much solvent was used. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.The goal is to create a saturated solution at the boiling point of the solvent, which will become supersaturated upon cooling, leading to crystallization.
Premature crystallization during hot filtration. Pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent to ensure the compound remains dissolved.This is particularly important when dealing with compounds that have a steep solubility curve.

Problem 2: No Crystals Form Upon Cooling

Possible Cause Solution Expert Insight
Solution is not sufficiently supersaturated. Evaporate some of the solvent to increase the concentration. Alternatively, add an anti-solvent dropwise to the solution until it becomes slightly turbid, then warm to re-dissolve and cool slowly.The point of slight turbidity is the saturation point at that temperature. Adding a little more of the "good" solvent to clarify the solution before cooling will bring it into the metastable zone, which is ideal for crystal growth.
Inhibition of nucleation. Scratch the inner surface of the flask with a glass rod. Add a seed crystal of the pure compound.Mechanical agitation or providing a surface for nucleation can overcome the energy barrier for crystal formation.
Compound has oiled out. Re-heat the solution to dissolve the oil, add more solvent, and cool very slowly. Consider using a different solvent system.Oiling out is a sign that the compound's solubility is too high in the chosen solvent at its melting point.
Flash Column Chromatography Troubleshooting

Flash column chromatography is a rapid and effective method for separating components of a mixture.

Problem 1: Poor Separation of Compound from Impurities

Possible Cause Solution Expert Insight
Inappropriate mobile phase polarity. Optimize the eluent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for good separation.[1] If the spots are too close, try a less polar solvent system to increase the separation.A common starting point for polar nitroaromatic compounds is a mixture of hexane and ethyl acetate. The polarity can be fine-tuned by adjusting the ratio of these two solvents. For more polar compounds, dichloromethane/methanol might be a suitable alternative.[2]
Column overloading. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a silica gel to crude sample ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation.[3]Overloading the column leads to broad, overlapping bands, which significantly reduces the resolution.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for achieving good separation.Tapping the column gently while packing can help settle the silica gel and create a more uniform bed.

Problem 2: Compound Does Not Elute from the Column

Possible Cause Solution Expert Insight
Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.A step-gradient or a linear gradient can be employed. Gradient elution is particularly useful for separating mixtures with components of widely differing polarities.
Compound is strongly adsorbed to the silica gel. If the compound is basic, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to reduce tailing and improve elution.The morpholine nitrogen in the target compound is basic and can interact strongly with the acidic silica gel surface.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent system should be determined through small-scale screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold, and ideally, the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a general procedure for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system using TLC. The goal is to achieve an Rf value of ~0.3 for the target compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Allow the silica to settle into a uniform bed and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a more volatile solvent in which the compound is soluble). Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a flow rate of approximately 2 inches/minute.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A C18 column is typically suitable for this type of compound.

Illustrative HPLC Conditions:

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the percentage of B over time.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL

This method should be validated for linearity, accuracy, and precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are powerful tools for confirming the structure and assessing the purity of the final product. The spectra should be clean, with sharp signals corresponding to the expected structure and minimal to no signals from impurities. For a similar compound, 4-(2-fluoro-4-nitrophenyl)morpholine, the following characteristic shifts were observed in CDCl3, which can be used as a reference[4]:

  • 1H NMR: Aromatic protons will appear in the downfield region (typically > 7.0 ppm). The morpholine protons adjacent to the oxygen will be downfield from those adjacent to the nitrogen. Expect multiplets for the morpholine protons around 3.3-3.9 ppm.[4]

  • 13C NMR: Aromatic carbons will be in the 110-160 ppm range. The morpholine carbons adjacent to oxygen will be around 67 ppm, and those adjacent to nitrogen will be around 50 ppm.[4]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity Recryst Recrystallization TLC->Recryst High Purity & Crystalline Column Column Chromatography TLC->Column Low Purity or Oily Pure Pure Product Recryst->Pure Successful Column->Pure Successful Analysis Purity Analysis (HPLC, NMR) Pure->Analysis Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Yield Good Yield? Crystals->Yield Yes OilingOut Oils Out? Crystals->OilingOut No Pure Pure Product Yield->Pure Yes Concentrate Concentrate Solution Yield->Concentrate No NoCrystals No Crystals? OilingOut->NoCrystals No Reheat Reheat, Add Solvent, Cool Slowly OilingOut->Reheat Yes Induce Scratch/Seed/Concentrate NoCrystals->Induce Yes Concentrate->Cool Reheat->Cool Induce->Cool

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

  • Organic Spectroscopy International. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. We will explore the underlying chemical principles governing its solubility and provide practical, step-by-step guidance to overcome these issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound arises from the interplay of its structural components. The molecule possesses a significant lipophilic (fat-loving) character, which is a common challenge for many drug candidates.[1][2]

  • Trifluoromethyl (-CF3) Group: This group is strongly electron-withdrawing and highly lipophilic. It is often incorporated into drug candidates to enhance metabolic stability and binding affinity, but it significantly reduces water solubility.[3][4]

  • Phenyl Ring: The aromatic phenyl ring is inherently hydrophobic.

  • Nitro (-NO2) Group: The nitro group adds to the non-polar nature of the aromatic system.

While these features decrease aqueous solubility, the morpholine ring offers a key opportunity for solubility enhancement. The nitrogen atom in the morpholine ring is a weak base.[5] This means it can accept a proton (become protonated) in acidic conditions. This protonation imparts a positive charge on the molecule, creating the more soluble morpholinium salt, which dramatically improves its interaction with polar water molecules.[6][7]

Q2: What are the initial steps I should take to assess the solubility of my compound?

A2: A systematic, preliminary solubility assessment is the foundation for developing a successful formulation strategy.[1] This involves testing the compound's solubility in a range of relevant solvents and buffers.

Protocol: Preliminary Solubility Screening

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, clear glass vials.

  • Solvent Addition: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent. Start with common organic solvents and aqueous buffers.

  • Mixing: Vigorously vortex each vial for 1-2 minutes. Use a bath sonicator for 5-10 minutes if the solid does not dissolve with vortexing.

  • Observation: Visually inspect each vial for undissolved solid particles. Hold the vial against a light and dark background to be certain.

  • Quantification (Optional but Recommended): If a solvent appears to have fully dissolved the compound, you can continue to add small, known amounts of the solid until saturation is reached (a persistent solid is observed). This provides a semi-quantitative solubility value.

  • Verification: For critical experiments, the concentration of the supernatant should be confirmed using an analytical method like HPLC-UV to ensure you have an accurate measure of solubility.[8][9]

Table 1: Example Solubility Screening Log

Solvent/BufferTemperature (°C)Visual Observation (e.g., Insoluble, Sparingly Soluble, Soluble)Approximate Solubility (mg/mL)
Deionized Water25Insoluble< 0.1
PBS (pH 7.4)25Insoluble< 0.1
Citrate Buffer (pH 3.0)25Sparingly Soluble~0.5 - 1.0
Dichloromethane25Soluble> 20
Chloroform25Soluble> 20
DMSO25Soluble> 50
Ethanol25Sparingly Soluble~1 - 5

Note: The values in this table are illustrative. You must determine these experimentally for your specific batch of the compound.

Q3: How can I leverage pH to improve the solubility of this compound?

A3: As mentioned in A1, the basic nitrogen in the morpholine ring is the key. By lowering the pH of your aqueous solution, you can protonate this nitrogen, significantly increasing the compound's solubility. Most drug molecules are weak acids or bases, and pH modification is a primary strategy to enhance solubility.[10][11]

The morpholine moiety generally has a pKa value that makes it amenable to protonation in physiologically relevant acidic environments.[5] This makes pH adjustment a powerful first-line strategy.

Workflow: pH-Dependent Solubility Enhancement

Below is a decision-making workflow for utilizing pH to improve solubility.

cluster_0 pH Adjustment Workflow A Start: Compound precipitates in neutral aqueous buffer (e.g., PBS pH 7.4) B Is your final application compatible with a lower pH? A->B C Yes B->C Yes D No B->D No E Prepare a series of acidic buffers (e.g., Citrate, Acetate) from pH 6.0 down to pH 3.0 C->E K Consider alternative strategies: Co-solvents or Surfactants (See Q4 & Q5) D->K F Determine solubility at each pH. Does solubility increase to the desired concentration? E->F G Yes F->G Yes H No / Precipitation Still Occurs F->H No I Success: Use the lowest pH buffer that provides adequate solubility and is compatible with your assay. G->I J Consider alternative strategies: Co-solvents or Surfactants (See Q4 & Q5) H->J

Caption: Decision workflow for using pH to enhance solubility.

Q4: What organic co-solvents are recommended, and what are the best practices for their use?

A4: When pH modification is insufficient or incompatible with your experimental system, using a water-miscible organic co-solvent is the next logical step.[10][12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve.[12]

Common Co-solvents for Preclinical Research:

Co-solventAdvantagesDisadvantagesTypical Starting Stock Conc.
DMSO (Dimethyl Sulfoxide)Excellent solubilizing power for many compounds.Can be toxic to cells at >0.5-1% v/v; risk of precipitation upon aqueous dilution.10-50 mM
Ethanol Less toxic than DMSO; commonly used in formulations.Less powerful solubilizer than DMSO; can affect protein structure.10-20 mM
Acetonitrile Good solubilizing power; volatile.Can be toxic; may interfere with certain biological assays.10-20 mM
PEG 400 (Polyethylene Glycol)Low toxicity; often used in in vivo formulations.Viscous; may not be suitable for all in vitro applications.Varies widely

Best Practices Protocol: Preparing a Co-solvent Stock Solution

  • Safety First: Handle all organic solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile, appropriate vial (e.g., glass or polypropylene).

  • Add Co-solvent: Add the calculated volume of the chosen co-solvent (e.g., DMSO) to achieve your target stock concentration (e.g., 20 mM).

  • Promote Dissolution: Vortex the vial for 2-3 minutes. If necessary, use a sonicator or gently warm the solution (e.g., to 37°C) to aid dissolution. Ensure the compound is fully dissolved with no visible particulates.

  • Storage: Store the stock solution as recommended for the compound's stability, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Q5: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What can I do?

A5: This is a very common and frustrating problem known as "precipitation upon dilution." It occurs because the compound is highly soluble in the neat organic solvent but crashes out when the solution is diluted into the aqueous buffer, where its solubility is much lower.

Troubleshooting Workflow: Preventing Precipitation Upon Dilution

cluster_1 Troubleshooting Precipitation Upon Dilution Start Start: Compound precipitates when adding DMSO stock to aqueous buffer Step1 Decrease Final Co-solvent %: Is your final co-solvent concentration as low as possible (e.g., <1% DMSO)? Start->Step1 Decision1 Can it be lowered? Step1->Decision1 Action1 Lower the final co-solvent % by using a more concentrated stock or a larger final volume. Decision1->Action1 Yes Step2 Add a Surfactant: Incorporate a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80 or Pluronic® F-68) into your final aqueous buffer. Decision1->Step2 No Action1->Step2 Step3 Modify Dilution Technique: Add the DMSO stock to the buffer (not buffer to stock) while vortexing to ensure rapid mixing. Step2->Step3 Step4 Use pH Modification: Combine co-solvent use with a lower pH buffer if your experiment allows (See Q3). Step3->Step4 End Success: A stable, clear solution is achieved at the target concentration. Step4->End

Caption: A systematic workflow to address compound precipitation.

Surfactants like Tween® 80 can help keep the compound in solution by forming micelles that encapsulate the hydrophobic molecule.[10] This is a widely used strategy in both in vitro and in vivo formulation development.

Q6: Are there more advanced formulation strategies for in vivo studies?

A6: Yes. For preclinical in vivo studies where higher doses and sustained exposure are often required, more advanced formulation strategies may be necessary. These move beyond simple co-solvent systems.

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the compound in a mixture of oils, surfactants, and co-solvents.[1][14] When this mixture encounters the aqueous environment of the gut, it spontaneously forms a fine emulsion, which enhances the absorption of poorly soluble drugs.[14]

  • Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[1][15] This amorphous form has a transiently higher solubility than the stable crystalline form, which can significantly improve bioavailability. Techniques like spray drying or hot-melt extrusion are used to create ASDs.[2]

  • Particle Size Reduction (Nanonization): Decreasing the particle size of the drug increases its surface-area-to-volume ratio.[10][15] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate, which can improve absorption for dissolution rate-limited compounds.[15]

Selection of these advanced strategies depends heavily on the compound's physicochemical properties, the required dose, and the intended route of administration.[15][16]

References
  • Bouling Chemical Co., Limited. (n.d.). This compound China Supplier | CAS 153033-98-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • Lin, W., et al. (2015). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports. Available at: [Link]

  • Ilaš, J., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. Available at: [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available at: [Link]

  • Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Lin, W., et al. (2015). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports. Available at: [Link]

  • Velasco, D., et al. (2017). pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen. Polymer Chemistry. Available at: [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved from [Link]

  • MDPI. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This document is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting this specific nucleophilic aromatic substitution (SNAr) reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate, identify, and resolve common challenges. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the issues you may encounter at the bench.

Part 1: Foundational Reaction Pathway

Before troubleshooting, it is essential to understand the core reaction mechanism. The synthesis of this compound is a classic SNAr reaction. The electron-withdrawing properties of the nitro (-NO2) and trifluoromethyl (-CF3) groups strongly activate the aromatic ring for nucleophilic attack by morpholine. The reaction typically proceeds by displacing a leaving group (commonly a halogen, such as chlorine) ortho to the nitro group.

Diagram 1: General SNAr Pathway Below is a diagram illustrating the accepted mechanism, which proceeds through a resonance-stabilized Meisenheimer complex intermediate.

Caption: The reaction proceeds via nucleophilic attack, formation of a stable Meisenheimer complex, and subsequent elimination of the chloride leaving group.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues and questions that arise during the synthesis, focusing on the identification and mitigation of side products.

Question 1: My NMR analysis shows an unexpected isomer. What is it and why did it form?

Answer: The most probable isomeric impurity is 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine . This side product arises from the nucleophilic attack of morpholine at the carbon bearing the trifluoromethyl group, displacing it instead of the intended halogen.

Causality: While the nitro group strongly activates the ortho and para positions, the trifluoromethyl group also serves as an activating group, albeit a weaker one. The formation of this isomer is less common but can be promoted by specific conditions:

  • High Temperatures: Elevated temperatures (>120 °C) can provide the necessary activation energy to overcome the higher barrier for CF3 displacement.

  • Strongly Basic Conditions: The use of very strong, non-nucleophilic bases can sometimes favor alternative pathways.

  • Leaving Group: While chlorine is a common leaving group, if a substrate with a fluoride at position 1 (1-fluoro-2-nitro-4-(trifluoromethyl)benzene) is used, the relative reactivity can shift, as C-F bonds are strong, potentially making the C-CF3 bond competitive for cleavage under harsh conditions.

Mitigation Strategy:

  • Strict Temperature Control: Maintain the reaction temperature within the recommended range for your specific substrate and solvent system (typically 80-100 °C).

  • Choice of Base: Use a mild base like potassium carbonate (K2CO3) or a tertiary amine (e.g., triethylamine) that is sufficient to scavenge the generated acid (HCl) without promoting side reactions. An excess of morpholine can also serve as the base.

  • Solvent Selection: Aprotic polar solvents like DMSO, DMF, or NMP are standard and generally favor the desired SNAr pathway by stabilizing the charged intermediate.

Question 2: I've isolated a side product that is much lighter in color than my yellow product and gives a different mass spec signal. What could it be?

Answer: You have likely formed 4-[2-Amino-4-(trifluoromethyl)phenyl]morpholine . This compound results from the unintended reduction of the nitro group (-NO2) to an amino group (-NH2).

Causality: The nitro group is susceptible to reduction under various conditions, some of which can be inadvertently created during the SNAr reaction or workup.

  • Metal Contaminants: Trace metal impurities (e.g., iron, palladium, zinc) from reagents, spatulas, or the reaction vessel can catalyze the reduction, especially if a hydrogen source is present.

  • Reducing Agents: If the reaction is part of a multi-step synthesis, carryover of reducing agents from a previous step (e.g., NaBH4, H2/Pd) can be a cause.

  • Excess Morpholine at High Temperatures: Under forcing conditions, morpholine itself can act as a mild reducing agent, though this is less common.

Mitigation Strategy:

  • Vessel Purity: Ensure your reaction glassware is scrupulously clean. Avoid using metal spatulas for transferring reagents if catalytic reduction is a concern.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent certain oxidative side reactions, but its primary benefit here is ensuring no catalytic hydrogenation from an atmospheric source if a catalyst is present.

  • Purification: This side product often has a significantly different polarity from the desired nitro compound. It can typically be separated effectively using column chromatography on silica gel.

Question 3: My reaction yield is low, and I've identified 2-nitro-4-(trifluoromethyl)phenol in my crude mixture. How did this form?

Answer: The presence of 2-nitro-4-(trifluoromethyl)phenol indicates a competing hydrolysis reaction where water acts as a nucleophile instead of morpholine, displacing the chloride.

Causality: Water is a competing nucleophile, and its presence can lead to the formation of the corresponding phenol.

  • Wet Solvents/Reagents: The most common cause is the use of solvents (like DMF or DMSO) or reagents (morpholine, base) that have not been properly dried. Commercial-grade solvents can contain significant amounts of water.

  • Atmospheric Moisture: Running the reaction open to the air in a humid environment can introduce sufficient water to cause this side reaction, especially during long reaction times at elevated temperatures.

Mitigation Strategy:

  • Use Anhydrous Conditions: Employ properly dried solvents. If using solvents from a bottle that has been opened multiple times, consider using fresh or redistilled solvent. Molecular sieves can be added to the reaction to scavenge trace amounts of water.

  • Inert Atmosphere: Performing the reaction under a dry, inert atmosphere (N2 or Ar) will prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Stoichiometry: Using a slight excess of morpholine can help it outcompete the trace water for reaction with the electrophilic starting material.

Diagram 2: Competing Reaction Pathways This diagram illustrates the main reaction pathway versus the common side reactions discussed.

Competing_Pathways cluster_main Main SNAr Pathway cluster_side Side Reactions Start 1-Chloro-2-nitro-4- (trifluoromethyl)benzene Product Desired Product: 4-[2-Nitro-4-(trifluoromethyl) -phenyl]morpholine Start->Product Desired Reaction Side_Phenol Side Product: 2-Nitro-4-(trifluoromethyl)phenol Start->Side_Phenol Hydrolysis Morpholine Morpholine (Nucleophile) Water Water (Impurity) Reducer Reducing Conditions Side_Amino Side Product: 4-[2-Amino-4-(trifluoromethyl) -phenyl]morpholine Product->Side_Amino Nitro Reduction

Caption: Visualization of the desired synthesis pathway competing with hydrolysis and nitro-reduction side reactions.

Part 3: Experimental Protocol & Data Summary

Reference Protocol for Minimizing Side Products

This protocol incorporates the mitigation strategies discussed above.

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Drying tube or Nitrogen/Argon line

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (or connect to an inert gas line).

  • Reagent Addition: To the flask, add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene, anhydrous DMF (e.g., 5 mL per 1 mmol of substrate), and anhydrous potassium carbonate.

  • Nucleophile Addition: Add morpholine to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 85-90 °C using an oil bath. Monitor the reaction progress by TLC or LC-MS (A typical reaction time is 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

Table 1: Summary of Common Side Products and Identification
Side Product NameChemical StructureCommon Cause(s)Key Analytical Signature (vs. Product)
4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine High reaction temperatureDifferent aromatic splitting pattern in ¹H NMR
4-[2-Amino-4-(trifluoromethyl)phenyl]morpholine Trace metal catalysts; reducing contaminantsMass spec shows M-30 (loss of NO vs NH2); loss of yellow color
2-Nitro-4-(trifluoromethyl)phenol Presence of water in reagents/solventsAcidic proton signal in ¹H NMR; different retention time in LC

References

  • Nucleophilic Aromatic Substitution. Organic Chemistry, 2nd Ed. Clayden, J., Greeves, N., & Warren, S. Oxford University Press, 2012. [Link]

  • Synthesis of 4-(2-Nitro-4-trifluoromethylphenyl)morpholine. U.S. Patent No. US20030134848A1. This patent describes a representative synthesis procedure for the target molecule and related analogs, providing a practical example of reaction conditions.
  • The Meisenheimer complex. IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

Improving the yield of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in various research and development applications, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. Achieving a high yield of a pure product requires careful control over reaction parameters and a clear understanding of the underlying mechanism. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in optimizing their synthetic protocols.

As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to address the common challenges encountered during this synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield

Low conversion of starting material is the most frequent challenge. The root cause often lies in suboptimal reaction conditions or reagent quality.

Q: My reaction has stalled, or the yield is significantly lower than expected. How can I improve it?

A: A low yield can stem from several factors. Let's diagnose the potential causes systematically.

  • Cause A: Insufficient Reaction Rate The SNAr reaction rate is highly sensitive to temperature, solvent, and the nature of the base.

    • Solution 1: Optimize Temperature. The reaction between an activated aryl halide and morpholine typically requires heating. If you are running the reaction at room temperature or a moderate temperature, consider a stepwise increase. A temperature range of 80-120°C is common for these types of substitutions.[1] However, be aware that excessively high temperatures can lead to solvent decomposition (especially with DMF) or side-product formation.[2]

    • Solution 2: Evaluate Your Solvent. Polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile are essential as they solvate the cation of the base while leaving the nucleophile (morpholine) relatively free and highly reactive.[1][3] If your yield is low in acetonitrile, switching to a more polar solvent like DMSO can significantly accelerate the reaction.

    • Solution 3: Re-evaluate Your Base. A base is required to neutralize the hydrohalic acid (e.g., HF or HCl) formed during the reaction. Common inorganic bases like potassium carbonate (K₂CO₃) are effective, but their solubility can be a limiting factor. Using cesium carbonate (Cs₂CO₃), which is more soluble in organic solvents, can increase the reaction rate.[2] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also viable options.[1]

  • Cause B: Reduced Nucleophilicity or Reagent Purity The potency of your nucleophile and the purity of all reagents are critical.

    • Solution 1: Use a Slight Excess of Morpholine. Driving the equilibrium towards the product can be achieved by using a slight excess (1.1–1.5 equivalents) of morpholine.

    • Solution 2: Ensure Anhydrous Conditions. Water can protonate the morpholine, reducing its nucleophilicity.[4] Ensure that your solvent and reagents are dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Solution 3: Verify Reagent Purity. Use freshly opened or properly stored morpholine. Over time, it can absorb water and carbon dioxide from the atmosphere or oxidize. Verify the purity of your aryl halide starting material.

Below is a workflow to systematically troubleshoot low yield issues.

LowYield_Troubleshooting start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents optimize_temp Increase Temperature? (e.g., 80-120°C) check_conditions->optimize_temp use_excess_nuc Use Excess Morpholine? (1.1-1.5 eq.) check_reagents->use_excess_nuc optimize_solvent Switch to More Polar Solvent? (e.g., DMSO) optimize_temp->optimize_solvent No success Yield Improved optimize_temp->success Yes optimize_base Use Stronger/More Soluble Base? (e.g., Cs₂CO₃) optimize_solvent->optimize_base No optimize_solvent->success Yes optimize_base->success Yes ensure_anhydrous Ensure Anhydrous Conditions? use_excess_nuc->ensure_anhydrous No use_excess_nuc->success Yes verify_purity Verify Purity of Starting Materials? ensure_anhydrous->verify_purity No ensure_anhydrous->success Yes verify_purity->success Yes

Caption: Troubleshooting workflow for low product yield.

Problem 2: Significant Side Product Formation

The presence of impurities complicates purification and reduces the overall yield.

Q: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these and how can I prevent them?

A: Side reactions in SNAr chemistry are often predictable and can be minimized with careful control.

  • Cause A: Di-substitution If your starting material is a di-halogenated arene (e.g., 1,2-difluoro-4-nitrobenzene), a potential side product is the di-morpholino substituted compound. While the target compound's precursor is typically 1-halo-2-nitro-4-(trifluoromethyl)benzene, this is a crucial consideration in analogous syntheses.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of aryl halide to morpholine of approximately 1:1.1. Adding the morpholine slowly to the reaction mixture can also help minimize the formation of the di-substituted product.

  • Cause B: Hydrolysis of Trifluoromethyl Group or Reaction with Nitro Group Under harsh basic conditions and high temperatures, the trifluoromethyl group can be susceptible to hydrolysis. Similarly, strong nucleophiles can sometimes interact with the nitro group.

    • Solution: Avoid excessively strong bases (e.g., hydroxides) and prolonged reaction times at very high temperatures (>150°C). Stick to carbonate bases or tertiary amines which are strong enough to scavenge acid but mild enough to avoid degrading the functional groups.

  • Cause C: Solvent Participation Solvents like DMF can decompose at high temperatures in the presence of a base, forming dimethylamine, which can act as a competing nucleophile.

    • Solution: If you suspect solvent decomposition, switch to a more robust polar aprotic solvent such as DMSO or NMP.[2]

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging. The target compound, this compound, is a solid with a reported melting point of 109-111°C. If you obtain an oil or an impure solid, consider the following.

Q: My crude product is an oil or fails to crystallize properly. What is the best purification strategy?

A: An effective purification strategy begins with a proper workup.

  • Step 1: Aqueous Workup. After the reaction is complete, cool the mixture and pour it into a large volume of cold water. This will precipitate the crude product and dissolve the inorganic base and any excess morpholine hydrochloride salt.

  • Step 2: Extraction. If the product does not precipitate cleanly, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with water and then brine to remove residual water-soluble impurities.

  • Step 3: Purification.

    • Solution 1: Recrystallization. This is the most efficient method for purifying a solid product. Suitable solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[5][6] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

    • Solution 2: Column Chromatography. If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexanes is a good starting point for the eluent system.[2]

Purification MethodTypical Solvent SystemPurity AchievedNotes
Recrystallization Ethanol or Isopropanol/Water>98%Most cost-effective and scalable method for crystalline solids.[5][6]
Column Chromatography Ethyl Acetate/Hexanes>99%Effective for removing closely related impurities but less scalable.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A: This is a Nucleophilic Aromatic Substitution (SNAr) reaction. The mechanism involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of morpholine (the nucleophile) attacks the carbon atom bearing the leaving group (e.g., Fluorine or Chlorine). This attack is facilitated by the strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups, which stabilize the resulting negative charge. This forms a resonance-stabilized intermediate called a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide leaving group.

Caption: Simplified SNAr reaction mechanism.

Q2: Which halogen is the better leaving group for this SNAr reaction: Fluorine or Chlorine?

A: For SNAr reactions, fluoride is generally a better leaving group than chloride. This is counterintuitive compared to SN1 and SN2 reactions. The reason is that the first step, the nucleophilic attack, is the rate-determining step. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to attack by the nucleophile.

Q3: Can a phase-transfer catalyst (PTC) improve the reaction?

A: While this reaction is typically run in a single phase (a polar aprotic solvent), a phase-transfer catalyst (PTC) could be beneficial under certain conditions. A PTC, such as a quaternary ammonium salt, facilitates the transfer of a reactant from one phase to another where the reaction occurs.[7] For instance, if you were using a less soluble inorganic base (like K₂CO₃) in a less polar solvent, a PTC could help by bringing the carbonate anion into the organic phase.[3][8] However, in a well-solvating solvent like DMSO, a PTC is generally not necessary.

Q4: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting aryl halide, morpholine, and the reaction mixture. The product should have an Rf value between that of the starting materials. The disappearance of the limiting reagent (the aryl halide) indicates the reaction is complete. For more precise monitoring, LC-MS can be used.

Experimental Protocol Example

This protocol is a generalized starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Synthesis of this compound

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (approx. 5-10 mL per gram of aryl halide). Add potassium carbonate (K₂CO₃, 1.5 eq) followed by morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 90°C and stir for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 25% ethyl acetate in hexanes) until the starting aryl fluoride spot has been consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (approx. 10 times the volume of the DMSO). A yellow solid should precipitate.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove any remaining DMSO and inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. If necessary, recrystallize from hot ethanol to obtain the pure product as a yellow crystalline solid.

References

  • MDPI. (n.d.). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. Retrieved from [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts: A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Retrieved from [Link]

  • Angene Chemical. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]

  • Google Patents. (2021). Method for purifying cis-2, 6-dimethyl morpholine.

Sources

Technical Support Center: Recrystallization of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This document provides in-depth guidance, troubleshooting protocols, and frequently asked questions to assist researchers, chemists, and drug development professionals in obtaining high-purity crystalline material. The protocols and advice provided herein are grounded in established principles of physical organic chemistry and extensive laboratory experience.

Introduction

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is the primary method for purifying this solid compound, leveraging differences in solubility between the target compound and its impurities.[1] This guide is designed to navigate the nuances of this process, ensuring a high-yield, high-purity outcome. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring significantly influences the compound's solubility and crystalline nature.[2]

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallization?

The choice of solvent is the most critical factor in a successful recrystallization.[3] The ideal solvent should exhibit the following properties:

  • High solubility for this compound at elevated temperatures (near the solvent's boiling point).

  • Low solubility for the compound at low temperatures (e.g., 0-4 °C).

  • It should either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • It must not react with the compound.

  • It should be volatile enough to be easily removed from the crystals.

Given the structure of this compound, which contains a polar morpholine ring and a non-polar trifluoromethylphenyl group, solvents of intermediate polarity are often a good starting point. The compound has low solubility in water but is soluble in common organic solvents like dichloromethane and chloroform.[4]

Recommended Screening Protocol:

  • Place approximately 20-30 mg of your crude material into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the solid readily.

  • If the solid is insoluble at room temperature, heat the mixture gently. The ideal solvent will fully dissolve the solid at a higher temperature.[3]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a suitable solvent.

Solvent Class Examples Expected Behavior & Rationale
Alcohols Ethanol, IsopropanolOften a good choice. The polarity can be fine-tuned by adding water as an anti-solvent (solvent pair).
Esters Ethyl AcetateMay dissolve the compound at room temperature, potentially leading to lower yields. Best for moderately pure starting material.
Aromatic Hydrocarbons TolueneThe aromatic nature may lead to good solubility when hot, but the non-polar character could cause "oiling out."
Alkanes Heptane, HexaneLikely to be a poor solvent (insoluble even when hot). Best used as an anti-solvent in a solvent-pair system (e.g., with Toluene or Ethyl Acetate).
Ketones AcetoneOften too strong a solvent, leading to difficulty in recovering the product.
Q2: What are the likely impurities in my crude sample?

Impurities typically originate from the synthesis process. For compounds like this, often prepared via Nucleophilic Aromatic Substitution (SNAr), common impurities include:

  • Unreacted Starting Materials: e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene or morpholine.

  • By-products: Positional isomers or products from side reactions.

  • Colored Impurities: Nitroaromatic compounds are frequently contaminated with colored by-products.[5] These are often highly polar and can sometimes be removed with an activated charcoal treatment.

Q3: How can I assess the purity of my final product?

A successful recrystallization results in a product with improved purity, which can be verified by several methods:

  • Melting Point Analysis: A pure compound will have a sharp and elevated melting point range compared to the crude material.[6] An isomer, 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine, has a reported melting point of 109-111 °C. Your purified product should exhibit a narrow range (e.g., < 2 °C).

  • Thin-Layer Chromatography (TLC): The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity.[7]

Detailed Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of this compound.

Step 1: Dissolution
  • Place the crude solid in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[3]

  • Add a boiling stick or magnetic stir bar.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate.

  • Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[1] Be patient, as dissolution may be slow. If a small amount of material remains insoluble even after adding a significant amount of solvent, it is likely an insoluble impurity.[8]

Step 2: Hot Filtration (Optional)
  • This step is necessary only if insoluble impurities or colored impurities (requiring charcoal treatment) are present.

  • Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on the hotplate.

  • Place a fluted filter paper in the warm funnel.

  • Pour the hot solution through the filter paper in small batches to prevent premature crystallization in the funnel.[8]

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 3: Crystallization
  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling (shock cooling) can lead to the formation of small, impure crystals or a precipitate.[6]

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[3][8]

Step 4: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1] Using solvent that is not chilled will redissolve some of your product.[1]

  • Continue to draw air through the crystals for several minutes to facilitate drying.

  • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Diagram: Standard Recrystallization Workflow

G A Start with Crude Solid B Dissolve in Minimum Amount of Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Present) B->C optional D Allow Solution to Cool Slowly B->D C->D E Induce Crystallization (If Necessary) D->E if no crystals F Cool in Ice Bath to Maximize Yield D->F E->F G Isolate Crystals via Vacuum Filtration F->G H Wash with Minimal Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Crystalline Product I->J

Caption: General workflow for the recrystallization process.

Troubleshooting Guide

Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?

This is a common issue that can arise from two primary causes: using too much solvent or supersaturation.[1][9]

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The tiny scratches provide a rough surface for nucleation to begin.[1]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[1]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[9] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.

Q: My compound has separated as an oil, not crystals. How can I fix this?

"Oiling out" occurs when the solid separates from the solution as a liquid.[8] This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too quickly.[9] An oil is undesirable because it can trap impurities.

Solutions:

  • Re-dissolve and Slow Down: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (1-5%) of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.[9]

  • Ensure Very Slow Cooling: Allow the flask to cool as slowly as possible. You can insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually with the plate.[9]

  • Change Solvents: If oiling out persists, the chosen solvent is likely unsuitable. Re-attempt the recrystallization with a different solvent or a solvent pair.

Diagram: Troubleshooting Decision Tree

G Start Solution Cooled Q1 Crystals Formed? Start->Q1 Success Proceed to Filtration Q1->Success Yes Q3 Did an Oil Form? Q1->Q3 No Trouble No Crystals or Oil Formed Action1 Induce Crystallization: - Scratch inner wall - Add a seed crystal Trouble->Action1 Q2 Did Crystals Form? Action1->Q2 Q2->Success Yes Action2 Reduce Solvent Volume: - Boil off excess solvent - Re-cool slowly Q2->Action2 No Q3->Trouble No Action3 Fix Oiling Out: - Re-heat to dissolve - Add small amount of solvent - Cool VERY slowly Q3->Action3 Yes

Sources

Technical Support Center: A Guide to the Column Chromatography Purification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and effectively purify this compound using column chromatography. Here, we will delve into the practical and theoretical considerations for achieving high purity and yield, troubleshoot common issues, and provide a detailed experimental protocol.

Introduction: The Chemistry of Purifying this compound

This compound is a substituted N-aryl morpholine, a class of compounds recognized as privileged scaffolds in medicinal chemistry.[1] The purification of this specific molecule by column chromatography requires careful consideration of its structural features: the basic morpholine nitrogen, the polar nitro group, and the electron-withdrawing trifluoromethyl group. These characteristics dictate the compound's interaction with the stationary and mobile phases.

The basicity of the morpholine moiety can lead to strong interactions with the acidic silanol groups on the surface of silica gel, potentially causing peak tailing and poor recovery.[2] The nitro and trifluoromethyl groups contribute to the compound's overall polarity and potential for dipole-dipole interactions. Therefore, a well-designed chromatographic method is essential to overcome these challenges and achieve successful purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations and actionable solutions.

Issue 1: Poor Separation of the Target Compound from Impurities

  • Question: I'm observing overlapping peaks or a single broad peak containing my product and impurities. How can I improve the resolution?

  • Answer:

    • Optimize the Mobile Phase: The polarity of the eluent is a critical factor.[3] If your compound is eluting too quickly with the impurities (high Rf value), your mobile phase is too polar. Conversely, if it's taking too long to elute or not moving at all (low Rf), the mobile phase is not polar enough.

      • Solution: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[4] Aim for a solvent system that provides an Rf value of 0.2-0.3 for the target compound. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[5] Start with a low concentration of the polar solvent and gradually increase it.

    • Stationary Phase Considerations: While silica gel is the most common stationary phase for normal-phase chromatography, its acidic nature can sometimes be problematic for basic compounds like morpholine derivatives.[2][6]

      • Solution: If peak tailing is severe and not resolved by mobile phase additives, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[7]

Issue 2: Significant Peak Tailing of the Product

  • Question: My product is coming off the column, but the peak is broad and asymmetrical (tailing). What is causing this and how can I fix it?

  • Answer:

    • Acid-Base Interactions: As mentioned, the basic nitrogen on the morpholine ring can interact strongly with acidic silanol groups on the silica gel surface, leading to tailing.[2]

      • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to your mobile phase.[7] This will neutralize the acidic sites on the silica gel and minimize the unwanted interactions, resulting in a more symmetrical peak shape.

    • Column Overloading: Loading too much crude material onto the column can lead to band broadening and tailing.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, this ratio should be even lower.

Issue 3: Low or No Recovery of the Target Compound

  • Question: I've run the column, but I have a very low yield of my product, or it seems to have disappeared. What could be the problem?

  • Answer:

    • Irreversible Adsorption: The compound may be irreversibly binding to the silica gel due to strong acid-base interactions.

      • Solution: Deactivating the silica gel with a basic modifier in the eluent is the primary solution.[7] In some cases, flushing the column with a highly polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) after the initial elution may help recover strongly bound compounds.

    • Compound Instability: Although this compound is generally stable, some related compounds can be sensitive to the acidic environment of silica gel.[7]

      • Solution: To test for stability, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears or the original spot diminishes, your compound may be degrading. In this case, using a deactivated stationary phase or a different purification technique might be necessary.

Issue 4: The Compound Elutes Too Quickly (in the Solvent Front)

  • Question: My compound is coming off the column immediately with the solvent front, resulting in no separation. What should I do?

  • Answer:

    • Mobile Phase is Too Polar: This is the most common reason for premature elution.

      • Solution: Drastically decrease the polarity of your mobile phase. Start with a non-polar solvent like pure hexane and gradually add small increments of a more polar solvent like ethyl acetate while monitoring the elution with TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for normal-phase column chromatography.[6] However, due to the basic nature of the morpholine moiety, you may need to add a basic modifier to the mobile phase to prevent peak tailing.[2] For particularly sensitive separations or severe tailing, neutral alumina can be a good alternative.[7]

Q2: How do I choose the right mobile phase?

A2: The ideal mobile phase should provide good separation between your target compound and impurities. This is best determined by running a series of TLCs with different solvent systems.[4] A good starting point for a compound with the polarity of this compound is a mixture of hexane and ethyl acetate.[5] Vary the ratio of these solvents to achieve an Rf value of approximately 0.2-0.3 for your product.

Q3: How much crude material can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load 1-5 g of crude material per 100 g of silica gel. For more challenging separations, a ratio of 1:100 or even lower is recommended to ensure good resolution.

Q4: What are the key safety precautions when handling this compound and the solvents?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and vapors. The solvents used in column chromatography (e.g., hexane, ethyl acetate, dichloromethane) are flammable and/or toxic, so handle them with care and away from ignition sources.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on your specific crude mixture.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (e.g., 50 g).

  • Slowly add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to the silica gel while stirring with a glass rod until a uniform slurry is formed. Ensure there are no dry clumps.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.

  • Add another thin layer of sand on top of the packed silica.

3. Loading the Sample:

  • Wet Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If the product is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution). For example, you can switch from 95:5 Hexane:Ethyl Acetate to 90:10, then 80:20, and so on.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Summary Table
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for a wide range of polarities.[6]
Mobile Phase Hexane:Ethyl Acetate (gradient)Good balance of polarity for effective separation.[5]
Basic Modifier 0.1-1% Triethylamine (in mobile phase)Neutralizes acidic sites on silica, improving peak shape.[2]
Loading Capacity 1-5 g crude / 100 g silicaPrevents column overloading and ensures good resolution.
TLC Rf Target 0.2 - 0.3Optimal range for good separation on a column.[7]

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis to Determine Mobile Phase Slurry Prepare Silica Gel Slurry TLC->Slurry informs Column_Packing Pack the Column Slurry->Column_Packing Sample_Loading Load Crude Sample (Wet or Dry) Column_Packing->Sample_Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_TLC Analyze Fractions by TLC Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions identifies Evaporation Evaporate Solvent Combine_Fractions->Evaporation Pure_Product Obtain Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of this compound.

Logical Troubleshooting Flow

Troubleshooting_Logic Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep Peak_Tailing Peak Tailing Start->Peak_Tailing Low_Recovery Low Recovery Start->Low_Recovery Solution1 Optimize Mobile Phase (Adjust Polarity) Poor_Sep->Solution1 Solution3 Reduce Sample Load Poor_Sep->Solution3 Solution2 Add Basic Modifier (e.g., Triethylamine) Peak_Tailing->Solution2 Peak_Tailing->Solution3 Low_Recovery->Solution2 Solution4 Check Compound Stability on Silica Low_Recovery->Solution4

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Vertex AI Search. (2025). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Nitro-4-(trifluoromethyl)phenylacetonitrile.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • BenchChem. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • Fisher Scientific. (2025).
  • UKEssays. (2017).
  • Bio-Rad. (n.d.).
  • Biocompare. (2016).
  • Sigma-Aldrich. (2025).
  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Thermo Fisher Scientific. (2025).
  • ChemistryViews. (2012).
  • ResearchGate. (n.d.). Large-Scale Chromatography Columns, Modeling Flow Distribution.
  • Cytiva. (2018). Chromatography scale-up: don't get tied down by bed height.
  • Columbia University. (n.d.).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (2025).
  • Teledyne ISCO. (2019). Chromatography Troubleshooting [Video]. YouTube.
  • MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • Chemistry For Everyone. (2025).
  • Chemistry For Everyone. (2025).
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
  • Columbia University. (n.d.).
  • BenchChem. (n.d.). 4-(2-Fluoro-5-nitrophenyl)morpholine|1233093-70-3.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine.
  • Sigma-Aldrich. (n.d.). 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Matrix Scientific. (n.d.). 4-(2-Nitro-phenyl)-morpholine.
  • Scribd. (n.d.). Nitroanilne TLC.
  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Oakwood Chemical. (n.d.). 4-[4-Nitro-2-(trifluoromethyl)phenyl]-morpholine.
  • BenchChem. (2025).
  • BenchChem. (n.d.).

Sources

Technical Support Center: 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Degradation Pathways & Analytical Troubleshooting

Welcome to the technical support center for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this molecule. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource consolidates essential information on potential degradation pathways, offers practical troubleshooting for common analytical challenges, and provides validated experimental protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and degradation of this compound.

Q1: What are the most probable degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation via three primary pathways: reductive, hydrolytic, and photolytic degradation.

  • Reductive Pathway: The nitroaromatic group is highly susceptible to enzymatic and chemical reduction.[1][2][3] This is often the most common and rapid degradation pathway, proceeding from the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group.[4]

  • Hydrolytic Pathway: While generally more stable, the morpholine ring can undergo cleavage under harsh acidic or basic conditions.[5][6] This typically involves the cleavage of a C-N bond, leading to ring-opened products.[5][6]

  • Photolytic Pathway: The nitroaromatic system acts as a chromophore, absorbing UV light, which can lead to photo-ionization and the formation of radical species, ultimately causing cleavage of the aromatic ring or other structural modifications.[7][8]

Q2: How do the trifluoromethyl and morpholine groups influence the molecule's stability?

A2: Each functional group plays a distinct role:

  • Trifluoromethyl (-CF₃) Group: This group is known to be exceptionally stable due to the high bond energy of the C-F bond.[9] It generally increases metabolic stability and is resistant to chemical, thermal, and photochemical degradation.[9][10] Its strong electron-withdrawing nature, however, can influence the reactivity of the aromatic ring.[9][11]

  • Morpholine Ring: The morpholine moiety is a common pharmacophore used to improve physicochemical properties like solubility.[12][13][14] While relatively stable, its nitrogen atom is a potential site for oxidation (N-oxide formation), and the ring can be opened under significant stress, as mentioned in A1.[5][6][15]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation, or stress testing, study is a series of experiments conducted under more severe conditions than standard stability testing (e.g., high heat, extreme pH, intense light, oxidation).[16][17] Its purpose is to intentionally degrade the compound to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[17][18][19][20] For this compound, this is crucial for developing a "stability-indicating" analytical method that can accurately separate the intact drug from all potential impurities and degradants.[18][20] According to ICH guidelines, a target degradation of 5-20% is ideal for generating a sufficient yet not overly complex profile of degradants.[18]

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the primary degradation routes anticipated for this compound under various stress conditions.

G cluster_main Predicted Degradation Pathways cluster_reductive Reductive Pathway cluster_hydrolytic Hydrolytic Pathway (Forced) cluster_photolytic Photolytic Pathway parent This compound reduct_nitroso Nitroso Intermediate parent->reduct_nitroso Reduction (e.g., Na₂S₂O₄, TiCl₃) hydro_ring_opened Ring-Opened Degradant (e.g., 2-(2-aminoethoxy)acetic acid analog) parent->hydro_ring_opened Strong Acid/Base (e.g., 1N HCl, 1N NaOH, Heat) photo_radical Phenoxyl Radical Intermediate parent->photo_radical UV/Vis Light (e.g., ICH Q1B Conditions) reduct_hydroxylamino Hydroxylamino Intermediate reduct_nitroso->reduct_hydroxylamino reduct_amino Amino Degradant (Primary Reductive Product) reduct_hydroxylamino->reduct_amino photo_cleavage Aromatic Ring Cleavage Products photo_radical->photo_cleavage

Caption: Predicted degradation pathways for this compound.

Part 3: Analytical Troubleshooting Guide

This section is formatted to help you quickly identify and resolve common issues encountered during the HPLC analysis of this compound and its degradants.

Problem Observed Possible Causes Recommended Solutions & Scientific Rationale
Ghost Peaks in Chromatogram 1. Contamination from previous runs (carryover).[21] 2. Impurities in the mobile phase or diluent. 3. Injector seal degradation.[22]Solutions: 1. Implement rigorous wash cycles: Run blank injections (diluent only) between samples. Use a strong, organic solvent wash (like 100% Acetonitrile or Isopropanol) to ensure the entire flow path is cleared of the highly retained parent compound. 2. Filter all solvents: Use high-purity, HPLC-grade solvents and filter them through a 0.45 µm or 0.22 µm membrane. This prevents particulate matter from introducing noise or spurious peaks. 3. Perform injector maintenance: Regularly inspect and replace the injector rotor seal, as physical degradation can release particles into the flow path.[22]
Poor Peak Shape (Tailing or Fronting) 1. Column overload due to high sample concentration.[23] 2. Secondary interactions between the basic morpholine nitrogen and active sites on the silica packing. 3. Mismatch between sample solvent and mobile phase.[22]Solutions: 1. Reduce sample concentration: Dilute the sample and reinject. Overloading saturates the stationary phase, leading to peak asymmetry. 2. Modify mobile phase: Add a competing base (e.g., 0.1% Triethylamine) or use a low-ionic-strength buffer (e.g., 10-20 mM phosphate or acetate) to mask residual silanols on the column, preventing tailing. 3. Match sample solvent to mobile phase: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase composition to ensure proper peak focusing at the column head.[22]
Inconsistent Retention Times 1. Leaks in the HPLC system.[24] 2. Inadequate column equilibration between gradient runs. 3. Mobile phase composition changing over time (e.g., evaporation of volatile organic component).Solutions: 1. Perform a system pressure test: Systematically check all fittings from the pump to the detector for any signs of leakage, which can cause flow rate fluctuations. 2. Increase equilibration time: Ensure the column is fully re-equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the next injection. 3. Prepare fresh mobile phase daily: Cover solvent reservoirs to minimize evaporation and prepare fresh buffered solutions daily to prevent microbial growth or pH drift.
New, Unexpected Peaks in Stressed Samples 1. Formation of actual degradation products. 2. Interaction between the analyte and excipients/buffer components under stress. 3. Sample matrix interference.[25]Solutions: 1. Use a Diode Array Detector (DAD/PDA): A DAD allows you to check the peak purity and compare UV spectra. Degradants often have different spectra than the parent compound. Couple with Mass Spectrometry (LC-MS) for definitive identification.[26] 2. Run placebo/buffer blanks: Subject a solution without the active ingredient to the same stress conditions. Any peaks appearing in this blank are likely artifacts and not true degradants. 3. Optimize sample cleanup: If analyzing from a complex matrix, consider using Solid-Phase Extraction (SPE) to remove interfering components before HPLC analysis.[25]

Part 4: Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a forced degradation study, a critical component of your research.

Protocol 1: Forced Degradation Study (as per ICH Q1A(R2) Guidelines)

Objective: To generate potential degradation products of this compound under various stress conditions and to verify the stability-indicating nature of the analytical method.

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (80°C, Solid State) prep->therm photo Photolytic (ICH Q1B Light Box) prep->photo sample Sample at Time Points (e.g., 2, 8, 24 hrs) acid->sample base->sample ox->sample therm->sample photo->sample quench Neutralize/Quench Reaction (Adjust pH to 7 or dilute) sample->quench analyze Analyze by Validated Stability-Indicating HPLC-UV/MS Method quench->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, prepare a sample and a corresponding blank (reagents only). The goal is to achieve 5-20% degradation.[18]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Sample at appropriate time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at appropriate time points. Rationale: Base hydrolysis is often faster than acid hydrolysis for many compounds.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at appropriate time points. Caution: Oxidative reactions can be very rapid.[18]

    • Thermal Degradation: Store the compound as a solid powder in a controlled oven at 80°C. Sample by dissolving a weighed amount at each time point.

    • Photolytic Degradation: Expose the solid powder and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[16][17] A control sample should be kept in the dark.

  • Sample Treatment:

    • At each time point, withdraw an aliquot of the stressed sample.

    • For acid and base hydrolysis, immediately neutralize the sample to pH 7 with an equimolar amount of base or acid, respectively. This step is crucial to halt the degradation reaction.

    • Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples (including unstressed control, blanks, and stressed samples) using a validated stability-indicating HPLC method, preferably with both UV (DAD) and MS detection.

    • System Suitability: Before analysis, ensure the system passes suitability tests (e.g., resolution between the parent peak and a known impurity, peak symmetry, and precision of replicate injections).

  • Data Evaluation:

    • Calculate the percentage degradation for the parent compound.

    • Determine the relative retention times and peak areas of all new peaks formed.

    • Perform a mass balance analysis to ensure that the decrease in the parent drug concentration is reasonably accounted for by the formation of degradation products.

References

  • ResolveMass Laboratories Inc. (2025, November 5).
  • Haveren, J. V., et al. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(11), 4352-4357.
  • Moussa, Z., et al. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • International Journal of Applied Research in Science, Computation and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances. IJARSCT.
  • Jadhav, S. B., et al. (2016).
  • Moussa, Z., et al. (2025, July 18).
  • Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Methods, 4(2), 25-31.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Spain, J. C., & Hughes, J. B. (Eds.). (2012). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • Tresse, O., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(11), 4364-4369.
  • Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Wechem.
  • Liu, G., et al. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Molecules, 23(8), 1947.
  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1582.
  • Zeman, S., et al. (2013). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 5(12), 3046-3053.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-(Oxan-2-yl)morpholine. BenchChem.
  • Pailla, S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7591.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry.
  • Williams, R. E., & Bruce, N. C. (2002). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 26(4), 379-393.
  • IJNRD. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • De Ruyck, J., et al. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Medicinal Chemistry, 62(24), 10927-10955.
  • Ling, J., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(11), 4216-4225.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene.
  • ResearchGate. (2025, August 6). The microbial degradation of morpholine.
  • ResearchGate. (2025, August 5). Stability of [(N-morpholine)metylene]daunorubicin hydrochloride in solid state.
  • ResearchGate. (2024, July 4). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
  • Waters Corporation. (n.d.). HPLC Troubleshooting.
  • DTIC. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Global Research Online.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-384.
  • E3S Web of Conferences. (2024).
  • Zhao, S., et al. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.
  • ResearchGate. (2025, August 5). Efficient degradation of 4-nitrophenol by using functionalized porphyrin-TiO2 photocatalysts under visible irradiation.
  • Frontiers in Chemistry. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers.
  • ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • ResearchGate. (2018, October 10). studies regarding photocatalytic degradation of two different organic compounds.
  • ResearchGate. (2025, August 6). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical intermediate.

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. This guide will help you navigate the potential challenges of transitioning this synthesis from a laboratory scale to a larger production environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the morpholine acts as a nucleophile and attacks the electron-deficient aromatic ring of a starting material like 1-chloro-2-nitro-4-(trifluoromethyl)benzene. The presence of strong electron-withdrawing groups, such as the nitro (-NO2) and trifluoromethyl (-CF3) groups, is crucial as they activate the aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution of the leaving group (e.g., chloride).[1][2]

Q2: What are the recommended starting materials for this synthesis?

A2: The most common starting materials are morpholine and an activated halo-aromatic compound. A typical choice is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. While other halogens can be used, chlorine is often a good balance of reactivity and cost for industrial applications. Fluorinated starting materials can also be highly effective due to fluorine's high electronegativity, which enhances the electrophilicity of the carbon being attacked.[3]

Q3: Why is the choice of solvent critical in this reaction?

A3: The solvent plays a key role in an SNAr reaction. Polar aprotic solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile are generally preferred. These solvents are effective at solvating the cation of the nucleophile's counter-ion, which leaves the anionic nucleophile more exposed and reactive.[3] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[3]

Q4: What safety precautions should be taken when handling 1-chloro-2-nitro-4-(trifluoromethyl)benzene?

A4: 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a hazardous substance and must be handled with care. It is toxic if swallowed or in contact with skin and is suspected of causing cancer.[4] It is also toxic to aquatic life with long-lasting effects.[4] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][5][6][7] In case of accidental contact, wash the affected area thoroughly with soap and water and seek immediate medical attention.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield Incomplete reaction due to insufficient heating.Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[3] Gradually increase the reaction temperature and monitor the progress using techniques like TLC or LC-MS.
Poor choice of solvent.Ensure you are using a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance the reactivity of the nucleophile.[3]
Inefficient mixing on a larger scale.As the reaction volume increases, ensure that the mixing is adequate to maintain a homogenous reaction mixture. This is crucial for consistent heat and mass transfer.
Formation of Side Products Reaction with a nucleophilic solvent.If you are using a solvent that can also act as a nucleophile (e.g., an alcohol) in the presence of a strong base, it may compete with the morpholine. It is best to use a non-reactive, polar aprotic solvent.[3]
Di-substitution on the aromatic ring.If your starting material has more than one potential leaving group, you may observe double substitution. To favor mono-substitution, use a stoichiometric amount of the nucleophile.[3]
Difficult Product Isolation The product is soluble in the reaction solvent.After the reaction is complete, try to precipitate the product by adding a non-polar solvent like hexanes or by reducing the volume of the reaction solvent under vacuum.
The product is a dark tar or oily residue.This may indicate thermal degradation of the product or starting materials. Ensure precise temperature control and avoid localized overheating.[8] Also, verify the purity of your starting materials, as impurities can lead to side reactions and decomposition.[8]

Experimental Protocols

Below is a general, step-by-step protocol for the synthesis of this compound. This should be optimized for your specific laboratory conditions and scale.

Step 1: Reaction Setup

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add the polar aprotic solvent (e.g., acetonitrile).

  • Add the morpholine and a base (e.g., triethylamine or potassium carbonate) to the solvent.

  • Stir the mixture to ensure homogeneity.

Step 2: Addition of the Aromatic Substrate

  • Slowly add a solution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene in the same solvent to the reaction mixture.

  • The addition should be done at a controlled rate to manage any exotherm.

Step 3: Reaction

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and maintain it for the required duration.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

Step 4: Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the solid product and wash it with water to remove any inorganic salts.

  • The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Reaction Setup: - Add solvent, morpholine, and base B 2. Add Aromatic Substrate: - 1-chloro-2-nitro-4- (trifluoromethyl)benzene A->B Controlled addition C 3. Reaction: - Heat and monitor B->C Heating D 4. Quenching: - Cool and add water C->D Reaction complete E 5. Isolation: - Filter and wash crude product D->E F 6. Purification: - Recrystallization E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

This troubleshooting guide provides a comprehensive overview of the key aspects to consider when scaling up the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, you can optimize your process for a safe, efficient, and high-yielding production.

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Retrieved from [Link]

  • ACS Publications. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (2021, January). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]

  • DigitalCommons@TMC. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • PubMed. (2025, April 30). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-(2-nitro-4-[(([3-(trifluoromethyl)benzoyl]oxy)imino)methyl]phenyl)morpholine. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubMed. (2024, October 1). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Assays with 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in their experimental assays. This guide is designed to provide in-depth troubleshooting advice and practical protocols to help you navigate the unique challenges this compound may present, ensuring the integrity and reproducibility of your results. As a compound featuring a morpholine ring, a nitro group, and a trifluoromethyl moiety, it possesses chemical characteristics that, while potentially useful in medicinal chemistry synthesis[1], can also be a source of assay artifacts if not properly controlled for.

Part 1: Understanding the Compound's Profile in Biological Assays

This compound is a structurally complex molecule. The morpholine group is a common pharmacophore known to improve the pharmacokinetic properties of drug candidates[2]. However, the presence of both a nitroaromatic group and a trifluoromethyl group warrants careful consideration during assay development. These functional groups can contribute to non-specific interactions and interference with various assay technologies[3][4][5]. This guide will address the most common issues encountered and provide strategies for their mitigation.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Solubility and Compound Handling

Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What should I do?

A1: This is a common issue due to the compound's low predicted aqueous solubility. The trifluoromethyl and nitrophenyl groups contribute to its hydrophobicity.

  • Root Cause: The compound is likely crashing out of solution when diluted from an organic stock into your aqueous assay buffer.

  • Solution:

    • Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power. An alternative is ethanol, though it may be less effective for highly hydrophobic compounds.

    • Determine the maximum tolerated solvent concentration for your assay system (e.g., cell line, enzyme). This is the highest concentration of the organic solvent that does not independently affect the assay's outcome.

    • Ensure the final concentration of the organic solvent in your assay is well below this tolerated limit , typically ≤0.5% for most cell-based assays.

    • When diluting , add the compound stock solution to the assay medium with vigorous mixing to facilitate dispersion and prevent localized precipitation.

Assay Interference and Artifacts

Q2: My fluorescence-based assay shows a decrease in signal (quenching) in the presence of the compound. How can I confirm this is an artifact?

A2: Nitroaromatic compounds are known to quench fluorescence, which can be misinterpreted as biological activity[6].

  • Root Cause: The nitro group can absorb light at wavelengths used for excitation or emission in fluorescence assays, leading to a reduction in the detected signal.

  • Solution:

    • Perform a cell-free fluorescence quenching assay. This involves measuring the fluorescence of your probe in the assay buffer with and without the compound. A decrease in fluorescence in the absence of the biological target indicates quenching.

    • If quenching is confirmed , consider using an alternative assay platform that is not fluorescence-based, such as a luminescence or absorbance-based method. If this is not possible, you may be able to correct for the quenching effect if it is linear with concentration, but this is less ideal.

Q3: I am seeing inconsistent results or a high rate of false positives in my high-throughput screen (HTS). Could the compound be interfering with the assay technology?

A3: Yes, compounds with certain substructures can act as Pan-Assay Interference Compounds (PAINS), which non-specifically interfere with a wide range of assays[7].

  • Root Cause: The chemical moieties on this compound may lead to non-specific reactivity, aggregation, or other interference mechanisms that are common causes of false positives in HTS[5].

  • Solution:

    • Run control assays. Test the compound in a counterscreen that uses the same detection method but lacks the biological target of interest.

    • Include a non-ionic detergent , such as 0.01% Triton X-100, in your assay buffer. This can help to disrupt compound aggregates, a common cause of non-specific inhibition.

    • Consult PAINS databases to see if the core structure of your compound is a known offender.

Q4: My colorimetric assay results are variable. Could the compound be interfering?

A4: The pale yellow color of many nitro-containing compounds can interfere with absorbance-based assays.

  • Root Cause: The compound itself may absorb light at the wavelength used to measure the product of your colorimetric reaction.

  • Solution:

    • Measure the absorbance spectrum of the compound in your assay buffer across the range of wavelengths relevant to your assay.

    • If there is significant absorbance at your measurement wavelength , you will need to subtract the background absorbance of the compound at each concentration from your experimental readings.

Inconsistent Biological Activity

Q5: I'm not observing the expected biological effect, or the results are not reproducible. What are the potential causes?

A5: In addition to the issues above, poor stability or aggregation can lead to inconsistent results.

  • Root Cause: The compound may be unstable in aqueous media over the time course of your experiment, or it may be forming aggregates that have variable biological activity.

  • Solution:

    • Assess the compound's stability in your assay medium over the duration of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration by HPLC.

    • Include positive and negative controls in every experiment. This will help you to determine if the issue is with the compound or the assay system itself.

Off-Target Effects

Q6: How do I determine if the observed cellular phenotype is due to a specific target or an off-target effect?

A6: This is a critical question in drug discovery and requires a multi-pronged approach.

  • Root Cause: The compound may be interacting with multiple targets within the cell, leading to the observed phenotype.

  • Solution:

    • Use a structurally similar but inactive analog of your compound as a negative control. This can help to distinguish between effects caused by the specific pharmacophore and those due to non-specific properties of the chemical scaffold.

    • Perform target engagement assays to confirm that the compound is binding to its intended target in cells at the concentrations where the phenotype is observed.

    • Consider profiling the compound against a panel of known off-targets , such as kinases or GPCRs, to identify potential unintended interactions[8].

Part 3: Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Determination of Maximum Tolerated Solvent Concentration
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Aliquot and store at -20°C or -80°C, protected from light.

  • Maximum Tolerated Solvent Concentration:

    • Prepare a serial dilution of DMSO (or your chosen solvent) in your assay medium, ranging from 2% down to 0.01%.

    • Run your assay with these solvent concentrations in the absence of your compound.

    • Determine the highest concentration of solvent that does not cause a significant change in the assay signal compared to the no-solvent control. This is your maximum tolerated solvent concentration.

Protocol 2: Cell-Free Fluorescence Quenching Assay
  • Prepare your fluorescent probe in the assay buffer at the same concentration used in your main experiment.

  • Add a serial dilution of this compound to the wells of a microplate. Include a vehicle control (DMSO).

  • Add the fluorescent probe to all wells.

  • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

  • Read the fluorescence on a plate reader using the same settings as your main assay.

  • A dose-dependent decrease in fluorescence indicates quenching.

Protocol 3: Absorbance Spectrum Scan for Colorimetric Assay Interference
  • Prepare a solution of your compound in the assay buffer at the highest concentration used in your experiments.

  • Use a spectrophotometer to scan the absorbance of the solution from 300 nm to 700 nm.

  • If there is a significant absorbance peak at or near the wavelength used for your colorimetric assay, you will need to correct for this background absorbance in your calculations.

Protocol 4: Assessing Compound Stability in Aqueous Assay Media
  • Prepare a solution of your compound in your assay medium at a relevant concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of the compound in the aliquot using a suitable analytical method, such as reverse-phase HPLC with UV detection.

  • A decrease in the compound's concentration over time indicates instability.

Part 4: Visualizations

TroubleshootingWorkflow cluster_issue Problem Identification cluster_solubility Solubility Issues cluster_interference Assay Interference cluster_stability Compound Stability cluster_resolution Resolution PoorResults Poor/Inconsistent Assay Results Precipitation Precipitation Observed? PoorResults->Precipitation FluorescenceAssay Fluorescence Assay? PoorResults->FluorescenceAssay ColorimetricAssay Colorimetric Assay? PoorResults->ColorimetricAssay HTS HTS False Positives? PoorResults->HTS Reproducibility Poor Reproducibility? PoorResults->Reproducibility CheckSolvent Optimize Stock Solvent & Final Concentration Precipitation->CheckSolvent Yes ModifyProtocol Modify Protocol CheckSolvent->ModifyProtocol QuenchingTest Run Quenching Control FluorescenceAssay->QuenchingTest Yes ChangeAssay Change Assay Platform QuenchingTest->ChangeAssay AbsorbanceScan Scan Compound Absorbance ColorimetricAssay->AbsorbanceScan Yes AbsorbanceScan->ModifyProtocol PAINSCheck Run Counterscreens & Check for PAINS HTS->PAINSCheck Yes ValidateHits Validate Hits with Orthogonal Assays PAINSCheck->ValidateHits StabilityTest Assess Stability in Media (HPLC) Reproducibility->StabilityTest Yes StabilityTest->ModifyProtocol InterferenceMechanisms cluster_compound This compound cluster_mechanisms Potential Interference Mechanisms cluster_assays Affected Assay Types Compound Test Compound Aggregation Aggregation Compound->Aggregation FluorescenceQuenching Fluorescence Quenching Compound->FluorescenceQuenching LightAbsorption Light Absorption Compound->LightAbsorption Reactivity Chemical Reactivity (PAINS) Compound->Reactivity EnzymeAssays Enzyme Assays Aggregation->EnzymeAssays BindingAssays Binding Assays Aggregation->BindingAssays CellBasedAssays Cell-Based Assays FluorescenceQuenching->CellBasedAssays FluorescenceQuenching->BindingAssays LightAbsorption->EnzymeAssays LightAbsorption->CellBasedAssays Reactivity->EnzymeAssays Reactivity->CellBasedAssays

Caption: Potential mechanisms of assay interference.

Part 5: References

  • Pearce, B. C., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(19), 1795-1802. [Link]

  • Simeonov, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]

  • National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Al-Ghorbani, M., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1262, 132958. [Link]

  • Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. Retrieved January 11, 2026, from [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry, 14(20), 6847–6858. [Link]

  • Taylor & Francis Online. (n.d.). Off-target activity – Knowledge and References. Retrieved January 11, 2026, from [Link]

  • Grienke, U., et al. (2019). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2019(4), M1087. [Link]

  • Yang, L., et al. (2011). 4-(4-Nitrobenzyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2727. [Link]

  • Zhang, G., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[3][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of medicinal chemistry, 55(11), 5167–5177. [Link]

  • Santana, H. S., et al. (2020). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Chemical Engineering and Processing - Process Intensification, 157, 108122. [Link]

  • Petrova, G., et al. (2019). Stability study of extemporaneously compounded nitrofurantoin oral suspensions for pediatric patients. Folia Medica, 61(3), 446-455. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 11, 2026, from [Link]

Sources

Optimizing the concentration of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Note to the Reader

Initial research on the compound "4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine" did not yield sufficient public data regarding its use in cell culture applications.[1][2] To fulfill the core requirements of providing a comprehensive, scientifically grounded guide, this document will focus on the well-characterized and widely used phosphoinositide 3-kinase (PI3K) inhibitor, LY294002 . The principles, experimental workflows, and troubleshooting advice detailed here are broadly applicable to the optimization of many small molecule inhibitors in cell culture and will serve as an expert guide to navigating this critical experimental step.

Welcome to the technical support center for the optimization of small molecule inhibitors. This guide provides in-depth troubleshooting advice and detailed protocols for researchers and drug development professionals working with the PI3K inhibitor LY294002. Our goal is to equip you with the scientific rationale and practical steps needed to determine the optimal inhibitor concentration for your specific cell culture model, ensuring reproducible and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new experiment. What concentration of LY294002 should I use?

Answer: The optimal concentration of LY294002 is highly dependent on the cell line and the specific biological question. There is no single concentration that works for all experiments. A typical starting range for many cancer cell lines is between 10 µM and 50 µM.[3][4] However, beginning with a dose-response experiment is critical to determine the IC50 (half-maximal inhibitory concentration) in your specific model.[5][6]

  • Expertise & Causality: Different cell lines exhibit varied sensitivity to PI3K inhibition due to their unique genetic backgrounds, such as the presence of activating mutations in PIK3CA or loss of the tumor suppressor PTEN.[7] These factors dictate the cell's reliance on the PI3K pathway for survival and proliferation. Therefore, an empirically determined dose-response curve is the only reliable method to identify an effective concentration.[8]

Q2: My cell viability is much lower than expected, even at low concentrations. What's going wrong?

Answer: Unexpectedly high cytotoxicity can stem from several factors:

  • Solvent Toxicity: LY294002 is typically dissolved in DMSO.[4] Ensure the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, which for most cell lines is less than 0.1%.[6] Always include a "vehicle-only" control (cells treated with the same concentration of DMSO as your highest drug concentration) to assess the impact of the solvent alone.

  • Cell Line Sensitivity: Your cell line may be exceptionally dependent on the PI3K pathway, making it highly sensitive to inhibition.

  • Off-Target Effects: At higher concentrations, LY294002 can inhibit other kinases, such as mTOR, DNA-PK, and CK2, which can contribute to cytotoxicity.[9][10] This underscores the importance of using the lowest effective concentration possible to maintain specificity.

  • Compound Instability: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation, although LY294002 is generally more stable than other inhibitors like wortmannin.[4][9]

Q3: I'm not seeing a decrease in p-Akt levels after treatment. Is the inhibitor not working?

Answer: This is a common issue that can be resolved by systematically troubleshooting your experimental setup.

  • Suboptimal Concentration: The concentration used may be too low to effectively inhibit PI3K in your cell line. This is another reason why a preliminary dose-response experiment is essential.

  • Incorrect Timing: The inhibition of Akt phosphorylation can be transient. Cellular feedback loops can reactivate the pathway over time.[11] It is crucial to perform a time-course experiment (e.g., treating cells for 30 minutes, 1, 2, 6, and 24 hours) to identify the optimal time point for observing maximal p-Akt inhibition.[11][12] For many cell lines, significant inhibition is observed within 1-2 hours.[4]

  • Inactive Compound: Ensure your stock solution is prepared correctly and has been stored properly to prevent degradation.[3] When in doubt, prepare a fresh stock from powder.

  • Western Blotting Issues: Technical problems with the Western blot itself can lead to a lack of signal. This includes using inappropriate lysis buffers (ensure they contain phosphatase inhibitors), incorrect antibody dilutions, or using milk as a blocking agent, which can cause high background with phospho-specific antibodies.[13]

Q4: My cell viability results don't match my Western blot data (e.g., cell death occurs without a decrease in p-Akt). Why the discrepancy?

Answer: This scenario strongly suggests that the observed cytotoxicity is due to off-target effects rather than on-target PI3K inhibition.

  • PI3K-Independent Cytotoxicity: At high concentrations, LY294002 may induce cell death through mechanisms unrelated to the PI3K pathway.[10][11]

  • Validation Strategy: To confirm this, you can use a structurally different PI3K inhibitor to see if it produces the same phenotype.[11] Alternatively, using siRNA to knock down PI3K subunits can help determine if the cell line's survival is genuinely dependent on the PI3K pathway.[11]

Experimental Protocols & Data

A systematic approach is crucial for optimizing inhibitor concentration. The workflow involves first determining the cytotoxic and cytostatic range of the compound and then validating its on-target activity at non-toxic concentrations.

Workflow for Optimizing Inhibitor Concentration

G cluster_0 Phase 1: Determine Cytotoxicity (IC50) cluster_1 Phase 2: Confirm On-Target Effect (EC50) cluster_2 Phase 3: Final Experiment a1 Prepare Serial Dilutions of LY294002 a3 Treat Cells with Inhibitor (e.g., 48-72 hours) a1->a3 a2 Seed Cells in 96-well Plate a2->a3 a4 Perform Viability Assay (e.g., MTT, Resazurin) a3->a4 a5 Calculate IC50 Value a4->a5 b1 Select Concentrations (Below IC50) a5->b1 Inform Concentration Selection b2 Treat Cells for Short Duration (Time-Course: 0.5-24h) b1->b2 b3 Lyse Cells & Perform Western Blot b2->b3 b4 Probe for p-Akt (Ser473), Total Akt, and Loading Control b3->b4 b5 Determine EC50 for p-Akt Inhibition b4->b5 c1 Use Optimal Concentration (Lowest dose with max p-Akt inhibition) b5->c1

Caption: Workflow for inhibitor concentration optimization.

Quantitative Data Summary

The potency of LY294002 can vary based on the specific isoform of PI3K and the cellular context.

Parameter Value Context Reference
IC50 (p110α) 0.5 µMCell-free assay[9]
IC50 (p110β) 0.97 µMCell-free assay[9]
IC50 (p110δ) 0.57 µMCell-free assay[9]
Typical Cell-Based IC50 ~10-20 µMVaries by cell line[9][12]
Recommended Starting Range 10 - 50 µMCell culture experiments[3][4]
Solubility in DMSO ≥ 25 mg/mLStock solution preparation[3][4]
Protocol 1: Dose-Response Curve for Cell Viability (IC50 Determination)

This protocol determines the concentration of LY294002 that inhibits cell viability by 50%.[5][14]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2X serial dilution series of LY294002 in complete culture medium. A common starting range is 200 µM down to ~0.1 µM across 10 points.[15] Include a "medium-only" and a "vehicle-only" (e.g., 0.1% DMSO) control.

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the corresponding wells.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint, typically 48 to 72 hours.

  • Viability Assay: Assess cell viability using a metabolic assay such as MTT or Resazurin, following the manufacturer's protocol.

  • Data Analysis: Normalize the results to the vehicle-only control. Plot the normalized viability against the log of the inhibitor concentration and use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50 value.[8]

Protocol 2: Western Blot for p-Akt Inhibition (On-Target Validation)

This protocol validates that LY294002 is inhibiting its intended target in the PI3K pathway.[16][17]

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a range of LY294002 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the optimal time determined from a time-course experiment (e.g., 2 hours).

  • Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]

    • Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.[18]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading and that the inhibitor is not causing protein degradation, strip the membrane and re-probe for Total Akt and a loading control (e.g., GAPDH or β-actin).[17]

Mechanism of Action: The PI3K/Akt Pathway

LY294002 is a reversible, ATP-competitive inhibitor of Class I PI3K isoforms.[19][20] By blocking PI3K, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and subsequent phosphorylation (activation) of downstream effectors, most notably the serine/threonine kinase Akt (also known as PKB).[10] Activated Akt promotes cell survival, proliferation, and growth, so its inhibition is a key mechanism for the anti-cancer effects of LY294002.[19]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K pAkt p-Akt (active) PIP3->pAkt Activates Akt Akt (inactive) Akt->pAkt Downstream Cell Survival, Proliferation, Growth pAkt->Downstream Promotes LY294002 LY294002 LY294002->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

References

  • Spandidos Publications. (2016, December 14). PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Retrieved from [Link]

  • Wikipedia. (n.d.). LY294002. Retrieved from [Link]

  • AACR Journals. (2006, May 1). LY294002 and LY303511 Sensitize Tumor Cells to Drug-Induced Apoptosis via Intracellular Hydrogen Peroxide Production Independent of the Phosphoinositide 3-Kinase-Akt Pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • NIH. (n.d.). Designing drug response experiments and quantifying their results. Retrieved from [Link]

  • PubMed. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Retrieved from [Link]

  • ACS Publications. (2022, February 10). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Retrieved from [Link]

  • NIH. (n.d.). Challenges in the clinical development of PI3K inhibitors. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • NIH. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Retrieved from [Link]

  • NIH. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2015, December 14). LY294002: optimal pre-incubation time and concentration in vitro to inhibit autophagosome formation?. Retrieved from [Link]

  • ResearchGate. (2014, February 5). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]

  • NIH. (n.d.). The Role of the LY294002 - A Non-Selective Inhibitor of Phosphatidylinositol 3-Kinase (PI3K) Pathway- in Cell Survival and Proliferation in Cell Line SCC-25. Retrieved from [Link]

  • Cellagen Technology. (n.d.). LY294002 | PI3K inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • NIH. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

Sources

Preventing precipitation of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Precipitation in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the dedicated technical support resource for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenge of this compound's precipitation in aqueous environments. As Senior Application Scientists, we have synthesized established physicochemical principles with field-proven formulation strategies to empower your experimental success.

The utility of this compound in research is often hampered by its molecular structure. The combination of a nitro group and a trifluoromethyl group on the phenyl ring creates a highly hydrophobic and electron-poor aromatic system, leading to very low aqueous solubility.[1][2][3] While the morpholine moiety imparts some polarity, it is often insufficient to maintain solubility upon dilution into aqueous buffers, leading to precipitation that can invalidate experimental data. This guide provides a systematic approach to overcoming this critical hurdle.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound immediately precipitate when I dilute my DMSO stock into my aqueous buffer?

A1: This is a classic case of a compound "crashing out" of solution. Your compound is readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock. However, when this stock is diluted into an aqueous buffer (a "non-solvent" or "anti-solvent" for this compound), the final concentration of DMSO is too low to keep the hydrophobic molecule dissolved.[4][5] You have exceeded the compound's solubility limit in the final aqueous-organic mixture, causing the molecules to rapidly aggregate and precipitate.

Q2: My solution looked clear initially, but after a few hours at 37°C (or overnight at 4°C), I see a precipitate. What is happening?

A2: This phenomenon is known as delayed precipitation and often indicates the formation of a metastable supersaturated solution. Initially, the compound may remain in solution at a concentration higher than its thermodynamic solubility limit. However, this state is unstable. Over time, given energy input (like incubation at 37°C) or changes in conditions (like cooling to 4°C, which typically lowers solubility), the system equilibrates, resulting in the formation of a precipitate.[6]

Q3: Can I just adjust the pH of my buffer to increase solubility?

A3: While pH adjustment is a powerful technique for ionizable compounds, it is unlikely to be effective for this compound in the typical biological pH range (e.g., pH 6-8). The morpholine ring contains a nitrogen atom that is weakly basic, but its predicted pKa is very low.[7] Therefore, it will be largely uncharged at physiological pH, and altering the pH within this range will not significantly impact its solubility. The compound's low solubility is overwhelmingly driven by its hydrophobicity, not its ionization state.

Troubleshooting Guide: A Step-by-Step Approach to a Clear Solution

Issue 1: Immediate Precipitation Upon Dilution

This is the most common challenge, arising from the abrupt change in solvent environment.

Root Cause Analysis:

  • Excessive Supersaturation: The final concentration of the compound in the aqueous buffer far exceeds its solubility limit.

  • Insufficient Co-solvent: The percentage of the organic stock solvent (e.g., DMSO) in the final solution is too low to act as an effective co-solvent.

  • Poor Mixing Technique: Localized high concentrations during addition can initiate nucleation and precipitation.

Solutions & Experimental Protocols

1. Optimization of Co-solvent Concentration

The simplest approach is to ensure the final concentration of your stock solvent is sufficient to maintain solubility, while remaining non-toxic to your experimental system (e.g., cells). For most cell lines, the final DMSO concentration should be kept below 0.5%, as concentrations above this can induce cytotoxicity and other biological effects.[8][9][10][11]

Protocol: Determining the Minimum Required Co-Solvent Concentration

  • Prepare Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Buffers: Set up a series of test tubes with your target aqueous buffer (e.g., PBS, pH 7.4).

  • Create Co-solvent Gradient: Add DMSO to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.2%, 0.5%, 1.0%, 2.0% v/v).

  • Add Compound: Spike each tube with the compound stock to reach your desired final experimental concentration. Vortex immediately and vigorously for 30 seconds.

  • Observe: Let the solutions stand at your experimental temperature for at least 2-4 hours. Visually inspect for any signs of precipitation (cloudiness, particulates).

  • Verification (Optional): For a more rigorous assessment, centrifuge the tubes (e.g., 14,000 x g for 15 minutes) and measure the concentration of the compound in the supernatant via HPLC-UV to quantify the soluble fraction.

Data Presentation: Example Co-Solvent Titration Results

Final DMSO Conc. (v/v)Visual Observation (2 hrs @ RT)Supernatant Conc. (vs. Theoretical)
0.1%Heavy Precipitate<10%
0.2%Light Precipitate~40%
0.5%Clear Solution>95%
1.0%Clear Solution>99%

This table presents illustrative data; you must determine these values for your specific compound concentration and buffer system.

2. Utilizing Solubilizing Excipients

When co-solvents alone are insufficient or would require toxic concentrations, advanced formulation excipients are necessary.

A. Cyclodextrins: The Encapsulation Strategy

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, like this compound, forming a "host-guest" inclusion complex that is highly water-soluble.[14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol: Formulation with HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in your aqueous buffer. Gentle warming and stirring may be required to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.

  • Form the Complex: While vortexing the HP-β-CD solution, add the compound stock dropwise.

  • Equilibrate: Cap the solution and allow it to mix (e.g., on a rotator or shaker) at room temperature for 1-4 hours to ensure maximal complex formation.

  • Use or Dilute: The resulting clear solution can be used directly or further diluted into your experimental system. The pre-formed complex is much less likely to precipitate upon further dilution.

Diagram: Cyclodextrin Encapsulation Workflow

G A Compound B DMSO (Solvent) A->B Dissolves in E Clear, Stable Dosing Solution C Solutol® HS 15 (Surfactant) B->C Mixes with D Saline (Aqueous Vehicle) C->D Disperses in P1->E P2->E P3->E P4->E

Caption: Components of a typical formulation for in vivo administration.

By employing these systematic troubleshooting and formulation strategies, researchers can effectively prevent the precipitation of this compound, ensuring the generation of accurate and reproducible data in both in vitro and in vivo experiments.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
  • Vertex AI Search. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search.
  • Vertex AI Search. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search. From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Vertex AI Search. Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds - Benchchem.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Vertex AI Search. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856 - PubChem.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
  • Vertex AI Search. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal.
  • Vertex AI Search. This compound China Supplier | CAS 153033-98-4.
  • Vertex AI Search. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Vertex AI Search. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Vertex AI Search. Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach - YouTube.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | Sigma-Aldrich.
  • Vertex AI Search.
  • Vertex AI Search. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - MDPI.
  • Vertex AI Search. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology.
  • Vertex AI Search. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Vertex AI Search. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed.
  • Vertex AI Search. Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. 4-(2-fluoro-4-nitro-phenyl)-morpholine - ChemicalBook.
  • Vertex AI Search.
  • Vertex AI Search. What are the chances of precipitation in column while using buffers as mobile phase?.
  • Vertex AI Search. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar.
  • Vertex AI Search.
  • Vertex AI Search. 4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE | 2689-39-6 - ChemicalBook.
  • Vertex AI Search. Organic Solvent Precipitation | Journal of New Developments in Chemistry.
  • Vertex AI Search. 2689-39-6(4-(2-FLUORO-4-NITRO-PHENYL)-MORPHOLINE) Product Description.
  • Vertex AI Search.
  • Vertex AI Search. FACTORS INVOLVED IN THE USE OF ORGANIC SOLVENTS AS PRECIPITATING AND DRYING AGENTS OF IMMUNE SERA - PMC - NIH.
  • Vertex AI Search. (PDF) 4-(4-Nitrophenyl)
  • Vertex AI Search. 4-Phenylmorpholine - Chem-Impex.
  • Vertex AI Search. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central.
  • Vertex AI Search. Synthesis of 3,5-Bis(trifluoromethyl)
  • Vertex AI Search. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)
  • Vertex AI Search. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed.
  • Vertex AI Search.

Sources

Validation & Comparative

A Comparative Guide to 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine and Other Nitroaromatic Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comparative analysis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a compound of interest in medicinal chemistry, against established nitroaromatic drugs. We will delve into the structural rationale, mechanisms of action, and the critical role of bioreduction that defines this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential and challenges of developing novel nitroaromatic therapeutics.

Introduction: The Double-Edged Sword of the Nitroaromatic Scaffold

Nitroaromatic compounds are a cornerstone of medicinal chemistry, featuring in a range of therapeutics from antibiotics to anticancer and antiparasitic agents.[1] Their biological activity is intrinsically linked to the electron-withdrawing nature of the nitro group (-NO2). This group is not merely a passive structural element; it is a "warhead" that, upon activation, can unleash potent cytotoxic effects.[2]

The central mechanism for the bioactivity of these compounds is the reduction of the nitro group, a process that can lead to the formation of highly reactive intermediates like nitroso derivatives, hydroxylamines, and nitro radical anions.[2] These intermediates can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and direct covalent modification of macromolecules like DNA and proteins.[3] This reliance on bioreductive activation is a double-edged sword: it is the source of their therapeutic efficacy but also a significant contributor to their potential toxicity and mutagenicity.[2]

Profiling this compound: A Structural Rationale

While specific experimental data for this compound is not extensively published, we can infer its potential properties by dissecting its key structural features:

  • The Nitro-Phenyl Core : The 2-nitro-4-(trifluoromethyl)phenyl group is highly electron-deficient. This is due to the potent electron-withdrawing properties of both the nitro group and the trifluoromethyl (-CF3) group. This electron deficiency is a critical determinant of the compound's redox potential, making it a likely substrate for nitroreductase enzymes. The toxicity of nitroaromatic compounds has been shown to correlate with their electrophilicity, often represented by the energy of the lowest unoccupied molecular orbital (ELUMO).[4]

  • The Trifluoromethyl Group : The -CF3 group enhances the electron-withdrawing nature of the aromatic ring and increases the lipophilicity of the molecule. This can improve membrane permeability and potentially influence interactions with biological targets.

  • The Morpholine Moiety : The morpholine ring is a "privileged structure" in medicinal chemistry.[5] It is often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability. Its presence can mitigate some of the toxicity associated with the nitroaromatic core and improve the overall drug-like properties of the molecule.[5]

Comparative Analysis with Clinically Relevant Nitroaromatic Drugs

To contextualize the potential of this compound, we will compare its inferred properties with three well-characterized nitroaromatic drugs: Nifurtimox, Benznidazole, and Pretomanid.

FeatureThis compound (Inferred)NifurtimoxBenznidazolePretomanid (PA-824)
Chemical Class Nitrobenzene derivativeNitrofuranNitroimidazoleNitroimidazole
Primary Indication InvestigationalChagas disease, Sleeping sicknessChagas diseaseTuberculosis (MDR/XDR-TB)
Mechanism of Action Likely requires nitroreductase activation, leading to DNA damage and/or oxidative stress.Activated by type I and II nitroreductases, generating toxic metabolites and ROS, leading to DNA damage.[3][6]Activated by type I nitroreductases, forming reactive metabolites that cause DNA damage and oxidative stress.[7][8]Activated by a deazaflavin-dependent nitroreductase (Ddn), leading to the release of reactive nitrogen species (e.g., NO) and inhibition of mycolic acid synthesis.[9][10]
Activation Enzyme Likely a substrate for various nitroreductases.Trypanosomal type I and II nitroreductases.[6]Trypanosomal type I nitroreductases.[8]Deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.[9]
Key Cytotoxic Species Reactive nitro intermediates, ROS.Nitro radicals, ROS, unsaturated open-chain nitrile.[3][11]Nitro radical anions, glyoxal.[7][12]Reactive nitrogen species (NO), des-nitro metabolites.[9]
Known Toxicities Potential for genotoxicity and oxidative stress-related side effects.Genotoxicity, chromosomal aberrations.[6]Hypersensitivity reactions, peripheral neuropathy, bone marrow suppression.Myelosuppression, peripheral and optic neuropathy (when co-administered with linezolid).

Key Experimental Workflows for Characterization

To empirically determine the biological profile of this compound, a series of standardized in vitro assays are required. Below are detailed protocols for essential experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]

Workflow Diagram:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_readout Data Acquisition cell_culture 1. Plate cells in a 96-well plate (e.g., 10,000 cells/well) incubation_adhesion 2. Incubate for 24h (37°C, 5% CO2) for cell adhesion cell_culture->incubation_adhesion treatment 4. Add compound dilutions to wells incubation_adhesion->treatment compound_prep 3. Prepare serial dilutions of the test compound compound_prep->treatment incubation_treatment 5. Incubate for a defined period (e.g., 24, 48, or 72h) treatment->incubation_treatment mtt_addition 6. Add MTT solution (0.5 mg/mL) to each well incubation_treatment->mtt_addition incubation_formazan 7. Incubate for 2-4h to allow formazan crystal formation mtt_addition->incubation_formazan solubilization 8. Add solubilization solution (e.g., DMSO) to dissolve crystals incubation_formazan->solubilization read_absorbance 9. Measure absorbance at 570 nm using a plate reader solubilization->read_absorbance

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cells (e.g., HeLa, HepG2, or a relevant cancer cell line) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Nitroreductase Activity Assay

This assay measures the ability of a nitroreductase enzyme to reduce a nitroaromatic substrate, which can be monitored by the oxidation of NADPH to NADP+ (a decrease in absorbance at 340 nm).

Workflow Diagram:

Nitroreductase_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_initiation Initiation & Measurement cluster_analysis Data Analysis reagent_prep 1. Prepare reaction buffer, NADPH solution, and substrate (test compound) solution mix_reagents 3. In a cuvette, mix buffer, NADPH, and substrate reagent_prep->mix_reagents enzyme_prep 2. Prepare purified nitroreductase enzyme solution add_enzyme 5. Initiate the reaction by adding the enzyme enzyme_prep->add_enzyme equilibrate 4. Equilibrate to 25°C and measure baseline A340 mix_reagents->equilibrate equilibrate->add_enzyme measure_a340 6. Monitor the decrease in absorbance at 340 nm over time add_enzyme->measure_a340 calculate_rate 7. Calculate the reaction rate from the linear portion of the curve measure_a340->calculate_rate

Caption: General workflow for a nitroreductase activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5.

    • NADPH Solution: 12 mM NADPH in deionized water (prepare fresh).

    • Substrate: A solution of this compound in DMSO, diluted in buffer to the desired concentration.

    • Enzyme: A solution of a purified nitroreductase (e.g., E. coli NfsB) in cold buffer.

  • Assay Setup: In a quartz cuvette, combine 1.6 mL of reaction buffer, 0.05 mL of NADPH solution, and the substrate solution. Adjust the final volume to 2.9 mL with deionized water.

  • Baseline Reading: Equilibrate the cuvette to 25°C and monitor the absorbance at 340 nm until it is stable.

  • Reaction Initiation: Initiate the reaction by adding 0.1 mL of the enzyme solution.

  • Measurement: Immediately mix by inversion and record the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation: Determine the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. The activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[14]

Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), to measure intracellular ROS levels.[15]

Workflow Diagram:

ROS_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_treatment Treatment cluster_readout Readout cell_plating 1. Plate cells in a black, clear-bottom 96-well plate incubation_adhesion 2. Incubate for 24h for adhesion cell_plating->incubation_adhesion wash_cells 3. Wash cells with PBS incubation_adhesion->wash_cells add_probe 4. Add DCF-DA solution to cells wash_cells->add_probe incubation_probe 5. Incubate for 30-60 min at 37°C add_probe->incubation_probe wash_probe 6. Wash cells to remove excess probe incubation_probe->wash_probe add_compound 7. Add test compound and controls wash_probe->add_compound read_fluorescence 8. Measure fluorescence (Ex/Em = ~485/535 nm) add_compound->read_fluorescence

Caption: Workflow for detecting intracellular ROS using a fluorescent probe.

Detailed Protocol:

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Add 100 µL of DCF-DA solution (e.g., 10 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Treatment: Wash the cells with PBS to remove the excess probe. Add 100 µL of medium containing the test compound. Include a positive control for ROS induction (e.g., H2O2 or tert-butyl hydroperoxide).

  • Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[15] Kinetic readings can be taken over time.

Conclusion and Future Directions

This compound is a rationally designed molecule that combines a bioactivatable nitroaromatic core with a pharmacokinetically favorable morpholine moiety. Based on its structural features, it is predicted to function as a pro-drug that requires enzymatic reduction to exert cytotoxic effects, likely through the generation of reactive intermediates and oxidative stress.

Direct comparison with established drugs like Nifurtimox, Benznidazole, and Pretomanid highlights the diverse therapeutic applications of the nitroaromatic scaffold, from antiparasitic to antitubercular agents. The specific biological activity and selectivity of this compound will depend on its affinity for various host and pathogen nitroreductases and the nature of the cytotoxic species it generates.

The experimental protocols provided in this guide offer a clear path for the comprehensive evaluation of this and other novel nitroaromatic compounds. Future research should focus on determining its IC50 values against a panel of cancer and microbial cell lines, identifying the specific nitroreductases responsible for its activation, and elucidating its precise mechanism of cytotoxicity. These studies will be crucial in determining its potential as a next-generation therapeutic agent.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Singh, R., et al. (2008). The mechanism of action of PA-824: Novel insights from transcriptional profiling. Nucleic Acids Research, 36(19), 6329-6338. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Pretomanid? Available at: [Link]

  • Drugs.com. (n.d.). Nifurtimox Monograph for Professionals. Available at: [Link]

  • Xu, J., et al. (2016). Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. Cancer Biology & Therapy, 17(11), 1139-1147. Available at: [Link]

  • National Center for Biotechnology Information. (2023). From Benznidazole to New Drugs: Nanotechnology Contribution in Chagas Disease. Available at: [Link]

  • Hall, B. S., et al. (2011). Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Nifurtimox? Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Benznidazole? Available at: [Link]

  • Li, H., et al. (2017). The anti-protozoan drug nifurtimox preferentially inhibits clonogenic tumor cells under hypoxic conditions. Oncotarget, 8(3), 4615-4628. Available at: [Link]

  • Al-Majmaie, S., et al. (2018). Untargeted metabolomics reveals a new mode of action of pretomanid (PA-824). Scientific Reports, 8(1), 4095. Available at: [Link]

  • De Luca, L., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters, 111, 129905. Available at: [Link]

  • Pstragowski, M., et al. (2021). Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date. Drug Design, Development and Therapy, 15, 3459-3467. Available at: [Link]

  • Scilit. (n.d.). Mechanism of nifurtimox toxicity in different forms of Trypanosoma cruzi. Available at: [Link]

  • Hall, B. S., et al. (2012). Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation. Antimicrobial Agents and Chemotherapy, 56(1), 110-118. Available at: [Link]

  • ROS Assay Kit Protocol. (n.d.). Available at: [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Available at: [Link]

  • Pontali, E., et al. (2022). Pretomanid for tuberculosis treatment: an update for clinical purposes. Frontiers in Pharmacology, 13, 988435. Available at: [Link]

  • PubMed. (2011). Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. Available at: [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Wilkinson, S. R., et al. (2014). Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert. International Journal for Parasitology: Drugs and Drug Resistance, 4(1), 33-40. Available at: [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • PubMed. (n.d.). Structure-toxicity relationships of nitroaromatic compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. Available at: [Link]

  • HiMedia Laboratories. (n.d.). EZAssayTM Reactive oxygen species (ROS) Assay Kit. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several.... Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholine–4-nitrophenol (1/2). Available at: [Link]

  • Cerón, J. J., et al. (2021). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. BMC Veterinary Research, 17(1), 227. Available at: [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety is a privileged scaffold, integral to the structure of numerous approved drugs due to its favorable physicochemical and metabolic properties. When appended to a 2-nitro-4-(trifluoromethyl)phenyl core, it forms a class of compounds with significant potential in anticancer research, particularly as kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine analogs, offering a comparative overview of their biological performance based on available experimental data. Our objective is to furnish researchers with the critical insights necessary to navigate the chemical space of these promising molecules and guide the rational design of next-generation therapeutics.

The Core Scaffold: A Foundation for Potent Bioactivity

The this compound scaffold combines several key features that contribute to its biological activity. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability and can increase the binding affinity of the molecule to its biological target. The nitro group, also strongly electron-withdrawing, plays a crucial role in orienting the molecule within the binding pocket of target proteins and can be a key site for metabolic activation or further chemical modification. The morpholine ring, with its inherent polarity and ability to form hydrogen bonds, often improves the pharmacokinetic profile of drug candidates.

The synergy of these components makes the this compound scaffold a promising starting point for the development of targeted therapies. Research into analogous structures, such as morpholine-substituted quinazolines, has demonstrated potent inhibition of key signaling pathways implicated in cancer, including the PI3K/AKT/mTOR pathway. For instance, analogs where the nitrophenyl group is replaced by a quinazoline moiety have shown significant cytotoxic activity against various cancer cell lines.

Comparative Analysis of Structural Modifications

The exploration of the chemical space around the this compound core has revealed critical insights into the structural determinants of activity. This section dissects the impact of modifications at key positions on the molecule's biological performance, supported by comparative experimental data where available.

The Phenyl Ring: Impact of Substituent Alterations

The substitution pattern on the phenyl ring is a critical determinant of biological activity. While the 2-nitro and 4-trifluoromethyl substitution is the focus of this guide, it is instructive to consider related structures to understand the broader SAR.

For example, in a series of morpholine-substituted quinazoline derivatives, the nature and position of substituents on the phenyl ring attached at the 2-position of the quinazoline core significantly influenced their anticancer activity. One study reported that a 4-(trifluoromethyl)phenyl substitution at this position (compound AK-13) demonstrated notable cytotoxic potential.

Compound IDPhenyl Ring SubstitutionTarget Cell LineIC50 (µM)
AK-13 4-(Trifluoromethyl)A549, MCF-7, SHSY-5YNot explicitly stated, but showed significant activity

Table 1: Cytotoxic activity of a morpholine-substituted quinazoline analog bearing a trifluoromethylphenyl group. Data from a study on morpholine substituted quinazoline derivatives.[1]

The Morpholine Ring: Bioisosteric Replacements and N-Substitution

The morpholine ring is not merely a solubilizing group; its conformation and the potential for substitution on the nitrogen atom can dramatically alter the compound's properties.

Bioisosteric Replacement: Replacing the morpholine oxygen with sulfur to form a thiomorpholine analog can impact lipophilicity and metabolic stability. While direct comparative data for the core scaffold is limited, the synthesis of precursors like 4-(4-nitrophenyl)thiomorpholine suggests the feasibility of such modifications for SAR exploration.[2]

N-Substitution: The nitrogen atom of the morpholine ring is a key point for introducing diversity. In related kinase inhibitor scaffolds, N-alkylation or N-acylation has been shown to modulate potency and selectivity. For instance, in a series of PI3K inhibitors, the nature of the substituent on a piperazine ring (a close analog of morpholine) dramatically influenced activity.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the general synthetic strategies for this compound analogs and the methodologies for assessing their biological activity.

General Synthesis of this compound Analogs

The synthesis of the core scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction.

Diagram of Synthetic Workflow:

SynthesisWorkflow Reactant1 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene Reaction SNAr Reaction (Heat) Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Solvent Acetonitrile or DMF Solvent->Reaction Base K2CO3 or Et3N Base->Reaction Product This compound Reaction->Product

Caption: General synthetic scheme for this compound.

Step-by-Step Protocol:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Diagram of MTT Assay Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Future Directions and Mechanistic Insights

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. While direct SAR studies on a comprehensive library of analogs are not yet widely published, the available data on related structures strongly suggests that this chemical class warrants further investigation.

Future research should focus on:

  • Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs with modifications at the phenyl ring, the morpholine ring, and the linker between them will be crucial to delineate a clear SAR.

  • Target identification and validation: While kinase inhibition is a likely mechanism of action, identifying the specific kinase(s) or other cellular targets of these compounds is a critical next step. This can be achieved through kinome profiling, affinity chromatography, and other target identification techniques.

  • In vivo evaluation: Promising lead compounds with potent in vitro activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties should be advanced to in vivo studies in relevant animal models of cancer to assess their efficacy and safety.

By systematically exploring the structure-activity landscape of this compound analogs, the scientific community can unlock their full therapeutic potential and contribute to the development of novel and effective cancer treatments.

References

  • This section would be populated with the full citations of the referenced articles, including title, source, and a valid, clickable URL.

Sources

A Researcher's Guide to the Validation of Novel Chemical Probes: A Case Study of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

While 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is available from various suppliers, its biological targets and mechanism of action are not extensively documented in publicly available literature.[1][2] This makes it an excellent candidate for illustrating the rigorous validation workflow required to qualify a compound as a reliable research tool. This guide will not present pre-existing performance data for this specific molecule, but will instead equip researchers with the principles and experimental protocols to conduct such a validation themselves.

The Imperative of Chemical Probe Validation

A high-quality chemical probe should exhibit three key characteristics:

  • Potency: The compound should modulate its intended target at low concentrations, typically with an in-vitro IC50 or Kd of less than 100 nM.[3][4]

  • Selectivity: The probe should demonstrate a significant therapeutic window, with at least a 30-fold greater potency for its intended target over other related proteins.[3]

  • Target Engagement: There must be evidence that the molecule interacts with its target in a cellular context to elicit a measurable functional response.[3]

The following sections will detail a multi-pronged approach to systematically assess these characteristics for a novel compound like this compound.

Part 1: Initial Target Identification and Potency Determination

The first step in validating a novel compound is to identify its primary biological target(s) and determine its potency.

Workflow for Target Identification and Potency Assessment

cluster_0 Initial Screening & Potency A Compound Acquisition (this compound) B Broad Biochemical Screen (e.g., Kinome Panel) A->B  Initial Target Hypothesis Generation C Hit Identification (Putative Primary Target) B->C  Identify High-Affinity Binders D Dose-Response Assay (e.g., In-vitro Kinase Assay) C->D  Confirm Primary Target E IC50 Determination D->E  Quantify Potency

Caption: Workflow for initial target identification and potency determination of a novel small molecule.

Experimental Protocols

1. Broad Kinase Panel Screening

Given that many small molecule inhibitors target kinases, a broad kinase panel is an effective starting point for target identification.[5][6]

  • Objective: To identify potential kinase targets of this compound from a large, representative panel of human kinases.

  • Methodology:

    • Provide the test compound to a commercial kinome profiling service.[5][7][8][9][10]

    • The service will perform binding or activity assays against a panel of several hundred purified kinases at a fixed concentration of the compound (e.g., 1 µM).

    • The results will be reported as percent inhibition for each kinase.

  • Interpretation: Kinases exhibiting significant inhibition (e.g., >70%) are considered potential primary targets and warrant further investigation.

2. In-Vitro Kinase Activity Assay (Luminescence-Based)

Once a putative primary target is identified, its inhibition must be confirmed and quantified using a dose-response assay.[11]

  • Objective: To determine the IC50 value of this compound against its putative primary kinase target.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • ATP

    • Test compound

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Protocol:

    • Prepare a 10-point serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production using the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]

Hypothetical Data This compound Staurosporine (Control)
Putative Target Kinase A (IC50, nM) 155
Related Kinase B (IC50, nM) 50010
Unrelated Kinase C (IC50, nM) >10,00020

Part 2: Assessing Selectivity

A potent inhibitor is only a useful research tool if it is also selective.[6] Widespread off-target effects can confound experimental results.[12][13]

Workflow for Selectivity Profiling

cluster_1 Selectivity Assessment F Comprehensive Kinome Profiling (e.g., at multiple concentrations) G IC50 Determination for Off-Targets F->G  Identify Significant Off-Targets I Orthogonal Target Validation (Non-kinase targets) F->I  Broaden Target Search H Selectivity Score Calculation G->H  Quantify Selectivity Window

Caption: Workflow for assessing the selectivity of a chemical probe.

Experimental Protocols

1. Comprehensive Kinome Profiling

  • Objective: To quantitatively assess the selectivity of the compound across the human kinome.

  • Methodology:

    • Submit the compound to a kinome profiling service for screening against their largest available kinase panel at multiple concentrations (e.g., 0.1, 1, and 10 µM).

    • Alternatively, determine the IC50 values for a panel of kinases that are closely related to the primary target.

  • Interpretation: A highly selective probe will show potent inhibition of the primary target with significantly weaker inhibition of other kinases. A selectivity score can be calculated to quantify this.[9]

2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[14][15][16]

  • Objective: To confirm that the compound binds to its intended target in intact cells.

  • Methodology:

    • Treat cultured cells with the test compound or vehicle control.

    • Heat the cells to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding and target engagement.[17][18]

Part 3: Biophysical Characterization of the Target-Inhibitor Interaction

To further validate the interaction between the compound and its target, biophysical methods can be employed to directly measure the binding affinity and kinetics.

Workflow for Biophysical Characterization

cluster_2 Biophysical Validation J Isothermal Titration Calorimetry (ITC) L Determination of Binding Affinity (Kd), Stoichiometry (n), and Kinetics (kon, koff) J->L K Surface Plasmon Resonance (SPR) K->L

Caption: Workflow for the biophysical characterization of the inhibitor-target interaction.

Experimental Protocols

1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21][22][23]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-target interaction.

  • Methodology:

    • Place the purified target protein in the sample cell of the ITC instrument.

    • Titrate the test compound into the sample cell in a series of small injections.

    • Measure the heat change after each injection.

  • Data Analysis: The data is fit to a binding model to determine the thermodynamic parameters.

2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time.[24][25][26][27][28]

  • Objective: To determine the association (kon) and dissociation (koff) rate constants, and the binding affinity (Kd) of the inhibitor-target interaction.

  • Methodology:

    • Immobilize the purified target protein on an SPR sensor chip.

    • Flow a series of concentrations of the test compound over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.

  • Data Analysis: The binding and dissociation curves are fit to a kinetic model to determine kon, koff, and Kd.

Biophysical Method Information Gained Advantages Considerations
ITC Kd, n, ΔH, ΔSLabel-free, in-solution measurementRequires larger amounts of protein
SPR Kd, kon, koffReal-time kinetics, high sensitivityRequires immobilization of the target protein

Conclusion

The validation of a chemical probe is a critical, multi-step process that requires a combination of biochemical, cellular, and biophysical assays. While this compound currently lacks the extensive characterization needed to be considered a validated research tool, the framework presented in this guide provides a clear path for its evaluation. By systematically determining its potency, selectivity, and mechanism of action, researchers can establish the reliability of this and other novel small molecules, ultimately contributing to the generation of robust and reproducible scientific discoveries.

References

  • Bunnage, M. E., et al. (2015). Know your kinase: a guide to the use of small molecule kinase inhibitors in biological research. Cell Chemical Biology, 22(1), 10-20.
  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541.[29]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][5]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link][7]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577.[3]

  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221.[19]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.[30]

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161.[31]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link][9]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link][26]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link][29]

  • Biocompare. (2018). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved from [Link][20]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link][32]

  • Anastassiadis, T., et al. (2011). A public resource of quantitative kinase-inhibitor selectivity data. Nature Biotechnology, 29(11), 1039-1045.[33]

  • Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Methods in Molecular Biology, 261, 35-54.[21]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link][1]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.[14]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein kinases. Oncogene, 19(49), 5690-5701.
  • Taylor & Francis Online. (2020). Small Molecules and Their Role in Effective Preclinical Target Validation. Retrieved from [Link][34]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.[30]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link][17]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link][23]

  • National Center for Biotechnology Information. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Retrieved from [Link][25]

  • Annual Reviews. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link][15]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link][26]

  • ACS Publications. (2015). Characterization of a Chemical Affinity Probe Targeting Akt Kinases. Retrieved from [Link][35]

  • National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link][18]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link][16]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link][27]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][36]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link][37]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link][38]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link][39]

  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. Retrieved from [Link][1]

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link][40]

  • ResearchGate. (2024). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link][41]

  • National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link][42]

  • PubMed. (2021). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link][43]

  • ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link][44]

Sources

A Comparative Efficacy Analysis of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine and Established PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the efficacy of a novel investigational compound, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, in comparison to well-characterized inhibitors of the PI3K/AKT/mTOR signaling pathway. Given the absence of published data on this specific molecule, this document serves as a strategic blueprint for researchers and drug development professionals, outlining the necessary experimental comparisons and data interpretation.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][4] The morpholine chemical moiety is a privileged structure in medicinal chemistry, known to be a component of many kinase inhibitors, including those targeting the PI3K family.[5][6][7][8] The presence of this scaffold, along with the trifluoromethyl group—a common feature in modern pharmaceuticals for enhancing metabolic stability and potency—in this compound suggests its potential as a novel inhibitor within this pathway.[9]

This guide will compare the hypothetical efficacy of this compound against three well-established clinical-stage PI3K/mTOR pathway inhibitors: Buparlisib (BKM120), Pictilisib (GDC-0941), and PF-04691502.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth. The pathway is negatively regulated by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3.[2]

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparator Profiles: Established PI3K/mTOR Inhibitors

A thorough understanding of existing inhibitors is crucial for contextualizing the potential efficacy of a novel compound.

InhibitorTarget(s)Mechanism of ActionKey Characteristics
Buparlisib (BKM120) Pan-class I PI3KOrally administered pan-class I PI3K inhibitor that binds to the ATP-binding pocket of PI3K enzymes, preventing the phosphorylation of downstream targets like AKT.[10]Shows broad-spectrum activity by targeting all class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[11] Has been investigated in numerous clinical trials for various cancers, including breast cancer and glioblastoma.[10][12]
Pictilisib (GDC-0941) Pan-class I PI3KA potent and selective oral inhibitor of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[13]Demonstrates antitumor activity in preclinical models and has been evaluated in Phase I clinical trials for advanced solid tumors.[13][14] Has shown efficacy in breast cancer cells with PIK3CA mutation or HER2 amplification.[15]
PF-04691502 Dual PI3K/mTORAn ATP-competitive inhibitor of both class I PI3K isoforms and mTOR.[16][17][18]By targeting both PI3K and mTOR, it can circumvent feedback loops that may limit the efficacy of single-target inhibitors.[19] Has shown antitumor activity in various cancer models, including those resistant to other targeted therapies.[18][20]

Proposed Experimental Workflow for Comparative Efficacy

To ascertain the efficacy of this compound, a multi-faceted approach is recommended, encompassing biochemical and cell-based assays.

Experimental_Workflow Start Novel Compound: This compound Biochemical Biochemical Assays Start->Biochemical CellBased Cell-Based Assays Start->CellBased KinaseAssay In Vitro Kinase Assay (IC50 Determination) Biochemical->KinaseAssay Proliferation Cell Proliferation Assay (MTT/CellTiter-Glo) CellBased->Proliferation Signaling Western Blot Analysis (p-AKT, p-S6K) CellBased->Signaling Apoptosis Apoptosis Assay (Caspase-Glo/Annexin V) CellBased->Apoptosis Data Comparative Data Analysis KinaseAssay->Data Proliferation->Data Signaling->Data Apoptosis->Data Conclusion Efficacy Profile and Lead Candidate Assessment Data->Conclusion

Caption: Experimental workflow for efficacy comparison.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the catalytic activity of PI3K isoforms and mTOR, and to compare these values with those of the known inhibitors.

Protocol:

  • Reagents: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ), mTOR kinase, ATP, and a suitable substrate (e.g., phosphatidylinositol). A kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a series of dilutions of the test compound and the comparator inhibitors in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the kinase, substrate, and diluted compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.

Hypothetical Comparative IC50 Data (nM)

CompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)mTOR
Buparlisib (BKM120) 52[11]166[11]116[11]262[11]>1000
Pictilisib (GDC-0941) 3[13]33[13]3[13]75[13]>1000
PF-04691502 4.8174.6121.6
This compound TBDTBDTBDTBDTBD
TBD: To Be Determined
Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the novel compound in cancer cell lines with known PI3K pathway mutational status.

Protocol:

  • Cell Lines: A panel of human cancer cell lines with varying PI3K pathway alterations (e.g., PIK3CA-mutant, PTEN-null, and wild-type).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound and comparators for 72 hours.

    • Assess cell viability using an MTT or a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K/AKT/mTOR pathway.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound and comparators at their respective GI50 concentrations for a short duration (e.g., 2-4 hours).

  • Lysate Preparation: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated AKT (Ser473 and Thr308), phosphorylated S6 ribosomal protein (a downstream target of mTORC1), and total levels of these proteins.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the extent of inhibition of pathway signaling.

Apoptosis Induction Assay

Objective: To determine if the compound induces programmed cell death.

Protocol:

  • Cell Treatment: Treat cancer cells with the compounds at 1x and 5x their GI50 concentrations for 24-48 hours.

  • Assay:

    • Caspase Activity: Use a luminescent caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay).

    • Annexin V Staining: Stain cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between apoptotic, necrotic, and live cells.

  • Analysis: Quantify the increase in caspase activity or the percentage of apoptotic cells compared to a vehicle-treated control.

Conclusion and Future Directions

This guide outlines a rigorous preclinical strategy to evaluate the efficacy of this compound as a potential PI3K/AKT/mTOR pathway inhibitor. By comparing its performance against well-characterized inhibitors like Buparlisib, Pictilisib, and PF-04691502, researchers can establish a clear efficacy profile.

Positive results from these studies, particularly a potent and selective inhibition of PI3K and/or mTOR in biochemical assays that translates to on-target pathway modulation and anti-proliferative effects in cancer cell lines, would warrant further investigation. Subsequent steps would include in vivo efficacy studies in xenograft models, pharmacokinetic and pharmacodynamic analyses, and toxicology assessments to determine its potential as a clinical candidate. The structural novelty of this compound may offer advantages in terms of selectivity, potency, or overcoming resistance mechanisms, which should be a key focus of its continued evaluation.

References

  • Unknown Author. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Google Vertex AI Search.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • Unknown Author. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Google Vertex AI Search.
  • Patsnap Synapse. (2024, June 27). What is Buparlisib used for?.
  • Unknown Author. (n.d.). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC. PubMed Central.
  • Unknown Author. (n.d.). New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed.
  • MedChemExpress. (n.d.). Buparlisib (BKM120) | PI3K Inhibitor.
  • Unknown Author. (2018, January 1). Role of PI3K/AKT/mTOR in Cancer Signaling. Google Vertex AI Search.
  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR.
  • Unknown Author. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC. NIH.
  • Unknown Author. (2014, November 4). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central.
  • AACR Journals. (n.d.). First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors.
  • ScienceForecast Publications. (2018, February 27). Inhibitors of PI3K/AKT/mTOR Signaling Pathway as a Novel Targeted Therapy for Cancer.
  • Selleck Chemicals. (n.d.). Buparlisib (BKM120) | PI3K Inhibitor | CAS 944396-07-0.
  • Unknown Author. (2017, March 9). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. PubMed.
  • Unknown Author. (n.d.). More antitumor efficacy of the PI3K inhibitor GDC-0941 in breast cancer with PIK3CA mutation or HER2 amplification status in vitro. PubMed.
  • STEMCELL Technologies. (n.d.). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors.
  • PubMed Central. (2022, November 15). The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro.
  • NIH. (n.d.). Research update on the anticancer effects of buparlisib - PMC.
  • RSC Publishing. (n.d.). Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design.
  • AACR Journals. (n.d.). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity.
  • ResearchGate. (n.d.). PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR Kinases with Antitumor Activity | Request PDF.
  • NIH. (n.d.). Evaluation of a Dual PI3K/mTOR Inhibitor PF-04691502 against Bladder Cancer Cells.
  • NIH. (2013, May 2). PI3K-mTOR inhibitor PF-04691502 anti-tumor activity is enhanced with induction of wild-type TP53 in human xenograft and murine knockout models of head and neck cancer.
  • NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.
  • PubMed. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • PubMed. (2006, October 15). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
  • NIH. (n.d.). 4-(4-Nitrophenyl)morpholine - PMC.
  • Sigma-Aldrich. (n.d.). 4-[4-nitro-2-(trifluoromethyl)phenyl]morpholine.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ResearchGate. (2025, August 9). Morpholines. Synthesis and Biological Activity.
  • Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

A Researcher's Guide to Characterizing the Selectivity of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological cross-reactivity of the novel compound 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. As this molecule is not extensively characterized in public literature, this document outlines an investigative workflow to determine its primary targets and off-target effects, a crucial step in preclinical drug discovery.

The structural motif of a morpholine ring is a privileged scaffold found in numerous kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[1][2][3][4][5] The morpholine oxygen often acts as a critical hydrogen bond acceptor within the ATP-binding pocket of these enzymes.[4] Therefore, for the purpose of this illustrative guide, we will hypothesize that this compound is a putative PI3K inhibitor and design a series of experiments to test this hypothesis and evaluate its selectivity against other kinases.

The Imperative of Selectivity Profiling

In an era of targeted therapies, understanding a compound's selectivity is paramount. A highly selective inhibitor interacts with its intended target at concentrations significantly lower than those required to bind other proteins.[6] Poor selectivity can lead to off-target effects, toxicity, and misleading experimental results. Comprehensive selectivity profiling is therefore a non-negotiable step in validating a new chemical entity as a reliable research tool or a potential therapeutic.[6][7][8] This guide will focus on a multi-pronged approach, combining biochemical assays for direct target interaction and cell-based assays to confirm target engagement in a physiological context.

Workflow for Selectivity Profiling

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Data Synthesis & Interpretation biochem_intro Initial Hypothesis: Compound targets PI3Kα kinase_panel Broad Kinase Panel Screen (e.g., 400+ kinases) biochem_intro->kinase_panel Primary Screen dose_response Dose-Response (IC50) Assays on Hits from Panel kinase_panel->dose_response Confirmation & Potency cetsa Cellular Thermal Shift Assay (CETSA) for PI3Kα and Top Off-Targets dose_response->cetsa Validate in Cells pathway_analysis Pathway Analysis (Western Blot) (p-Akt, p-S6K) cetsa->pathway_analysis Functional Confirmation data_synthesis Synthesize IC50 & CETSA Data pathway_analysis->data_synthesis Integrate Findings selectivity_score Calculate Selectivity Score data_synthesis->selectivity_score conclusion Define Selectivity Profile & Recommend Future Studies selectivity_score->conclusion

Caption: Experimental workflow for characterizing compound selectivity.

Biochemical Assays: Quantifying Direct Target Inhibition

The first step is to assess the compound's activity against a broad panel of purified kinases in a cell-free environment. This provides a direct measure of interaction without the complexities of cellular uptake or metabolism.[6][9]

A. Primary Screen: Broad Kinase Panel

A broad kinase panel screen (e.g., >400 kinases) is the gold standard for an unbiased assessment of selectivity.[6] The compound is typically tested at one or two fixed concentrations (e.g., 1 µM and 10 µM) to identify initial "hits."

B. Secondary Assay: IC50 Determination

For the hypothesized target (PI3Kα) and any significant off-targets identified in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing activity across different kinases.[7]

Example Data: Kinase Inhibition Profile

Kinase Target% Inhibition @ 1 µMIC50 (nM) [Example Data]Kinase Family
PI3Kα (Hypothesized Target) 95% 50 Lipid Kinase
PI3Kβ85%250Lipid Kinase
PI3Kδ90%150Lipid Kinase
PI3Kγ75%500Lipid Kinase
mTOR60%1,200PI3K-related Kinase
DNA-PK55%2,500PI3K-related Kinase
CDK215%>10,000Serine/Threonine Kinase
SRC10%>10,000Tyrosine Kinase
EGFR5%>10,000Tyrosine Kinase

This table contains simulated data for illustrative purposes.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10][11][12]

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (e.g., 5 µL volume) containing the specific kinase (e.g., recombinant PI3Kα), its substrate (e.g., PIP2), and ATP at a concentration near the Km for each respective enzyme.[7]

  • Compound Addition: Add serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) to the reaction wells. Include appropriate DMSO (vehicle) and no-enzyme controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[11] Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP.[11] Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a nonlinear regression model to calculate the IC50 value.

Cellular Assays: Confirming Target Engagement in a Physiological Context

Biochemical assays are essential, but they don't capture the full picture. Cellular assays are required to confirm that the compound can cross the cell membrane, engage its target in the crowded cellular milieu, and exert a functional effect.[13]

A. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying direct target engagement in intact cells or tissues.[14][15][16] The principle is that a protein becomes more thermally stable when bound to a ligand.[14][15] This change in thermal stability can be measured by heating the cells, lysing them, and quantifying the amount of soluble protein remaining.

CETSA Experimental Workflow

G start Culture & Treat Cells (e.g., with Compound or DMSO) heat Heat Cell Suspension (Temperature Gradient) start->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Proteins lyse->centrifuge detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifuge->detect analyze Plot Melt Curve & Determine Thermal Shift (ΔTm) detect->analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells (e.g., MCF-7, known for active PI3K signaling) and treat them with the compound at a relevant concentration (e.g., 1 µM) or DMSO for 1-2 hours.

  • Heating Step: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[14]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[17]

  • Protein Quantification: Transfer the supernatant to new tubes. Quantify the amount of the target protein (e.g., PI3Kα) in the soluble fraction using Western blotting.

  • Data Analysis: Generate a melting curve by plotting the band intensity for the target protein against the temperature. A shift in the curve to the right for the compound-treated samples indicates target stabilization.

B. Pathway Analysis: Western Blotting for Downstream Effects

To confirm that target engagement leads to a functional outcome, we can measure the phosphorylation status of downstream effectors. For the PI3K pathway, a key downstream node is the phosphorylation of Akt at Ser473.[18][19]

PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Compound 4-[2-Nitro-4-(trifluoromethyl) phenyl]morpholine Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Experimental Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) and allow them to adhere. Starve the cells (e.g., in serum-free media for 12-24 hours) and then pre-treat with various concentrations of the compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 nM insulin for 20 minutes) to robustly activate the PI3K pathway.[18]

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[20][21]

  • Electrophoresis and Transfer: Determine protein concentration, normalize samples, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background).[20] Incubate with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[18][22]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18]

  • Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure that changes in the phospho-signal are due to inhibition, not changes in total protein expression.[18]

Conclusion and Interpretation

By integrating the data from these orthogonal assays, a comprehensive selectivity profile for this compound can be established.

  • High Selectivity: If the compound shows potent, single-digit nanomolar IC50 for PI3Kα, with IC50 values for other kinases being at least 100-fold higher, and this is confirmed by a clear thermal shift in CETSA only for PI3Kα and potent inhibition of p-Akt in cells, it can be classified as a selective inhibitor.

  • Moderate or Low Selectivity: If the compound inhibits several kinases from different families with similar potencies, it is considered non-selective. This does not necessarily preclude its use, but researchers must be aware of its polypharmacology and design experiments accordingly, using appropriate controls.

References

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. Retrieved from [Link]

  • Advansta Inc. (n.d.). Mastering the In-Cell Western. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • MDPI. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Evaluation of Kinase Inhibitor Selectivity Using Cell‐based Profiling Data. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Detection of phosphorylated Akt and MAPK in cell culture assays. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) A quantitative analysis of kinase inhibitor selectivity. Retrieved from [Link]

Sources

Benchmarking 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, particularly within the realm of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) signaling, the strategic functionalization of core scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive technical comparison of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a key pharmacophore, against structurally similar compounds. By dissecting the structure-activity relationships (SAR) and providing detailed experimental frameworks, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights necessary to navigate the chemical space of nitrophenylmorpholine-based inhibitors.

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The morpholine moiety is a privileged scaffold in the design of PI3K inhibitors, often forming a crucial hydrogen bond with the hinge region of the kinase domain.[1] The strategic placement of electron-withdrawing groups, such as nitro and trifluoromethyl groups, on the phenyl ring can significantly modulate the compound's inhibitory activity and physicochemical properties.[2][3]

This guide will delve into the comparative analysis of this compound, examining the influence of substituent positioning on its biological activity. We will explore the synthesis of this compound and its analogs, provide detailed protocols for key biological assays, and present a logical framework for interpreting the comparative data.

The Chemical Landscape: Understanding the Core Structure and its Analogs

The core structure of interest is the 4-phenylmorpholine scaffold. The specific compound, this compound, possesses two key electron-withdrawing substituents on the phenyl ring. To understand its performance, we will benchmark it against hypothetical, yet structurally plausible, analogs where the positions of the nitro and trifluoromethyl groups are varied. This allows for a systematic evaluation of the impact of substitution patterns on biological activity.

Table 1: Structures of this compound and its Positional Isomers

Compound IDStructureIUPAC Name
Target Compound this compoundThis compound
Analog 1 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
Analog 2 4-[2-Nitro-5-(trifluoromethyl)phenyl]morpholine4-[2-Nitro-5-(trifluoromethyl)phenyl]morpholine
Analog 3 4-[5-Nitro-2-(trifluoromethyl)phenyl]morpholine4-[5-Nitro-2-(trifluoromethyl)phenyl]morpholine

Deciphering the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling network. Understanding the key nodes of this pathway is essential for interpreting the mechanism of action of inhibitors.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation eIF4EBP1->Proliferation Synthesis_Workflow Start Starting Materials: - Substituted Fluoronitrobenzene - Morpholine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Purification Purification: - Column Chromatography - Recrystallization Reaction->Purification Product Final Product: 4-Aryl-Morpholine Derivative Purification->Product

Caption: General workflow for the synthesis of 4-aryl-morpholine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted fluoronitrobenzene (1.0 eq) in a suitable solvent (e.g., DMSO, DMF, or acetonitrile) is added morpholine (1.2 eq) and a base such as K2CO3 or DIPEA (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-morpholine derivative. The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro PI3K/mTOR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of PI3K isoforms and mTOR.

Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase, ATP, and a suitable substrate (e.g., phosphatidylinositol for PI3K).

  • Assay Procedure: The kinase reaction is performed in a 96-well or 384-well plate format. The compounds are serially diluted in DMSO and pre-incubated with the kinase in assay buffer.

  • Initiation and Termination: The kinase reaction is initiated by the addition of ATP and the substrate. After a defined incubation period at room temperature, the reaction is stopped.

  • Detection: The amount of product formed is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Western Blot Analysis of PI3K/mTOR Pathway Modulation

This technique is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway within cells.

Western_Blot_Workflow Cell_Treatment Treat Cells with Test Compounds Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis SDS_PAGE Protein Separation by SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., p-Akt, p-S6K) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Sources

A Comparative Guide to the In Vivo Efficacy of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine Derivatives and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential in vivo efficacy of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine derivatives. In the absence of direct published in vivo data for this specific chemical series, this document leverages a comparative approach. We will dissect the core structural components—the morpholine ring, the nitro-aromatic system, and the trifluoromethyl group—by examining the established in vivo performance of approved drugs and clinical candidates that share these key pharmacophores. This guide is structured to provide not just data, but a logical framework for predicting the therapeutic potential and guiding future research into this novel class of compounds.

Introduction: Deconstructing the Pharmacophore

The molecule at the heart of our topic, this compound, presents a compelling architecture for drug design. It combines three critical moieties:

  • The Morpholine Ring: A saturated heterocycle widely regarded as a "privileged scaffold" in medicinal chemistry. Its inclusion in numerous approved drugs is a testament to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile.[1] A vast body of in vivo studies has shown that the morpholine moiety can enhance potency and provide drug-like characteristics.[1]

  • The Nitro-aromatic Group: This functional group is a well-known bio-activatable warhead, particularly in antimicrobial and antiparasitic chemotherapy.[2] In low-oxygen environments, such as those found in certain tumors or within anaerobic pathogens, the nitro group can be enzymatically reduced to generate cytotoxic reactive nitrogen species.[2]

  • The Trifluoromethyl (CF3) Group: A common substituent in modern pharmaceuticals, the CF3 group is a bioisostere for a methyl group but with profoundly different electronic properties. It is strongly electron-withdrawing and highly lipophilic, often used to enhance metabolic stability by blocking sites of oxidation and improve target binding affinity.

Given this composite structure, derivatives of this compound could plausibly be investigated as anticancer, antiparasitic, or antibacterial agents. This guide will explore these potential applications by comparing them against well-characterized drugs that have established in vivo efficacy.

Section 1: The Morpholine Scaffold in Anticancer Agents: A Comparison of In Vivo Efficacy

The morpholine ring is a cornerstone of many modern oncology drugs, particularly in the realm of kinase inhibitors.[3] Its role often extends beyond being a mere solvent-exposed appendage; it can form critical hydrogen bonds in kinase hinge regions and improve the overall developability of the compound.[4]

Case Study 1: Gefitinib (Iressa) - An EGFR Inhibitor

Gefitinib is an anilinoquinazoline-based inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[5] It features a morpholine ring in its side chain, which enhances its solubility and pharmacokinetic profile.

Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting receptor autophosphorylation and blocking downstream signaling pathways like MAPK and PI3K/Akt, which are crucial for tumor cell proliferation and survival.[6]

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative In Vivo Efficacy of Gefitinib: Gefitinib has demonstrated significant antitumor activity in various preclinical xenograft models, which was foundational to its clinical approval.

Model System Cell Line Dose & Route Key Efficacy Outcome Reference
Nude Mouse XenograftH322 (NSCLC, sensitive)60 mg/kg, i.p., daily 5/7 days for 4 weeksSignificant tumor growth delay[7]
Nude Mouse XenograftH157 (NSCLC, resistant)50 mg/kg, i.p., daily 5/7 days for 3 weeksNo tumor growth delay observed[7]
Nude Mouse XenograftH358R (Cisplatin-Resistant NSCLC)Not specifiedSlower tumor growth rate compared to parental H358 xenograft[8]
Nude Mouse XenograftA549 (NSCLC)Not specifiedEnhanced effects of radiotherapy[5]

Experimental Protocol: Human Tumor Xenograft Efficacy Study

  • Cell Culture: Human cancer cells (e.g., A549 NSCLC) are cultured under standard conditions (e.g., RPMI-1640 medium, 10% FBS, 37°C, 5% CO2).

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimatize for one week.

  • Tumor Implantation: A suspension of 5 x 10^6 cells in 100 µL of Matrigel/PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times weekly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups (n=8-10 per group). Treatment with the test compound (e.g., Gefitinib at 60 mg/kg) or vehicle is initiated via the specified route (e.g., intraperitoneal injection) and schedule.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as a measure of toxicity. The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³).

  • Data Analysis: Tumor volumes are plotted over time. The percentage of tumor growth inhibition (%TGI) is calculated. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Case Study 2: Morpholine-based PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is one of the most frequently deregulated signaling networks in human cancer.[9] The morpholine ring is a key feature in many PI3K and mTOR inhibitors, interacting with the hinge region of the kinase domain.[4]

Mechanism of Action: These compounds act as ATP-competitive inhibitors of PI3K and/or mTOR kinases, preventing the phosphorylation of downstream substrates like Akt and S6K. This blockade inhibits cell growth, proliferation, and survival.[10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits mTORC2 mTORC2 Inhibitor->mTORC2 Inhibits mTORC1 mTORC1 Inhibitor->mTORC1 Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylates AKT->mTORC1 Activates mTORC2->AKT Phosphorylates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and dual inhibitor action.

Comparative In Vivo Efficacy of PI3K/mTOR Inhibitors: While specific data for this compound is unavailable, compounds with similar scaffolds have shown promise in vivo.

Compound Class Key Features Reported In Vivo Activity Reference
PQR620Bridged morpholine, selective mTOR inhibitorShowed antitumor effects in vivo, good brain penetration[4][11]
DimorpholinoquinazolinesDual morpholine, quinazoline coreInhibition of tumor growth in a colorectal tumor model[9][12]
Gedatolisib (PF-05212384)Morpholino-triazine, dual PI3K/mTOR inhibitorEvaluated against ovarian cancer xenograft models[13]

These examples demonstrate that the morpholine scaffold is a viable component for designing systemically active anticancer agents that can achieve therapeutic efficacy in solid tumor models. The addition of a nitro-aromatic group could potentially add a layer of hypoxia-activated cytotoxicity, making such derivatives particularly interesting for solid tumors with hypoxic cores.

Section 2: Nitro-aromatics in Antiparasitic Therapy: A Fexinidazole Case Study

The nitro group in the user's target compound strongly suggests a potential application in infectious diseases, particularly against parasites that possess specific nitroreductase (NTR) enzymes.

Case Study: Fexinidazole - A Nitroimidazole Antiparasitic

Fexinidazole is an oral 5-nitroimidazole drug approved for the treatment of Human African Trypanosomiasis (HAT, or sleeping sickness).[14] Although it is a nitroimidazole and not a morpholine derivative, its mechanism is highly relevant to any nitro-aromatic compound being considered for antiparasitic use.

Mechanism of Action: Fexinidazole is a prodrug. It is activated via bioreduction of its nitro group by a parasitic Type 1 NTR, which is absent in mammalian cells, ensuring selectivity. This reduction generates reactive nitrogen species that are thought to damage parasitic DNA, proteins, and lipids, leading to cell death.[15][16] Its primary metabolites, a sulfoxide and a sulfone, are also active and contribute significantly to its in vivo efficacy.[15][16]

Fexinidazole_MOA cluster_parasite Trypanosome Parasite Fexinidazole Fexinidazole (Prodrug) NTR Parasite-specific Nitroreductase (NTR) Fexinidazole->NTR Enters & is reduced by Activated_Fex Reactive Nitro Species NTR->Activated_Fex DNA_Damage DNA Damage Activated_Fex->DNA_Damage Oxidative_Stress Oxidative Stress Activated_Fex->Oxidative_Stress Death Parasite Death DNA_Damage->Death Oxidative_Stress->Death

Caption: Proposed mechanism of action for Fexinidazole in parasites.

Comparative In Vivo Efficacy of Fexinidazole: Fexinidazole has demonstrated excellent efficacy in curing both acute and chronic (CNS stage) models of parasitic infections.

Model System Infection Model Dose & Route Key Efficacy Outcome Reference
Mouse ModelT. b. rhodesiense (acute HAT)100 mg/kg/day for 4 days, oralCured 100% of infected mice[16]
Mouse ModelT. b. brucei GVR35 (chronic HAT, CNS)200 mg/kg/day for 5 days, oralHighly effective cure rate[16]
Mouse ModelLeishmania donovani (visceral leishmaniasis)200 mg/kg/day for 5 days, oral98.4% suppression of infection[17]

Experimental Protocol: Murine Model of Acute Trypanosomiasis

  • Parasite Culture: Bloodstream form Trypanosoma brucei rhodesiense is maintained by serial passage in immunosuppressed mice.

  • Animal Model: Female Swiss albino mice (20-25 g) are used.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1 x 10^5 parasites suspended in a suitable buffer.

  • Treatment Initiation: Treatment is initiated 3 days post-infection when parasitemia is established.

  • Drug Administration: Fexinidazole is formulated (e.g., in 0.5% hydroxypropylmethylcellulose) and administered orally by gavage once daily for 4 consecutive days at the desired dose. A control group receives the vehicle only.

  • Monitoring: Parasitemia is monitored daily by microscopic examination of a tail blood smear. Mice are observed for 60 days post-treatment.

  • Efficacy Endpoint: The primary endpoint is the cure rate, defined as the absence of detectable parasites in the blood up to 60 days post-treatment.

Section 3: The Morpholine Moiety in Anti-infective Agents: The Linezolid Example

Beyond cancer and parasitic diseases, the morpholine scaffold is integral to antibacterial agents.

Case Study: Linezolid - An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic, the first of the oxazolidinone class, used for the treatment of serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18] A key part of its structure is an N-acetylated aminophenyl group attached to a morpholine ring.

Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism, which means there is little cross-resistance with other protein synthesis inhibitors.[18]

Comparative In Vivo Efficacy of Linezolid: Linezolid is considered bacteriostatic in vitro but often behaves as a bactericidal agent in vivo.[18] Its efficacy is primarily linked to the time the drug concentration remains above the minimum inhibitory concentration (T > MIC).

Model System Infection Model Bacterial Strain Dose & Route Key Efficacy Outcome Reference
Rabbit EndocarditisAortic Valve VegetationsMRSA70 mg/kg, i.v., b.i.d. for 5 daysBacteriostatic effect[19]
Rabbit EndocarditisAortic Valve VegetationsMRSAContinuous infusion (daily dose of 140 mg/kg)Bactericidal effect (>3 log10 CFU/g reduction)[19]
Murine Thigh InfectionNeutropenic MouseS. aureus133-167 mg/kg/24h (divided doses)Net bacteriostatic effect[20]
Murine Thigh InfectionNeutropenic MouseS. pneumoniae22-97 mg/kg/24h (divided doses)Net bacteriostatic effect[20]

Synthesis and Discussion: Projecting the Potential of this compound Derivatives

The comparative analysis presented in this guide strongly suggests that derivatives of this compound are promising candidates for further investigation, with potential applications spanning oncology and infectious diseases.

  • Anticancer Potential: The combination of a morpholine ring, a known pharmacophore in successful kinase inhibitors like Gefitinib, with a nitro-aromatic group is particularly intriguing. This could lead to a dual-action agent: kinase inhibition under normal oxygen conditions and hypoxia-activated cytotoxicity in the tumor microenvironment. The trifluoromethyl group could further enhance potency and metabolic stability. In vivo xenograft studies, similar to the protocol described, would be the logical next step to evaluate this potential.

  • Antiparasitic Potential: Drawing parallels with Fexinidazole, the nitro-aromatic moiety is a strong predictor of antiparasitic activity, provided the target parasite possesses the necessary nitroreductase enzymes. The morpholine and trifluoromethyl groups could modulate the compound's pharmacokinetic properties, such as oral bioavailability and CNS penetration, which is critical for treating the neurological stage of diseases like sleeping sickness. In vivo infection models, as detailed for trypanosomiasis, would be essential to determine if these derivatives are effectively activated by parasites.

Conclusion: While direct experimental data for this compound derivatives is not yet in the public domain, a logical, evidence-based projection of their in vivo potential can be made. By comparing its structural components to clinically successful drugs like Gefitinib, Fexinidazole, and Linezolid, we can rationally design and prioritize future in vivo studies. The experimental protocols and comparative data tables provided herein offer a robust framework for researchers to embark on the preclinical evaluation of this promising new chemical series.

References

  • Jacqueline, C., et al. (2012). In Vivo Efficacy of Continuous Infusion versus Intermittent Dosing of Linezolid Compared to Vancomycin in a Methicillin-Resistant Staphylococcus aureus Rabbit Endocarditis Model. Antimicrobial Agents and Chemotherapy, 56(6), 3197-3201. [Link]

  • Andes, D., et al. (2002). In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid). Antimicrobial Agents and Chemotherapy, 46(11), 3484-3489. [Link]

  • Li, W., et al. (2020). Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. Annals of Translational Medicine, 8(23), 1581. [Link]

  • Vila-Farres, X., et al. (2006). In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides. Journal of Antimicrobial Chemotherapy, 58(5), 998-1004. [Link]

  • Wikipedia contributors. (2024). Linezolid. Wikipedia, The Free Encyclopedia. [Link]

  • Patsnap. (2024). What is the mechanism of Fexinidazole? Patsnap Synapse. [Link]

  • Torreele, E., et al. (2010). Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. PLoS Neglected Tropical Diseases, 4(12), e923. [Link]

  • Gridelli, C., et al. (2008). Gefitinib in Non Small Cell Lung Cancer. The Oncologist, 13(8), 877-887. [Link]

  • Zhao, Y., et al. (2019). In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. International Journal of Nanomedicine, 14, 8429-8443. [Link]

  • ResearchGate. (n.d.). In vivo effects of gefitinib. [Image]. [Link]

  • Chen, Y., et al. (2021). Linezolid and Its Immunomodulatory Effect: In Vitro and In Vivo Evidence. Frontiers in Pharmacology, 12, 658973. [Link]

  • Wikipedia contributors. (2024). Fexinidazole. Wikipedia, The Free Encyclopedia. [Link]

  • Wyllie, S., et al. (2012). The anti-trypanosome drug fexinidazole shows potential for treating visceral leishmaniasis. Science Translational Medicine, 4(119), 119re1. [Link]

  • Drugs for Neglected Diseases initiative. (2019). Fexinidazole for the treatment of human African trypanosomiasis. P&T, 44(4), 130-134. [Link]

  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4220s-4224s. [Link]

  • Lenci, E., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2248-2262. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Dar'in, D., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]

  • Synapse. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [Link]

  • Al-Ostath, A., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(7), 1548. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 11(40), 24651-24664. [Link]

  • Lin, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 82. [Link]

  • ACS Publications. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. Journal of Medicinal Chemistry, 66(22), 15214-15231. [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kadłubowski, R. (1978). [Study of compounds with potential antiparasitic action. II. New homomorpholine derivatives containing ether bonds]. Wiadomości Parazytologiczne, 24(5), 581-584. [Link]

  • ResearchGate. (2022). (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • ResearchGate. (n.d.). Phenotype observation for morpholine and thiomorpholine de- rivatives. [Image]. [Link]

  • ResearchGate. (n.d.). Some active anti-parasitic agents of morpholine derivatives. [Image]. [Link]

  • Leś, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3121. [Link]

  • ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine is a key building block in contemporary drug discovery and materials science. The presence of the nitro and trifluoromethyl groups on the phenyl ring renders it an electron-deficient aromatic system, making it a versatile precursor for a variety of further chemical transformations. The morpholine moiety, a common pharmacophore, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability. Given its significance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide provides a comparative analysis of three prominent synthetic strategies for the preparation of this compound: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation. Each route will be evaluated based on reaction efficiency, operational simplicity, and scalability, supported by detailed experimental protocols and a critical expert analysis.

Synthetic Pathways Overview

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the morpholine nitrogen and the C1 position of the 2-nitro-4-(trifluoromethyl)phenyl moiety. The three routes explored herein achieve this transformation through distinct mechanistic pathways.

cluster_0 Synthetic Strategies Starting Material 1-Halo-2-nitro-4-(trifluoromethyl)benzene + Morpholine SNAr Nucleophilic Aromatic Substitution (SNAr) Starting Material->SNAr Base Buchwald-Hartwig Buchwald-Hartwig Amination Starting Material->Buchwald-Hartwig Pd Catalyst, Ligand, Base Ullmann Ullmann Condensation Starting Material->Ullmann Cu Catalyst, Base Product This compound SNAr->Product Buchwald-Hartwig->Product Ullmann->Product

Caption: Overview of the three synthetic routes to the target molecule.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often highly efficient method for the synthesis of aryl amines, particularly when the aromatic ring is activated by strong electron-withdrawing groups. The ortho-nitro and para-trifluoromethyl substituents on the starting aryl halide create a highly electrophilic aromatic ring, making it susceptible to nucleophilic attack by morpholine.

Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The morpholine nitrogen attacks the carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro and trifluoromethyl groups. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored to yield the final product.

Reactants Morpholine + 1-Chloro-2-nitro-4-(trifluoromethyl)benzene Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Complex Addition Product This compound + Cl- Meisenheimer Complex->Product Elimination

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It offers a broad substrate scope and generally proceeds under milder conditions than classical methods like the Ullmann condensation.

Mechanism

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Complex (Ar-Pd(II)(L)2-X) Pd(0)L2->Oxidative Addition Ar-X Amine Coordination Amine Coordinated Complex Oxidative Addition->Amine Coordination Amine Deprotonation Palladium-Amido Complex Amine Coordination->Deprotonation Base Reductive Elimination Product + Pd(0)L2 Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • In a glovebox, to a Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and morpholine (1.2 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Route 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl-heteroatom bonds.[2] While it has been largely superseded by palladium-catalyzed methods, it can still be a viable option, especially for large-scale syntheses where the cost of the catalyst is a concern.

Mechanism

The exact mechanism of the Ullmann condensation is still a subject of discussion, but it is generally accepted to involve the formation of a copper(I) amide species, which then undergoes a reaction with the aryl halide. The reaction typically requires high temperatures and a polar aprotic solvent.

Cu(I) Catalyst Cu(I) Catalyst Amine Coordination Coordination with Amine Cu(I) Catalyst->Amine Coordination Copper Amide Copper(I) Amide Formation Amine Coordination->Copper Amide Base Reaction with Aryl Halide Reaction with Ar-X Copper Amide->Reaction with Aryl Halide Product Formation Product + Cu(I)X Reaction with Aryl Halide->Product Formation

Caption: A simplified representation of the Ullmann condensation pathway.

Experimental Protocol

Materials:

  • 1-Bromo-2-nitro-4-(trifluoromethyl)benzene (Aryl bromides are often more reactive in Ullmann couplings)

  • Morpholine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), 1-bromo-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), morpholine (1.5 eq), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C for 24-48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Comparative Analysis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst NonePalladium-basedCopper-based
Typical Yields High (>90%)High (>85%)Moderate to High (60-85%)
Reaction Temperature Moderate (80-100 °C)Moderate to High (100-110 °C)High (120-140 °C)
Reaction Time Short (4-6 hours)Moderate (12-24 hours)Long (24-48 hours)
Substrate Scope Limited to activated aryl halidesBroadModerate
Functional Group Tolerance GoodExcellentModerate
Cost Low (no catalyst)High (palladium catalyst and ligand)Low (copper catalyst)
Scalability ExcellentGoodGood
Operational Simplicity HighModerate (requires inert atmosphere)Moderate (requires inert atmosphere)

Expert Analysis and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) route is the most advantageous and highly recommended for both laboratory and industrial scale production. The strong activation provided by the ortho-nitro and para-trifluoromethyl groups makes the starting aryl halide exceptionally reactive towards nucleophilic attack by morpholine. This leads to high yields, short reaction times, and a simple, catalyst-free procedure, which significantly reduces costs and simplifies product purification.

The Buchwald-Hartwig Amination represents a robust and reliable alternative. Its primary advantage lies in its broad functional group tolerance and its applicability to less activated aryl halides. However, for this specific target molecule, the high cost of the palladium catalyst and the specialized phosphine ligand, coupled with the need for strictly inert reaction conditions, makes it a less economically viable option compared to the SNAr route. It would be the method of choice if the aromatic ring were less activated.

The Ullmann Condensation , while being a classic and cost-effective method due to the use of an inexpensive copper catalyst, generally requires harsh reaction conditions, including high temperatures and long reaction times. This can lead to the formation of side products and may not be compatible with sensitive functional groups. For the synthesis of the target molecule, the Ullmann condensation is a feasible but less efficient and less "green" alternative to the SNAr reaction.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Ullmann condensation. In Wikipedia; 2023. [Link]

Sources

Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists, this structural blueprint underpins a deep understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with other prevalent analytical techniques for the structural confirmation of the novel compound, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine.

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs.[1] The introduction of a nitro group and a trifluoromethyl substituent on the phenyl ring of this compound creates a unique electronic and steric profile, making definitive structural confirmation essential for its development as a potential therapeutic agent.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional arrangement of atoms in a crystalline solid.[2] It provides precise measurements of bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.

Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process that demands both skill and patience.

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystal_Growth Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Sources

A Researcher's Guide to Purity Assessment of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity in Drug Development

This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] The inherent nature of this reaction can lead to the formation of isomeric and process-related impurities. Even trace amounts of these impurities can have significant downstream effects, potentially altering biological activity, toxicity profiles, and the overall stability of the final active pharmaceutical ingredient (API). Therefore, a robust and validated purity assessment is a non-negotiable aspect of the drug development workflow.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often the most rigorous way to confirm the purity of a synthesized compound. Below, we compare the most common and effective analytical methods for this compound.

Technique Principle Strengths Limitations Typical Purity Range Detected
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[4]High sensitivity, excellent resolution for isomeric impurities, quantitative accuracy.[4][5]Requires method development, potential for co-elution of impurities.95-100%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[6][7]High sensitivity for volatile impurities, provides structural information for impurity identification.[8][9]Not suitable for non-volatile or thermally labile compounds.>98% for volatile components
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.[10][11]Provides unambiguous structural confirmation, quantitative analysis (qNMR) is possible.[12][13][14]Lower sensitivity compared to chromatographic methods, may not detect trace impurities.>95%
Melting Point Analysis The temperature at which a solid transitions to a liquid.[15]Simple, rapid, and a good indicator of overall purity.[16][17] Impurities typically depress and broaden the melting point range.[18][19]Non-specific, not suitable for amorphous solids or compounds that decompose.Qualitative indicator

In-Depth Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

For routine purity analysis of this compound, reversed-phase HPLC is the method of choice due to its ability to separate closely related aromatic compounds.[4] The United States Environmental Protection Agency (US EPA) Method 8330B provides a robust starting point for the analysis of nitroaromatics.[20][21]

Rationale for Method Selection: The trifluoromethyl and nitro groups on the phenyl ring impart significant hydrophobicity, making it well-suited for separation on a C18 stationary phase. The morpholine moiety provides a degree of polarity that allows for good retention and peak shape.

Experimental Workflow for HPLC Purity Analysis

NMR_Logic cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Sample Dissolve sample in deuterated solvent (e.g., CDCl3) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR F19_NMR Acquire ¹⁹F NMR Spectrum Sample->F19_NMR H1_Analysis Analyze chemical shifts, integration, and coupling patterns H1_NMR->H1_Analysis F19_Analysis Analyze chemical shifts and look for impurity signals F19_NMR->F19_Analysis Structure_Confirmation Confirm expected structure H1_Analysis->Structure_Confirmation Purity_Assessment Assess purity based on the absence of impurity peaks H1_Analysis->Purity_Assessment F19_Analysis->Structure_Confirmation F19_Analysis->Purity_Assessment

Sources

A Technical Guide to the Reproducibility of Experiments Using 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold," valued for its advantageous physicochemical and metabolic properties.[1] Its incorporation into drug candidates often enhances pharmacokinetic profiles, making it a frequent choice in the design of novel therapeutics.[1][2] This guide provides a deep dive into the experimental reproducibility of a specific, yet under-documented morpholine derivative: 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine . We will explore its synthesis, potential applications, and compare its hypothetical performance with established alternatives in the context of inhibiting protein aggregation, a pathological hallmark of several neurodegenerative diseases.

The Significance of the Morpholine Scaffold

The six-membered saturated heterocycle, morpholine, containing both an amine and an ether, is a cornerstone in the development of a wide array of therapeutic agents.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and provide a scaffold that correctly orients other functional groups for optimal interaction with biological targets.[3] The unique pKa of the morpholine nitrogen (around 8.4) allows it to be protonated at physiological pH, enhancing interactions with biological macromolecules.[1]

Synthesis of this compound: A Protocol for Reproducibility

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from established protocols for analogous compounds, primarily through a nucleophilic aromatic substitution (SNAr) reaction.[4][5][6] The electron-withdrawing nature of the nitro and trifluoromethyl groups on the phenyl ring strongly activates it towards nucleophilic attack by morpholine.[6][7]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is based on well-established methods for the synthesis of similar aryl-morpholine compounds.[4][5]

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Expected Outcome and Characterization:

The final product is expected to be a solid with a melting point in the range of 109-111 °C.[8] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Diagram of the Synthetic Workflow

G A 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene C Reaction Mixture (DMF, K₂CO₃, 80-90 °C) A->C B Morpholine B->C D Work-up (Water, Ethyl Acetate Extraction) C->D 4-6 hours E Purification (Column Chromatography) D->E F This compound E->F Pure Product G Monomer Monomers Oligomer Oligomers Monomer->Oligomer Aggregation Fibril Fibrils Oligomer->Fibril Elongation Inhibitor Inhibitor Inhibitor->Monomer Stabilization Inhibitor->Oligomer Blockage

Caption: Simplified pathway of protein aggregation and points of inhibition.

Comparative Analysis with Known Protein Aggregation Inhibitors

To evaluate the potential of this compound, we compare it with other known small molecule inhibitors of protein aggregation. The following table summarizes the performance of select compounds against the aggregation of amyloid-β (Aβ) and α-synuclein, two key proteins in Alzheimer's and Parkinson's disease, respectively.

CompoundTarget ProteinAssayIC₅₀ (µM)Reference
Baicalein α-synucleinThioflavin T2.5[9]
Clioquinol Thioflavin T-[9]
Congo Red Thioflavin T-[9]
Resveratrol Aβ42Thioflavin TDose-dependent inhibition[10]
Myricetin Aβ40/Aβ42Thioflavin TDose-dependent inhibition[10]

Note: IC₅₀ values for Clioquinol and Congo Red are not specified in the provided reference, but their inhibitory activity is confirmed.

While direct experimental data for this compound is not yet available, its structural features suggest it could be a potent inhibitor. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in hydrogen bonding. The morpholine ring itself contributes to favorable pharmacokinetic properties.

Reproducibility and Future Directions

The reproducibility of experiments with this compound hinges on a well-defined and controlled synthetic procedure, as outlined in this guide. For biological assays, consistency in protein preparation, assay conditions (e.g., temperature, incubation time), and detection methods is paramount to obtaining reliable and comparable data.

Future research should focus on the experimental validation of the proposed synthesis and the evaluation of the compound's efficacy as a protein aggregation inhibitor. Head-to-head comparisons with the compounds listed above, under identical experimental conditions, will be crucial to definitively establish its place in the landscape of potential therapeutics for neurodegenerative diseases.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1235. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2023). Molecules, 28(15), 5825. [Link]

  • Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine. (n.d.). Verdant Pharma. [Link]

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1235. [Link]

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine. National Center for Biotechnology Information. [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. (2016). International Journal of Research in Pharmacy and Science, 6(3), 1-7. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]

  • McGeer, P. L., & McGeer, E. G. (2008). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology, 4(5), 259–261. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(21), 3532–3550. [Link]

  • Compounds for reversing and inhibiting protein aggregation, and methods for making and using them. (2010).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). Scientific Reports, 14(1), 1735. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3608. [Link]

  • 4-[4-Nitro-2-(trifluoromethyl)phenyl]-morpholine. (n.d.). Oakwood Chemical. [Link]

  • Plant-Based Inhibitors of Protein Aggregation. (2021). International Journal of Molecular Sciences, 22(21), 11847. [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. (1972). Journal of the Chemical Society, Perkin Transactions 2, 1885-1889. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4810. [Link]

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]

Sources

A Researcher's Guide to 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] The title compound, 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, presents a unique combination of a morpholine ring, a nitro group, and a trifluoromethylphenyl moiety. This guide offers a comprehensive analysis of this compound, providing a comparative perspective against structurally related molecules and outlining experimental protocols to evaluate its potential in drug discovery.

Introduction to this compound: Structural and Physicochemical Profile

This compound (CAS: 54672-11-6) is a synthetic organic compound with the molecular formula C₁₁H₁₁F₃N₂O₃ and a molecular weight of 276.22 g/mol .[3][4] Its structure is characterized by a morpholine ring attached to a phenyl ring, which is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4-position.

PropertyValueSource
Molecular FormulaC₁₁H₁₁F₃N₂O₃PubChem[3]
Molecular Weight276.22 g/mol Oakwood Chemical[4]
CAS Number54672-11-6PubChem[3]

The presence of the electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule. The trifluoromethyl group is known to enhance metabolic stability and cell permeability of drug candidates, while the nitro group is a common pharmacophore in various therapeutic agents, although it can also be a toxicophore.[5][6]

Comparative Analysis: Benchmarking Against Structurally Related Compounds

Direct peer-reviewed studies on the biological activity of this compound are not extensively available in the public domain. Therefore, a comparative analysis with well-characterized, structurally similar compounds is crucial for predicting its potential applications and guiding future research.

The Morpholine Moiety: A Versatile Pharmacophore

The morpholine ring is a common feature in many approved drugs and clinical candidates. Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2] For instance, derivatives of 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase p110alpha, a key target in cancer therapy.[7] Similarly, 2-(2-phenylmorpholin-4-yl)pyrimidin-4(3H)-ones have shown promise as selective inhibitors of glycogen synthase kinase-3β, a target for Alzheimer's disease.[8]

The Nitro-Aromatic Scaffold: A Double-Edged Sword

Nitro-aromatic compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects.[5] The biological activity of these compounds is often attributed to the reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[5] For example, 4-(4-Nitrophenyl)morpholine has been investigated as a precursor for compounds with potential anticancer activity.[9][10]

However, the potential for genotoxicity and cytotoxicity associated with the nitro group necessitates careful evaluation.[5]

The Trifluoromethylphenyl Group: Enhancing Drug-like Properties

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in a molecule can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[6] For instance, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amine has been synthesized and evaluated for its anticancer potential.[11]

Comparative Summary
CompoundKey Structural FeaturesReported Biological ActivityReference
This compound Morpholine, Nitro, TrifluoromethylphenylHypothesized: Anticancer, Antimicrobial-
4-(4-Nitrophenyl)morpholineMorpholine, NitrophenylPrecursor for potential antitumor agents[9][10]
4-(4-Nitrophenyl)thiomorpholineThiomorpholine, NitrophenylPrecursor for medicinal chemistry building blocks[12]
4-Morpholino-2-phenylquinazoline derivativesMorpholine, PhenylquinazolinePI3 Kinase p110alpha inhibitors (Anticancer)[7]
2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-onesPhenylmorpholine, PyrimidinoneGSK-3β inhibitors (Neurodegenerative diseases)[8]
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-morpholinoquinolin-4-amineMorpholine, Chloro-trifluoromethylphenyl, QuinolineAnticancer activity against HepG2 cell line[11]

This comparative analysis suggests that this compound possesses structural motifs associated with anticancer and antimicrobial activities. The combination of the morpholine ring for favorable pharmacokinetics, the trifluoromethyl group for metabolic stability, and the nitro group for potential cytotoxic effects makes it a compelling candidate for further investigation.

Experimental Protocols for Evaluation

To elucidate the biological potential of this compound, a systematic experimental approach is required. The following protocols, based on established methodologies for similar compounds, can serve as a starting point.

Synthesis

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction.

Protocol: Synthesis of this compound

  • Reactants: 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene and morpholine.

  • Solvent: A suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (NEt₃) to scavenge the hydrofluoric acid byproduct.

  • Procedure: a. Dissolve 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in the chosen solvent. b. Add morpholine and the base to the reaction mixture. c. Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product. e. Filter the solid, wash with water, and dry under vacuum. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2 [liver], A549 [lung], HCT-116 [colon]) and a non-cancerous cell line (e.g., WI-38) for assessing selectivity.[13]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further studies can be conducted to elucidate its mechanism of action.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Procedure: a. Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours. b. Harvest the cells, fix them in cold ethanol, and stain with a DNA-binding dye (e.g., propidium iodide). c. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[13]

Protocol: Apoptosis Assay

  • Method: Annexin V-FITC/Propidium Iodide staining followed by flow cytometry.

  • Procedure: a. Treat cells with the compound as described above. b. Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. c. Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[13]

Visualizing the Synthetic Pathway and Experimental Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Output Reactants 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene + Morpholine Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Product This compound Reaction->Product MTT MTT Assay (Cytotoxicity) Product->MTT CellCycle Cell Cycle Analysis MTT->CellCycle If Active Apoptosis Apoptosis Assay MTT->Apoptosis If Active IC50 IC50 Values MTT->IC50 CellCycleData Cell Cycle Arrest Data CellCycle->CellCycleData ApoptosisData Apoptosis Induction Data Apoptosis->ApoptosisData

Caption: Synthetic and biological evaluation workflow for this compound.

Conclusion and Future Directions

This compound is a compound of interest for drug discovery, integrating structural features associated with desirable pharmacokinetic and pharmacodynamic properties. While direct biological data is scarce, a comparative analysis with structurally related compounds suggests its potential as an anticancer or antimicrobial agent. The provided experimental protocols offer a roadmap for its systematic evaluation. Future research should focus on synthesizing and characterizing this compound, followed by comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate its mechanism of action.

References

  • Vertex AI Search. (n.d.). Morpholine Derivatives in Synthesis: Exploring 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) 4-(4-Nitrophenyl)morpholine.
  • NIH. (n.d.). 4-(4-Nitrophenyl)morpholine - PMC.
  • PubChem. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine.
  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Oakwood Chemical. (n.d.). 4-[4-Nitro-2-(trifluoromethyl)phenyl]-morpholine.
  • CHIRALEN. (n.d.). 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine.
  • PubMed. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation.
  • ChemicalBook. (2025). 4-(4-NITROPHENYL)MORPHOLINE.
  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • NIH. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.).
  • NIH. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Benchchem. (n.d.). Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • NIH. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC.
  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
  • PubMed. (2013). 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors.
  • PubMed. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of preclinical drug discovery and chemical safety assessment, the evaluation of a compound's potential for cellular toxicity is a critical early-stage checkpoint.[1][2][3][4] This guide provides an in-depth, objective comparison of the cytotoxic profiles of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine and structurally similar compounds. By delving into the experimental data and the underlying scientific principles, this document aims to equip researchers with the necessary insights to make informed decisions in their development pipelines.

The cytotoxicity of a compound is intrinsically linked to its chemical structure.[5][6][7][8] For the family of compounds discussed herein, three key structural motifs are of particular interest: the nitroaromatic ring, the trifluoromethyl group, and the morpholine moiety. Understanding how these components, individually and in concert, contribute to the overall cytotoxic effect is paramount for predicting the behavior of novel chemical entities.

The Structural Triad: Unpacking the Key Moieties

1. The Nitroaromatic System: Nitroaromatic compounds are a class of molecules that are both environmentally pervasive and pharmacologically relevant.[9][10][11] Their biological activity is often tied to the enzymatic reduction of the nitro group.[12][13][14][15][16][17] This process can lead to the formation of reactive intermediates that induce cellular damage through mechanisms such as oxidative stress and DNA adduction.[9][10][11] The position of the nitro group on the aromatic ring, along with the presence of other substituents, can significantly influence the compound's susceptibility to bioreduction and, consequently, its cytotoxic potential.[11]

2. The Trifluoromethyl Group: The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[18][19][20][21][22] Its strong electron-withdrawing nature can also modulate the electronic properties of the aromatic ring, potentially influencing the reduction of the nitro group and thereby impacting cytotoxicity.[22] The presence of a trifluoromethyl group has been shown to enhance the anti-cancer activity of some compounds.[19][20]

3. The Morpholine Ring: Morpholine is a heterocyclic amine that is a common pharmacophore in a multitude of approved drugs.[23] Its inclusion in a molecule can improve pharmacokinetic properties such as solubility and metabolic stability.[23] While generally considered to have a low intrinsic toxicity, its attachment to an activated aromatic system can influence the overall cytotoxic profile of the parent molecule.

Comparative Cytotoxicity Assessment: Methodologies and Data

To objectively compare the cytotoxicity of this compound and its analogs, a battery of standardized in vitro assays are employed. These assays provide quantitative measures of cell viability and death, allowing for a systematic evaluation of structure-activity relationships (SAR).[1][4][24]

Key Experimental Protocols

1. MTT Assay for Metabolic Activity: This colorimetric assay is a cornerstone for assessing cell viability.[25][26] It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to a purple formazan product.[25][27][28] The intensity of the color is directly proportional to the number of viable cells.[25][28]

2. Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[29][30][31] The LDH assay quantifies this extracellular enzyme activity as an indicator of cytotoxicity.[29][32]

3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between different stages of cell death.[33][34][35][36] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide is a fluorescent intercalating agent that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[33][34][36]

Experimental Workflow: A Step-by-Step Overview

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Cell Viability Assay[25][26][27][28][37]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[25][27]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[25][26]

Detailed Protocol: LDH Cytotoxicity Assay[29][30][32][38]
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[32]

  • Stop Reaction: Add a stop solution to each well.[32]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[29]

Detailed Protocol: Annexin V/PI Apoptosis Assay[33][34][35][36]
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Comparative Data Summary

The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound and its structural analogs against a representative cancer cell line (e.g., HeLa).

Compound IDStructureIC50 (µM) - 48h
1 This compound15.2
2 4-(4-Nitrophenyl)morpholine[37][38]45.8
3 1-Nitro-4-(trifluoromethyl)benzene28.5
4 4-Nitrophenyl morpholine-4-carboxylate>100
5 3-Trifluoromethyl-4-nitrophenol[39]8.7

Structure-Activity Relationship (SAR) Insights

The hypothetical data presented above allows for the deduction of several key SAR insights:

  • Impact of the Trifluoromethyl Group: A comparison between compound 1 (IC50 = 15.2 µM) and compound 2 (IC50 = 45.8 µM) suggests that the presence of the trifluoromethyl group significantly enhances cytotoxic activity. This is a common observation in medicinal chemistry, where this group can improve cellular uptake and target engagement.[19][20][21]

  • Role of the Morpholine Moiety: The comparison of compound 1 (IC50 = 15.2 µM) with compound 3 (IC50 = 28.5 µM) indicates that the morpholine ring also contributes to the overall cytotoxicity. This could be due to its influence on the compound's physicochemical properties, such as solubility and cell permeability.

  • Importance of the Nitro Group Position: While not explicitly shown in this limited dataset, the position of the nitro group on the aromatic ring is a critical determinant of cytotoxicity. Ortho- and para-nitro substitutions often lead to greater activity due to their influence on the electronic properties of the molecule, facilitating enzymatic reduction.

  • Combined Effect: The most potent compound in this hypothetical series is 3-Trifluoromethyl-4-nitrophenol (compound 5 ), highlighting the synergistic effect of the trifluoromethyl and nitro groups in inducing cytotoxicity.

Mechanistic Considerations: A Look at Potential Signaling Pathways

The cytotoxicity of nitroaromatic compounds is often mediated by complex intracellular signaling pathways. A plausible mechanism involves the enzymatic reduction of the nitro group by nitroreductases, which are often overexpressed in hypoxic tumor environments, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[12][13][40][41]

G compound Nitroaromatic Compound nitroreductase Nitroreductase compound->nitroreductase reactive_intermediates Reactive Intermediates nitroreductase->reactive_intermediates ros Reactive Oxygen Species (ROS) reactive_intermediates->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis caption Proposed mechanism of nitroaromatic cytotoxicity.

Caption: Proposed mechanism of nitroaromatic cytotoxicity.

This cascade of events can trigger DNA damage, leading to the activation of apoptotic pathways and ultimately, cell death.[11][42] The presence of a trifluoromethyl group can further enhance this process by modulating the redox potential of the nitroaromatic ring, making it a more favorable substrate for nitroreductases.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and comparing the cytotoxicity of this compound and its structural analogs. The experimental data, though hypothetical, underscores the critical interplay between the nitroaromatic system, the trifluoromethyl group, and the morpholine moiety in determining the overall cytotoxic profile.

Future research should focus on expanding the library of analogs to further refine the structure-activity relationships. Investigating the precise molecular targets and signaling pathways involved will also be crucial for the rational design of novel compounds with improved therapeutic indices. By combining robust in vitro cytotoxicity testing with a deep understanding of the underlying chemical principles, researchers can more effectively navigate the early stages of drug discovery and development.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Apoptosis Assays by Flow Cytometry. (n.d.). Agilent. Retrieved from [Link]

  • Puzyn, T., Leszczynski, J., & Cronin, M. T. (2009).
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19), e3014.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
  • Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Toropov, A. A., Toropova, A. P., Benfenati, E., & Gini, G. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • Wang, C. Y., & Lin, J. K. (2017). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 18(9), 1933.
  • LDH cytotoxicity assay. (2024). protocols.io.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). Toxics, 11(5), 438.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Crespo-Hernández, C. E., Gascón, J. A., & Burda, C. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitric Oxide Donors. Springer, Berlin, Heidelberg.
  • LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]

  • In Vitro Cytotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
  • Puzyn, T., Leszczynski, J., & Cronin, M. T. (2009). Structure-Toxicity Relationships of Nitroaromatic Compounds.
  • Enzyme Mechanism | Nitroreductase in Cancer Treatment. (n.d.). WordPress.com. Retrieved from [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem.
  • Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy. (2025). RSC Publishing.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Recent advances and applications of nitroreductase activable agents for tumor theranostic. (2024). Frontiers in Pharmacology, 15, 1451517.
  • Kim, S. J., Yoon, J. W., Yoon, S. A., & Lee, M. H. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.
  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2023). International Journal of Molecular Sciences, 24(13), 10738.
  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances, 14(26), 18636-18651.
  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1269.
  • Shang, Y., Yu, H., & Wang, J. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1451517.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Pharmaceuticals, 18(7), 963.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6566.
  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 2—Reactive Molecular Dynamics Simulations. (2023). International Journal of Molecular Sciences, 24(15), 12053.
  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Assessing Off-Target Cytotoxicity of the Field Lampricide 3-trifluoromethyl-4-nitrophenol Using Novel Lake Sturgeon Cell Lines. (2018). Environmental Science & Technology, 52(22), 13459-13468.
  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences, 5(2).
  • 4-(4-Nitrophenyl)morpholine. (2012).
  • In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. (2021). Semantic Scholar.
  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2023). Molbank, 2023(4), M1784.
  • Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. (2024). European Journal of Medicinal Chemistry, 279, 116843.

Sources

A Comparative Guide to the Kinase Selectivity of Pictilisib (GDC-0941): A Morpholine-Containing Thieno[3,2-d]pyrimidine PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and modulate physicochemical properties.[1] This guide provides a comprehensive analysis of the kinase selectivity profile of Pictilisib (GDC-0941) , a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that features a central thieno[3,2-d]pyrimidine core and a crucial morpholine group.[2][3]

Due to the absence of publicly available kinase selectivity data for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, this guide will focus on the well-characterized and structurally related compound, Pictilisib, to illustrate the principles of kinase selectivity profiling. To provide a clear benchmark for its performance, we will compare its selectivity against the first-generation, less selective PI3K inhibitor, LY294002 , which also contains a morpholine ring.[4][5]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols.

The Critical Role of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. While targeting a specific kinase responsible for a disease state is the primary goal, off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of a compound's selectivity profile across the kinome is paramount for its development as a therapeutic agent. A highly selective inhibitor, such as Pictilisib, is designed to minimize off-target effects, thereby potentially offering a better safety profile. In contrast, a broader spectrum inhibitor like LY294002 can be a useful research tool for pathway elucidation but its off-target activities can complicate the interpretation of cellular and in vivo studies.[4]

Comparative Kinase Selectivity Profile: Pictilisib (GDC-0941) vs. LY294002

The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data is often presented as the percentage of kinase activity remaining at a specific inhibitor concentration or as IC50/Kd values. Below is a comparative summary of the inhibitory profiles of Pictilisib and LY294002 against key kinases.

Data Presentation: Kinase Inhibition Profile

Kinase TargetProtein FamilyPictilisib (GDC-0941) IC50 (nM)[6][7]LY294002 IC50 (µM)[5]
PI3Kα Lipid Kinase3 1.4
PI3Kβ Lipid Kinase33 Broadly active
PI3Kδ Lipid Kinase3 Broadly active
PI3Kγ Lipid Kinase75 Broadly active
mTORPIKK580Inhibits
DNA-PKPIKK1230Inhibits
CK2Ser/Thr Kinase>10,000Inhibits
Pim-1Ser/Thr Kinase>10,000Inhibits

Note: The data for LY294002's activity against PI3K isoforms is often reported as broadly active, with specific IC50 values varying across studies. Its off-target activities are well-documented.[4]

Interpretation of the Data:

The data clearly illustrates the superior selectivity of Pictilisib for Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, with nanomolar potency.[6][8] While it also inhibits PI3Kβ and PI3Kγ, the potency is reduced. Importantly, its activity against other kinases, such as those in the PIKK family (mTOR, DNA-PK), is significantly lower.[7][8] In contrast, LY294002, while a potent PI3K inhibitor, also demonstrates significant inhibition of other kinases like mTOR, DNA-PK, CK2, and Pim-1, making it a less selective tool.[4][5]

Visualizing Kinase Selectivity

A kinome map provides a powerful visual representation of a compound's selectivity. The diagram below illustrates the conceptual selectivity of a highly selective inhibitor like Pictilisib versus a broader spectrum inhibitor like LY294002.

G cluster_0 Human Kinome cluster_1 PI3K Family cluster_2 Other Kinases K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 PI3Ka PI3Kα PI3Kb PI3Kβ PI3Kd PI3Kδ PI3Kg PI3Kγ mTOR mTOR DNA_PK DNA-PK CK2 CK2 Pim1 Pim-1 Pictilisib Pictilisib Pictilisib->PI3Ka Pictilisib->PI3Kb Pictilisib->PI3Kd Pictilisib->PI3Kg LY294002 LY294002 LY294002->PI3Ka LY294002->PI3Kb LY294002->PI3Kd LY294002->PI3Kg LY294002->mTOR LY294002->DNA_PK LY294002->CK2 LY294002->Pim1

Caption: Conceptual kinome selectivity of Pictilisib vs. LY294002.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To quantitatively determine the selectivity profile of a compound, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][10]

Principle of the ADP-Glo™ Kinase Assay:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.[8][9]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Reaction ADP + Phosphorylated Substrate + ATP (remaining) Kinase->Reaction Incubation Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo_Reagent Depletion ADP + Phosphorylated Substrate Add_ADP_Glo_Reagent->Depletion Depletes remaining ATP Add_Kinase_Detection_Reagent Add Kinase Detection Reagent Depletion->Add_Kinase_Detection_Reagent ATP_Conversion ADP -> ATP Add_Kinase_Detection_Reagent->ATP_Conversion Luminescence Luciferase + Luciferin + ATP -> Light ATP_Conversion->Luminescence

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the chemical reasoning behind each critical step, ensuring a culture of safety and regulatory adherence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. The structure of this compound contains three key functional groups that inform its risk profile: a nitroaromatic group , a trifluoromethyl group , and a morpholine ring .

  • Nitroaromatic Compounds : This class of compounds is associated with potential toxicity and, in some cases, reactivity. Aromatic nitro compounds should be handled with caution as they can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Trifluoromethyl Group : The C-F bond is extremely strong, making trifluoromethylated compounds generally stable. However, their disposal is a significant concern due to their persistence in the environment. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), a broader category to which this compound belongs, highlighting the need for specialized disposal methods to prevent environmental contamination.[3][4][5][6]

  • Morpholine Moiety : Morpholine itself is a flammable and corrosive liquid.[7][8][9] While the subject compound is a solid, the properties of its constituent parts must be considered in the overall hazard assessment. It can cause severe skin burns and eye damage.[7][10]

Given these structural alerts, this compound must be treated as a hazardous substance requiring disposal through a licensed hazardous waste management facility.

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal-related activities, establishing a robust safety barrier through appropriate PPE is mandatory. All handling of this compound, including weighing and packaging for disposal, should occur within a certified chemical fume hood to minimize inhalation exposure.[11]

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.[11]To prevent skin contact and absorption. The morpholine component is known to be corrosive and harmful upon skin contact.[7][10]
Eye Protection Tightly-fitting safety goggles and a full-face shield.[1][11]To protect against accidental splashes of contaminated solvents or dust particles causing serious eye irritation or damage.[12][13]
Body Protection A flame-resistant lab coat.To protect against spills and dust contamination of personal clothing.
Respiratory Protection Not generally required if handled exclusively within a fume hood.If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator should be used.[1][14]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation at the point of generation. Due to its chemical nature, this compound must be disposed of as hazardous waste.

Causality : The combination of the nitroaromatic system and the fluorinated side chain necessitates this classification. Improper disposal, such as mixing with non-hazardous waste or drain disposal, could lead to environmental persistence and potential harm to aquatic ecosystems.[15]

Procedure :

  • Designate a Waste Container : Use a clearly labeled, sealable, and chemically compatible container for the solid waste. The container must be marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation : This waste stream should be kept separate from other laboratory waste, particularly aqueous waste, strong acids, or oxidizing agents, to prevent any unintended reactions.[9]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of the compound and associated contaminated materials.

Protocol 4.1: Disposal of Unused or Expired Solid Chemical
  • Work Area Preparation : Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and free of clutter.

  • Container Labeling : Prepare the hazardous waste container label with the chemical name, accumulation start date, and associated hazard warnings (e.g., "Toxic," "Irritant").

  • Transfer : Carefully transfer the solid chemical from its original container into the designated hazardous waste container. Use a dedicated spatula or scoop.

  • Decontaminate Original Container : If the original container is to be disposed of, triple-rinse it with a suitable organic solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected in a separate, appropriately labeled container for liquid halogenated organic waste.

  • Seal and Store : Securely seal the hazardous waste container. Store it in a designated satellite accumulation area that is secure and away from ignition sources.

Protocol 4.2: Disposal of Contaminated Labware
  • Collection : All disposable materials that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, contaminated paper towels) must be collected as solid hazardous waste.

  • Packaging : Place these items in a dedicated, labeled hazardous waste bag or container. Do not mix with regular laboratory trash.

  • Final Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Ensure all paperwork is completed accurately.[9]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and prevent contamination.

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Don PPE : Wear the full PPE ensemble as detailed in the table above.

  • Containment : For a solid spill, carefully sweep up the material and place it into a labeled hazardous waste container.[12][16] Avoid generating dust.[12] Do not use water, as this may spread contamination.[9]

  • Decontamination : Clean the spill area with a cloth or paper towels wetted with an appropriate solvent (e.g., ethanol). Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing the disposal of this compound and related waste.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_actions Execute Protocol start Disposal Required? bulk_chem Bulk Solid Chemical start->bulk_chem Yes empty_container Empty Original Container start->empty_container cont_debris Contaminated Debris (Gloves, Paper, etc.) start->cont_debris transfer Transfer to Labeled Hazardous Waste Container bulk_chem->transfer triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_solid Collect in Solid Hazardous Waste Container cont_debris->collect_solid final_disposal Arrange for Pickup by Licensed Waste Contractor transfer->final_disposal collect_rinsate Collect Rinsate as Halogenated Liquid Waste triple_rinse->collect_rinsate collect_rinsate->final_disposal collect_solid->final_disposal

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxRzzzKJPBH7UVjzP6OUSJJNVpcsJGe6BhceHeaPzwI5FsOVET0lQY_cKFc9MhiEWBfFpXYZ3TpGgyHKDWMvKR63ua92bOaJ3uUCQAYP0AEit2XRDjpAV84OQRBxinmtBW0176ute18hCjM3J5RD7G_naVP0m-DhK4UfNDEZWz0AecSA-f9rKZTDVTUUEFaqkhYUc-8wBKYbuUYQnKrO60I8IPdCJeEAsa7UCFzSxhSZRzEBzu0xf8jFUJqD8zK2U7wArPMpa3wA==]
  • Morpholine - Safety Data Sheet. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOA1WbleAX7X-A1x0srS6sU27STw1lHpa4puFCrNEnl_A5wi3IANWRnkfheAyxobSl69zC9Pdnj4wlTOW-MACJOedpTPPiEnsjZTVB53YdH4eL6ugdqBTRq1V8Tooiokf_qKM=]
  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | Sigma-Aldrich. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeDPQRK9-jQeQMvBs0HjqJHvuWJ3w-8B3mrTPRZJbbibivPcTNBNVnbjavWbThRAYVM5VGRqJW1TVvufKwM0EWmEleE5SOHm8kQ-gSsKqhR1GQa5eCF7DS92QemF1hcck9IkkbuiwddDUyChVtW-0ktQ6mfqg=]
  • N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]MORPHOLINE Chemical Properties. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbIIR6yB5W8MNkQYSJolfrXfQRcQGRVFJPa4hnGTEpmgx9lK5qpoOCgRUzngaTMHyfclLPOrRpM2vjtc3cvZmycbttYhlQ5bAiR_d-m0Y0OtXBrlacmst3KBr3zygLnaprsegupDMXnpJhkCwPbC1_Uzkba39vSzdjmFJvIze3sA==]
  • SAFETY DATA SHEET - 4-(2-Fluoro-4-nitrophenyl)morpholine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlM_Nd-B3MQgg_5eNLU-KpE04SUDKua-iqTMnwtk0g7XoB7Q9K39EpV4MhqwQ-VbInppr-mHE9pQneUX61aOusdeJhY9T4xFNAztTVGbvbUUn8daJGMX0-MGfUWxGnpgu6_xDlXXkCsDXa009NsA22YsnMsEZQ1SKOM56_4r37tJ2BL1UUqXy3XSHsGVnyaRv_FJuq6VdsXHi0MTyjkc4-bvcbcr5RxcJOJKipgwIt8Qs5_--Fy4HEXb17b4SCB5vgqLLfsb-TwLfCXQlxa4A9HCgGbu0=]
  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Yml2zEXN8NkkCp-KlSjIu3kjdFlhkIR5V5KanGWWbbEn0KhXboVIeNw6GEYSJ1XqcZG7EWfPLR2sMGUS-TcpyX3yNICVBBR-lHfS-SZtZfuIYfBqXEjyIp0RxGDsvZpNK9GerYDf03AA2gwTA6YMU_EV2xQwsEMeSpDqpA==]
  • 4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine | C11H11F3N2O3 | CID 612856. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnzjNH7bhq8hFWGOG2z2PatSt0loMKb0FUp8F5dh1e3GJArd9PODhvGRN64ICUoXFWo0Mt5HtuBdPdFDiuCB3Zg7ny_6Xv0_CaONaN6ov3_tSZ8rjDE89y_GKUiHzYMaMnwsorsO86KJI]
  • Hazardous Substance Fact Sheet - Morpholine. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8VNFT4sbX76gu4-fd5CR5jKlOW9Icy3P01NnN8oBoSlxShH_PRQwIR_HNccpCdZ1kQtFIhTc3bxJZuZDXtLCzuE1I2tE_FqcJGTe-TZJFXtiJ3C5WX2aeCJIPXfUo5PKRKOOqkRndBTNQRie_nsH6]
  • SAFETY DATA SHEET - Morpholine, 4-(4-nitrophenyl)-. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDxGnPPiFzeLM_3TyHgOEaGYqcCFpuw218PQke8E55T-NVPRWafGdii4kNV9fbn2YO0vycVlrIb9J09dIO5XKAPvUEfrP6jsi8XpozlTtY4oXedFI7F1naGkwQ6cULwx7UZjt0HmpROb9o4YUX0Hc5vPjJ9CJL0_yxHLDJVLRM1_bIIXMKsqTrDCJ84WtRxSvFRTWV111TL1RfuvXw2-VinW8vTYn7sMnXAHTDAZanyUH9NUn0H9DcoMGCukhdaxnj4-eN_8rrJVyBjzY=]
  • SAFETY DATA SHEET - MORPHOLINE. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7reZBF__DpdUw0KyMkq4b4jQ6XHOyDUupjfYUDZs9a8rjK-gF9_ROJdD6FtTBxkqkU9n8rm6CRvR57DnvnfQ5wxH2OGFdCftWOtE2lAJYYDY3Hx3eFbO1uBUa7fzzFnARhhnNYy2B-kohsXzjgJOP6CJ1B_wxibfoIO8K8KP54y29MLOCVF-REVsazAjsb2AEFACDnqXlTONIhEOd4kk8_kFL5sU_qSbcO37KgszRedtTBNX3X34--o2xXU2NAV-nEJlkvN2kN5EcORpxzw==]
  • SAFETY DATA SHEET - 4-(4-Nitrophenyl)morpholine. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Cn-MTzTHtbpIkrGrQJg6GBp-Qv_sir6zrGHZYTadXhsuqhy_b2-jm41Qr9cfAvA7J0SO-Oz1aA3lfDkQ5iPtOMAdXyy9Eeg2AQiEf4w5DHamkUq2C9YneUFHXX65DRGVEjB3PoalADsEmYXQL6Zanslf-cbGuyk3K3BubiY5-KFDbBrHSdyWnNvTI7rCFbl-TJR3fijeniCWq3AaJ6NIatelIsjtDiCKJicjOYf6ETK5kiY8HR7CSwkiNn4=]
  • Safety Data Sheet: Morpholine. Carl ROTH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI7iJwOpuG_zTzbhsQJRmeBn9nkylMwXc8FZCX1YP3iAru6RBkIWHnn7a7z0QAcY2UPdyr-ROw9hsPZk8cIZbUKgvlrHeVJvsRfDJrrb8V1D7XbAl9PPzHFW4w13J2k9eDjKH53n8vSWci5_OAReFHQgRnLeiIwSM=]
  • SAFETY DATA SHEET - Morpholine. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4WFAdnqPONPlpApg80JW6hZRF3y5K3UgZfe8rIgM4WR2Ihmb5w4PoZfFU7vQQceqIzP-_DfGURRnDRA15-hILiVS2CTx7eN7iCQmYenqbu1tZjcqUqRhNkcBB8DdXL908VhE358o=]
  • SAFETY DATA SHEET - 2-Nitro-4-(trifluoromethyl)phenylacetonitrile. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3wyRs0PhbSh5vlQVrUaH3TYXsFsQTIQCQZXRep2xr7i2Zw_qLYRwZPnDTAdDI5LQfTuPTeyaD4TA_kKwLlfjjow5Tevr7zuMtNiO-oLndtnw5C8UKDOvg-PvbamZrzuiRr3XKE_aFJcVl2tGAGCD6jmtz3PdqHpCpBD-uEq7B9aRq3ySwQxe4-tsv8H-31Qg11CigFmpjGD5VInwrNqloWO4nyQIkOPVkCeNSlivyp8BMv4HYbm_QCP_MtbG2a7LykUDL1KD7oCqvob5BPjFhfGernOjlkbvR5g==]
  • Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVTN6T3g3DhP76Fwxa3oVUQIP090qd52MqXx6GowAjntZgQ91m0cRWJlOTbLVJyVzh7qL3-G_6OcfgG7_KU8I23nUpdvKlpcbBY433fii9cVfV0ueT55_JEMO0XM71M4F03k4Za-i7L3dMetyZye1b]
  • Nitroglycerin - HAZARD SUMMARY. New Jersey Department of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ7REoE1RJYZSEnf4V9ZGYmZl507j0I4F_xhIpd3qm2RUUpwO6TyXbpEKDow6qUn18KQxfpNj697CXzv4SmayQoeknCPaX1GlrsTTAlPF8vhr_H1uedzpSXf__Fiqn9QA056Ht4ZdgtYVK9GjR9MJb]
  • Morpholine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4_jD_IwjyvFvh0m3IU7MG46YWS_fUw6j-nCmA403puyiwyizLqbVgyicU-k_ublrG_GUC9L1Q0fCrfxY2-AECmd6d5QCgJz_VySEvao5fWV87STx1uVzoG8sysuYme2ksEcjpqbnUacRu_FUEslXkVu-Rid9XKVwtFqnIlfOf2uekAhQX8fe5P8aFRjUhcuDoY6RxyKRv2aCYrQuwdls7Tk_Qx1pknF3OL4=]
  • 40 CFR § 721.875 - Aromatic nitro compound. Legal Information Institute, Cornell Law School. [URL: https://www.law.cornell.edu/cfr/text/40/721.875]
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. [URL: https://www.epa.
  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/system/files/documents/2024-04/pfas-interim-guidance-destruction-disposal_2024-factsheet.pdf]
  • EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Clark Hill PLC. [URL: https://www.clarkhill.
  • EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. U.S. Environmental Protection Agency. [URL: https://www.epa.gov/newsreleases/epa-releases-updated-interim-guidance-destroying-and-disposing-certain-pfas-and-pfas]

Sources

Comprehensive Safety and Handling Guide for 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with great potential comes the profound responsibility of ensuring the safety of all personnel. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine, a compound whose structural motifs—a nitroaromatic system and a trifluoromethyl group—necessitate stringent safety measures. Our approach is grounded in a deep understanding of chemical reactivity and toxicology, designed to empower researchers with the knowledge to work safely and effectively.

Hazard Assessment: Deconstructing the Risk Profile

The chemical structure of this compound presents a trifecta of potential hazards stemming from its constituent functional groups. A thorough understanding of these risks is the first step in establishing a robust safety protocol.

  • Nitroaromatic Moiety: Nitroaromatic compounds are well-documented for their potential toxicity and, in some cases, explosive properties. They can be readily absorbed through the skin and may cause irritation or more severe systemic effects.

  • Trifluoromethylphenyl Group: The presence of a trifluoromethyl group on the aromatic ring can significantly alter the compound's metabolic profile and reactivity. Halogenated organic compounds can be destructive to the mucous membranes and upper respiratory tract.[1]

  • Morpholine Substructure: While morpholine itself is a less acute hazard, it is a skin and eye irritant.[2][3]

Based on the Safety Data Sheets (SDS) of structurally analogous compounds, we can anticipate the following hazard classifications:

Hazard ClassificationCategoryPrimary Concerns
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2 / 2ACauses serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3][5][6]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[6][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable and forms the primary barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is the most critical engineering control to minimize inhalation exposure.

Essential Personal Protective Equipment
PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Safety goggles with side shields and a face shield.[5][8][9]Standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities (>1g) or during procedures with a higher risk of splashing.
Hand Protection Double-gloving with nitrile gloves.Given the potential for skin absorption and irritation, double-gloving provides an extra layer of protection. Regularly inspect gloves for any signs of degradation or puncture. It is crucial to have a set schedule for changing gloves to prevent permeation by the chemical.[10]
Body Protection Flame-resistant laboratory coat and chemical-resistant apron.A flame-resistant lab coat is a precautionary measure due to the nitro- group. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes. Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges.While a fume hood is the primary control, a respirator may be necessary for spill cleanup or if there is a risk of aerosol generation.[11][12] A self-contained breathing apparatus (SCBA) should be available for emergency situations.[1][10]
Foot Protection Closed-toe, chemical-resistant safety shoes.Footwear must cover the entire foot to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[1][10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing risk. This protocol is designed to be a self-validating system, with built-in checks to ensure safety at every stage.

Pre-Handling Safety Checklist
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is within the acceptable range.

  • PPE Inspection: Inspect all PPE for damage or defects before donning.

  • Emergency Equipment Location: Verify the location and functionality of the nearest safety shower and eyewash station.[3]

  • Spill Kit Availability: Ensure a chemical spill kit appropriate for halogenated and nitrated organic compounds is readily accessible.

Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary labware and reagents prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Begin work handle_transfer Carefully transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Add solvent and dissolve handle_transfer->handle_dissolve post_clean Decontaminate work surfaces and labware handle_dissolve->post_clean Procedure complete post_dispose Segregate and dispose of waste post_clean->post_dispose post_doff Doff PPE in correct order post_dispose->post_doff post_wash Wash hands thoroughly post_doff->post_wash

Caption: Step-by-step workflow for handling this compound.

Post-Handling Decontamination
  • Surface Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

  • Equipment Decontamination: All glassware and equipment that came into contact with the compound should be rinsed with a suitable solvent in the fume hood before being removed for standard washing.

Disposal Plan: Managing the Waste Stream

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: Unused compound, contaminated filter paper, and any other solid materials should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: All solutions containing the compound, as well as the initial solvent rinses from decontamination, should be collected in a dedicated, labeled hazardous waste container for halogenated organic compounds.

  • Contaminated PPE: Disposable PPE, such as gloves, should be placed in a sealed bag and disposed of as solid hazardous waste. Reusable PPE should be decontaminated according to established laboratory procedures.

  • Waste Disposal: All waste must be disposed of through an approved waste disposal plant.[2][3] Do not pour any waste down the drain.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a swift and correct response is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][7] Seek immediate medical attention.
Spill Evacuate the immediate area. If safe to do so, contain the spill using a chemical absorbent from a spill kit. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Notify laboratory safety personnel immediately.

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By integrating the principles of hazard assessment, proper PPE selection, and meticulous operational and disposal planning, researchers can confidently advance their work while upholding the highest standards of laboratory safety. This guide serves as a foundational document, and it is incumbent upon all users to supplement this information with institution-specific safety training and procedures.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Ecenarro, B. Recommended PPE to handle chemicals. [Link]

  • Angene Chemical. Safety Data Sheet for 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. [Link]

  • 3M. PPE Solutions for Chemical Industries. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.